Metyrapone
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-1,2-dipyridin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLBFSROUSIWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023314 | |
| Record name | Metyrapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metyrapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, SOL IN METHANOL & CHLOROFORM, 4.27e-01 g/L | |
| Record name | SID47193698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Metyrapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METYRAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metyrapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM ETHER & PENTANE, WHITE TO LIGHT AMBER, FINE CRYSTALLINE POWDER | |
CAS No. |
54-36-4 | |
| Record name | Metyrapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metyrapone [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyrapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | metyrapone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | metyrapone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metyrapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metyrapone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METYRAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9KD92H6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METYRAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metyrapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-51 °C, 50.5 °C | |
| Record name | Metyrapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METYRAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metyrapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Metyrapone as a Cortisol Synthesis Inhibitor: A Technical Guide for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metyrapone is a pharmacological agent that has been instrumental in neuroscience research for its specific action as an inhibitor of cortisol synthesis.[1][2] Sold under the brand name Metopirone, it is clinically used for diagnosing adrenal insufficiency and for the management of Cushing's syndrome, a condition characterized by excess cortisol.[3][4][5] In the realm of neuroscience, this compound serves as a powerful tool to investigate the multifaceted roles of glucocorticoids, particularly cortisol, in brain function and behavior. Its ability to acutely and reversibly lower cortisol levels allows researchers to explore the hormone's impact on memory, mood, stress responses, and sleep. This guide provides a comprehensive overview of this compound's mechanism of action, experimental applications, and key quantitative data relevant to its use in neuroscience.
Core Mechanism of Action
This compound's primary mechanism is the reversible inhibition of the adrenal enzyme 11β-hydroxylase (cytochrome P450 11B1 or CYP11B1). This enzyme is responsible for the final and critical step in the biosynthesis of cortisol, which is the conversion of 11-deoxycortisol to cortisol.
By blocking this conversion, this compound administration leads to two immediate consequences:
-
A rapid decrease in circulating cortisol levels.
-
An accumulation of the precursor, 11-deoxycortisol.
The reduction in cortisol disrupts the negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Normally, cortisol acts on the hypothalamus and pituitary gland to suppress the release of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH), respectively. With diminished cortisol feedback, the pituitary gland secretes higher levels of ACTH. This increased ACTH stimulates the adrenal cortex, leading to a further increase in the production of steroid precursors, including 11-deoxycortisol. This compound also inhibits the production of aldosterone and has extra-adrenal effects, including the inhibition of the 11-oxoreductase activity of 11β-hydroxysteroid dehydrogenase (11β-HSD1).
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with blood levels peaking approximately one hour after ingestion. It has a relatively short half-life, but its primary active metabolite, metyrapol, has a half-life that is about twice as long, extending its biological effects.
| Parameter | Value | Reference |
| Administration Route | Oral | |
| Time to Peak Blood Level | ~1 hour | |
| This compound Half-Life | ~20-26 minutes | |
| Metyrapol Half-Life | ~2x that of this compound | |
| Metabolism | Hepatic (to active metyrapol) | |
| Excretion | Primarily urinary |
Applications in Neuroscience Research
Modulation of Emotional Memory and PTSD
One of the most significant applications of this compound in neuroscience is in the study of emotional memory. Research has shown that cortisol plays a crucial role in the consolidation and retrieval of emotionally arousing memories. Studies using this compound have demonstrated that reducing cortisol levels can impair the retrieval of memories with negative emotional content, while leaving neutral memories unaffected.
A key study found that administering a double dose of this compound (2 x 750 mg) to healthy participants three days after they encoded an emotional story significantly impaired their ability to recall the emotional parts of that story. Remarkably, this memory impairment persisted four days later, even after cortisol levels had returned to normal, suggesting a long-lasting effect on the emotional memory trace. These findings have profound implications for therapeutic strategies for conditions like Post-Traumatic Stress Disorder (PTSD), where intrusive, emotionally charged memories are a core symptom. In women with PTSD, this compound administration led to a decreased ACTH and delta sleep response compared to controls, which may relate to the underlying pathophysiology of the disorder.
Depression and HPA Axis Dysregulation
Dysregulation of the HPA axis, often resulting in elevated cortisol levels, is a well-documented finding in a significant portion of patients with major depression. This compound has been investigated as a treatment for depression, particularly treatment-resistant depression (TRD), by targeting this HPA axis dysfunction. Studies have explored its use both as a monotherapy and, more successfully, as an augmenting agent for serotonergic antidepressants. The most robust evidence comes from a double-blind, placebo-controlled study where a three-week augmentation with 1g of this compound daily was superior to placebo in improving depression scores.
Memory Consolidation and Sleep
The role of cortisol in memory consolidation during sleep has also been investigated using this compound. One study found that suppressing the natural late-night rise in cortisol with this compound impaired the consolidation of neutral memories, which are thought to be hippocampus-dependent. In contrast, the consolidation of emotional texts was not only spared but was actually enhanced. This suggests that the nocturnal cortisol surge may serve a protective function, preventing an over-consolidation of emotional memories, a mechanism potentially relevant to the development of PTSD.
Neuroprotection
Preclinical studies suggest that this compound may have neuroprotective properties. It has been shown to reduce brain injury induced by ischemia and seizures in animal models. This effect is believed to be linked to the prevention of the ischemia-evoked surge in corticosteroids, thereby preserving synaptic function and cellular integrity in vulnerable brain regions like the hippocampus.
Experimental Protocols
The effective use of this compound in research requires careful consideration of dosage, timing, and outcome measures. Protocols vary significantly between human and animal studies and depending on the research question.
Human Study: Emotional Memory Retrieval
This protocol is based on studies investigating the effect of this compound on the retrieval of established emotional memories.
-
Participants: Healthy young adults, screened for psychiatric, neurological, and cardiovascular conditions.
-
Design: Double-blind, placebo-controlled, between-subjects design.
-
Procedure:
-
Day 1 (Encoding): Participants view a standardized slideshow containing both neutral and emotionally negative segments.
-
Day 2: No intervention.
-
Day 3 (Retrieval & Intervention): Participants are randomly assigned to one of three groups: Placebo, Single-Dose this compound (e.g., 750 mg), or Double-Dose this compound (e.g., 2 x 750 mg, administered 3 hours apart). Memory retrieval for the slideshow is tested when cortisol levels are expected to be at their lowest. Salivary or plasma cortisol, ACTH, and 11-deoxycortisol are sampled at regular intervals to confirm the drug's effect.
-
Day 7 (Follow-up): Memory retrieval is tested again to assess the long-term effects of the intervention, after the drug has been fully metabolized and cortisol levels have normalized.
-
-
Key Outcome Measures:
-
Hormonal: Salivary/plasma cortisol, ACTH, 11-deoxycortisol.
-
Behavioral: Number of neutral and emotional story elements recalled.
-
Animal Study: Stress and Fear Conditioning
This protocol is based on studies examining the interaction between chronic stress and acute cortisol synthesis inhibition on fear memory.
-
Subjects: Male Sprague-Dawley rats.
-
Design: 2x2 factorial design (Stress Condition: Chronic Stress vs. Non-Stressed Control; Drug Condition: this compound vs. Saline).
-
Procedure:
-
Days 1-21 (Chronic Stress): The stress group is subjected to a daily restraint stress protocol. The control group is handled but not stressed.
-
Day 22 (Fear Conditioning):
-
Rats from both stress conditions are injected with either this compound (e.g., 50-200 mg/kg, s.c. or i.p.) or saline vehicle.
-
Two hours post-injection, rats undergo fear conditioning, where a neutral cue (e.g., a tone) is paired with a mild aversive stimulus (e.g., footshock).
-
-
Day 23 (Testing): Fear memory is assessed by measuring the freezing response to the context (contextual fear) and the tone (cued fear) in the absence of the shock.
-
-
Key Outcome Measures:
-
Hormonal: Plasma corticosterone (the primary glucocorticoid in rodents), ACTH.
-
Behavioral: Percentage of time spent freezing during context and cue presentation.
-
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from key neuroscience studies.
Table 1: Effects on HPA Axis Hormones
| Study Population | This compound Dose | Outcome Measure | Baseline | Post-Metyrapone | Reference |
| Depressed Patients (Non-suppressors) | 4.5 g / 24h | Plasma ACTH (pg/ml) | ~40 | 134 ± 43 | |
| Depressed Patients (Suppressors) | 4.5 g / 24h | Plasma ACTH (pg/ml) | ~30 | 49 ± 11 | |
| Healthy Controls | 4.5 g / 24h | Plasma ACTH (pg/ml) | ~35 | 57 ± 9 | |
| Patients with Panic Disorder | 30 mg/kg | Plasma Cortisol (nmol/L) | ~350 | < 100 | |
| Patients with Panic Disorder | 30 mg/kg | Plasma ACTH (pg/ml) | ~20 | ~100 |
Table 2: Effects on Cushing's Syndrome Patients (Illustrative of Potency)
| Parameter | Baseline (Mean) | Last Review on this compound (Mean) | P-value | Reference |
| Mean Serum Cortisol Day-Curve (nmol/L) | 722.9 | 348.6 | < .0001 | |
| 9 am Serum Cortisol (nmol/L) | 882.9 | 491.1 | < .0001 | |
| 24-hour Urinary Free Cortisol (nmol/24h) | 1483 | 452.6 | .003 | |
| Late-Night Salivary Cortisol (nmol/L) | 18.2 | 7.8 (at 1 month) | < 0.05 |
Table 3: Effects on Memory Performance
| Study | This compound Dose | Task | Outcome | Reference |
| Marin et al. (2011) | 2 x 750 mg | Emotional Story Recall | Significant impairment in recall of emotional content, no effect on neutral content. Effect persisted for 4 days. | |
| Wagner et al. (2005) | 1 g | Memory Consolidation during Sleep | Impaired consolidation of neutral texts; enhanced consolidation of emotional texts. | |
| Conrad et al. (2004) | 200 mg/kg (rats) | Fear Conditioning (in chronically stressed rats) | Eliminated contextual fear conditioning and reduced cued fear conditioning. |
Adverse Effects and Experimental Considerations
While generally well-tolerated in research settings, this compound can cause adverse effects. The most common are nausea, headache, and dizziness. Due to the accumulation of androgen precursors, hirsutism (excess hair growth) can occur with long-term use in women.
A critical consideration for researchers is that this compound itself can act as a pharmacological stressor. Studies in rats have shown that this compound can dose-dependently increase plasma ACTH and glucose and induce c-fos expression in various brain regions associated with the stress response, independent of its effect on cortisol synthesis. This "stress-like" property must be carefully controlled for in experimental designs to ensure that observed effects are due to the reduction of glucocorticoids and not a confounding stress response to the drug itself. Furthermore, prolonged or excessive inhibition of cortisol can lead to symptoms of adrenal insufficiency, such as fatigue and hypotension, necessitating careful monitoring in clinical applications.
Conclusion
This compound is an invaluable and potent inhibitor of cortisol synthesis, providing a unique window into the function of the HPA axis and the role of glucocorticoids in the central nervous system. Its application in neuroscience has significantly advanced our understanding of how cortisol modulates emotional memory, influences mood disorders like depression, and participates in memory consolidation during sleep. While its own potential stress-inducing properties require careful experimental control, this compound remains a cornerstone tool for researchers. Future investigations leveraging this compound will continue to illuminate the complex interplay between stress hormones and brain function, potentially paving the way for novel therapeutic interventions for stress-related psychiatric disorders.
References
Metyrapone: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metyrapone, a well-established inhibitor of steroidogenesis, serves as a critical tool in both clinical diagnostics and biomedical research. This document provides a comprehensive pharmacological profile of this compound for research applications, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its use in in-vitro and in-vivo models, and visualizations of its interaction with the steroidogenesis pathway and its application in experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies.
Introduction
This compound (2-methyl-1,2-di-3-pyridyl-1-propanone) is a pharmaceutical agent primarily known for its ability to inhibit the synthesis of cortisol in the adrenal cortex.[1][2] Its principal mechanism of action is the reversible inhibition of the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis.[3] This targeted inhibition leads to a decrease in cortisol levels and a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2] These properties make this compound an invaluable tool for diagnosing adrenal insufficiency and for the management of Cushing's syndrome.[3] In a research context, this compound is utilized to investigate the role of the hypothalamic-pituitary-adrenal (HPA) axis in various physiological and pathological processes.
Pharmacological Profile
Mechanism of Action
This compound's primary pharmacological effect is the competitive inhibition of CYP11B1, a cytochrome P450 enzyme located in the inner mitochondrial membrane of adrenal cortical cells. CYP11B1 is responsible for the conversion of 11-deoxycortisol to cortisol. By blocking this enzyme, this compound effectively reduces the production of cortisol. The decrease in circulating cortisol levels removes the negative feedback inhibition on the hypothalamus and pituitary gland, leading to an increased release of corticotropin-releasing hormone (CRH) and subsequently ACTH. The elevated ACTH levels stimulate the adrenal cortex, resulting in an accumulation of cortisol precursors, most notably 11-deoxycortisol.
This compound also exhibits inhibitory effects on other steroidogenic enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) reductase, albeit with a lower affinity.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within one hour. It is metabolized in the liver to its active metabolite, metyrapol, which also contributes to the inhibition of steroidogenesis. The terminal elimination half-life of this compound is approximately 1.9 hours.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its inhibition of cortisol synthesis. The reduction in cortisol and the subsequent rise in ACTH and 11-deoxycortisol form the basis of its diagnostic use in the this compound stimulation test. In therapeutic applications for Cushing's syndrome, the goal is to normalize cortisol levels and alleviate the clinical manifestations of hypercortisolism.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacological profile of this compound.
Table 1: In-Vitro Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value | Species | Reference |
| CYP11B1 (11β-hydroxylase) | IC₅₀ | 7.83 µM | Not Specified | |
| 11β-HSD1 Reductase | Kᵢ | 30 µM | Sheep |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | |
| Elimination Half-Life (t₁/₂) | 1.9 ± 0.7 hours | |
| Mean Peak Plasma Concentration (Cₘₐₓ) after 750 mg dose | 3.7 µg/mL |
Table 3: Clinical Effects of this compound in a Retrospective Study of Cushing's Syndrome Patients (Monotherapy)
| Parameter | Baseline (Mean) | Last Review (Mean) | p-value | Reference |
| Cortisol Day Curve (nmol/L) | 722.9 | 348.6 | < 0.0001 | |
| 9 am Serum Cortisol (nmol/L) | 882.9 | 491.1 | < 0.0001 | |
| 24-hour Urinary Free Cortisol (nmol/24h) | 1483 | 452.6 | 0.003 |
Experimental Protocols
In-Vitro CYP11B1 Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of this compound on CYP11B1.
-
Enzyme Source: V79MZ cells stably expressing human CYP11B1, or homogenates of human or cynomolgus monkey adrenal glands can be used as a source of the enzyme.
-
Substrate: [³H]-labeled 11-deoxycorticosterone is a commonly used substrate.
-
Assay Buffer: A suitable buffer, such as a phosphate buffer with cofactors like NADPH, is required.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, assay buffer, and varying concentrations of this compound (or a vehicle control).
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the [³H]-labeled 11-deoxycorticosterone substrate.
-
Incubate the reaction for a defined period at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Separate the product (cortisol) from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In-Vivo this compound Stimulation Test (Human)
This protocol is a standard clinical and research procedure to assess the integrity of the HPA axis.
-
Objective: To measure the response of the pituitary gland (ACTH secretion) to a decrease in cortisol levels induced by this compound.
-
Procedure:
-
A single oral dose of this compound (30 mg/kg body weight) is administered at midnight with a snack to minimize gastrointestinal upset.
-
Blood samples are collected the following morning between 8:00 and 9:00 AM.
-
Plasma is separated and analyzed for 11-deoxycortisol and cortisol levels.
-
-
Interpretation:
-
Normal Response: A significant increase in plasma 11-deoxycortisol levels (typically >7 µg/dL) and a decrease in cortisol levels, indicating a functional HPA axis.
-
Adrenal Insufficiency: A blunted or absent 11-deoxycortisol response, suggesting either primary adrenal failure or secondary adrenal insufficiency (pituitary or hypothalamic dysfunction).
-
In-Vivo this compound Treatment in a Mouse Model of Hypercorticosteronemia
This protocol describes the use of this compound in a preclinical model of Cushing's syndrome.
-
Animal Model: Low-density lipoprotein receptor knockout (LDLR-/-) mice fed a high-fat, high-cholesterol diet to induce hypercorticosteronemia.
-
Treatment Protocol:
-
This compound is administered intraperitoneally twice daily at a dose of 100 mg/kg body weight.
-
A control group receives vehicle injections (e.g., saline).
-
Treatment is continued for a specified duration (e.g., 4 weeks).
-
-
Outcome Measures:
-
Plasma corticosterone levels are measured at the end of the study to assess the efficacy of this compound in reducing steroid production.
-
Other relevant physiological parameters (e.g., body weight, glucose levels, lipid profiles) can also be monitored.
-
Visualizations
Signaling Pathway
References
Metyrapone's Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metyrapone is a diagnostic agent utilized to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis. By selectively inhibiting the enzyme 11β-hydroxylase, this compound effectively blocks the final step of cortisol synthesis in the adrenal cortex. This targeted inhibition leads to a decrease in circulating cortisol levels, which in a healthy individual, triggers a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. The subsequent adrenal stimulation results in a measurable accumulation of the cortisol precursor, 11-deoxycortisol. This document provides an in-depth technical overview of this compound's mechanism of action, its effects on HPA axis signaling, standardized experimental protocols for its use, and a summary of expected quantitative outcomes in various physiological and pathological states.
Mechanism of Action
This compound's primary pharmacological action is the potent and reversible inhibition of the mitochondrial enzyme 11β-hydroxylase (cytochrome P450 11B1).[1][2] This enzyme is crucial for the conversion of 11-deoxycortisol to cortisol in the zona fasciculata of the adrenal cortex.[3][4] By blocking this terminal step in cortisol biosynthesis, this compound induces a rapid decline in circulating cortisol levels.[1]
The reduction in cortisol diminishes the negative feedback signal to the hypothalamus and anterior pituitary gland. In a properly functioning HPA axis, this leads to an increased release of corticotropin-releasing hormone (CRH) from the hypothalamus and a subsequent surge in ACTH secretion from the pituitary. The elevated ACTH then stimulates the adrenal cortex, leading to an increased production of steroid precursors, most notably a significant rise in plasma 11-deoxycortisol.
Because 11-deoxycortisol has minimal glucocorticoid activity, it does not exert negative feedback on the hypothalamus and pituitary, thus allowing the ACTH surge to be sustained. The measurement of this increase in 11-deoxycortisol serves as an indirect but reliable indicator of the pituitary's ACTH secretory reserve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the HPA axis and the effects of this compound.
Experimental Protocols
The this compound stimulation test is the primary experimental procedure for evaluating the HPA axis using this compound. The most common protocol is the overnight single-dose test, though a multiple-dose test has also been described.
Overnight Single-Dose this compound Test
This is the most frequently used protocol due to its convenience and reliability for outpatient use.
Procedure:
-
Patient Preparation: The patient should have a normal evening meal. If the patient is on glucocorticoid replacement therapy, the evening and morning doses should be withheld, as authorized by a physician.
-
This compound Administration: A single oral dose of this compound is administered at midnight (or 11 PM). The dosage is typically weight-based:
-
<70 kg: 2.0 g or 30 mg/kg
-
70-90 kg: 2.5 g
-
90 kg: 3.0 g this compound should be taken with a glass of milk or a small snack to minimize gastric irritation.
-
-
Blood Sampling: A blood sample is collected the following morning between 8:00 AM and 9:00 AM.
-
Analytes Measured: Serum or plasma is analyzed for 11-deoxycortisol, cortisol, and often ACTH.
Multiple-Dose this compound Test
This protocol involves administering this compound over a 24 to 48-hour period and is generally reserved for inpatient settings.
Procedure:
-
Baseline Collection: A 24-hour urine collection for 17-hydroxycorticosteroids (17-OHCS) is performed the day before this compound administration.
-
This compound Administration: this compound is given orally, typically 750 mg every 4 hours for 6 doses (a total of 4.5 g).
-
Sample Collection: A second 24-hour urine collection for 17-OHCS is performed on the day of and/or the day after this compound administration. Alternatively, plasma levels of 11-deoxycortisol and ACTH can be measured at the end of the administration period.
-
Analytes Measured: The primary endpoint is the change in urinary 17-OHCS or the plasma concentrations of 11-deoxycortisol and ACTH.
Quantitative Data and Interpretation
The response to this compound is quantified by the changes in cortisol, 11-deoxycortisol, and ACTH levels. The following tables summarize the expected results in healthy individuals and in patients with adrenal insufficiency.
Table 1: Hormonal Response to Overnight Single-Dose this compound Test in Healthy Adults
| Hormone | Baseline Level | Post-Metyrapone Level | Reference(s) |
| Cortisol | 13.5 ± 5.1 µg/dL | < 5 µg/dL (138 nmol/L) | |
| 11-Deoxycortisol | < 2.0 µg/dL | 7 to 22 µg/dL (200 to 660 nmol/L) | |
| ACTH | 0-5 ng/100 mL | 8-11 ng/100 mL (or >75 pg/mL) |
Note: Conversion factors can vary slightly between laboratories. Values are presented as reported in the cited literature.
Table 2: Interpretation of Overnight this compound Test Results
| Condition | Post-Metyrapone Cortisol | Post-Metyrapone 11-Deoxycortisol | Post-Metyrapone ACTH | Interpretation | Reference(s) |
| Normal Response | < 5 µg/dL | > 7 µg/dL | Increased (>75 pg/mL) | Intact HPA axis | |
| Primary Adrenal Insufficiency | Low | < 7 µg/dL | High (at baseline and post-metyrapone) | Adrenal glands fail to respond to ACTH. | |
| Secondary/Tertiary Adrenal Insufficiency | Low | < 7 µg/dL | Low or no increase | Pituitary/hypothalamus fails to produce sufficient ACTH. | |
| Inadequate Blockade | > 5 µg/dL | Variable | Variable | The dose of this compound was insufficient to block cortisol synthesis. Test is uninterpretable. |
Clinical and Research Applications
The this compound stimulation test is a valuable tool in several clinical and research contexts:
-
Diagnosis of Adrenal Insufficiency: It is considered a sensitive test for detecting partial defects in pituitary ACTH secretion, sometimes revealing deficiencies that are not apparent with an ACTH stimulation test.
-
Differential Diagnosis of Cushing's Syndrome: In patients with ACTH-dependent Cushing's syndrome, a supranormal increase in 11-deoxycortisol after this compound administration is suggestive of a pituitary adenoma (Cushing's disease), as these tumors are often responsive to the drop in cortisol. However, some ectopic ACTH-producing tumors can also respond, limiting the test's specificity.
-
Research on HPA Axis Dysregulation: this compound is used in research to investigate the pathophysiology of conditions associated with HPA axis dysfunction, such as major depressive disorder.
Conclusion
This compound provides a dynamic and informative assessment of the HPA axis. Its mechanism of action, centered on the inhibition of 11β-hydroxylase, allows for a controlled challenge to the pituitary's ACTH reserve. A thorough understanding of the experimental protocols and the expected quantitative responses of cortisol, 11-deoxycortisol, and ACTH is essential for the accurate interpretation of this compound stimulation test results in both clinical diagnostics and research settings. The data and methodologies presented in this guide offer a comprehensive resource for professionals working in endocrinology and drug development.
References
Metyrapone: A Technical Guide to its Chemical Properties and Stability for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties and stability of Metyrapone, a critical tool in adrenal insufficiency diagnosis and Cushing's syndrome research. Understanding these characteristics is paramount for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
This compound, scientifically known as 2-methyl-1,2-di-3-pyridyl-1-propanone, is a synthetic compound that functions as an inhibitor of adrenal steroid synthesis.[1][2][3] It is a white to light amber, fine crystalline powder with a characteristic odor.[1][4] Exposure to light may cause it to darken.
Quantitative data regarding the chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-1,2-di(pyridin-3-yl)propan-1-one | |
| Synonyms | Metopirone, SU-4885, NSC 25265 | |
| Chemical Formula | C₁₄H₁₄N₂O | |
| Molecular Weight | 226.27 g/mol | |
| Melting Point | 50.5 °C | |
| Appearance | White to light amber crystalline powder | |
| Solubility | ||
| Sparingly soluble in water | ||
| Soluble in methanol and chloroform | ||
| Soluble in ethanol and DMSO | ||
| Soluble in DMSO to 75 mM | ||
| Approx. 5 mg/mL in PBS (pH 7.2) | ||
| Approx. 30 mg/mL in ethanol, DMSO, and dimethylformamide |
Stability and Storage
Proper storage of this compound is crucial for maintaining its chemical integrity and ensuring experimental validity. The compound is stable for at least four years when stored as a crystalline solid at -20°C. For general laboratory use, it should be stored at room temperature (20°C to 25°C) in a closed container, protected from heat, moisture, and direct light.
Aqueous solutions of this compound are not recommended for storage for more than one day. However, solutions in DMSO or ethanol can be stored at -20°C for up to two months.
Mechanism of Action: Inhibition of Steroidogenesis
This compound's primary pharmacological action is the inhibition of cortisol and corticosterone production within the adrenal cortex. It achieves this by selectively inhibiting the enzyme steroid 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol. At higher concentrations, this compound can also inhibit other steroidogenic enzymes, such as the cholesterol side-chain cleavage enzyme.
The inhibition of 11β-hydroxylase leads to a decrease in circulating cortisol levels. This reduction in cortisol removes the negative feedback mechanism on the hypothalamus and pituitary gland, resulting in an increased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). The elevated ACTH levels then stimulate the adrenal cortex to produce more steroid precursors, leading to an accumulation of 11-deoxycortisol.
References
Metyrapone: A Historical and Technical Guide to its Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metyrapone, known chemically as 2-methyl-1,2-di-3-pyridyl-1-propanone, has a rich history as a pivotal research tool in endocrinology and neuroscience. Initially developed in the mid-1950s by the pharmaceutical company Ciba (now part of Novartis) under the designation SU-4885, it was one of the early synthetic agents designed to selectively inhibit adrenal steroidogenesis.[1] Its primary mechanism of action is the reversible and competitive inhibition of the enzyme 11β-hydroxylase (cytochrome P450 11B1 or CYP11B1), which catalyzes the final step in cortisol biosynthesis – the conversion of 11-deoxycortisol to cortisol. This specific blockade has made this compound an invaluable instrument for both diagnostic and research purposes, allowing for the precise investigation of the hypothalamic-pituitary-adrenal (HPA) axis and the physiological roles of cortisol. This technical guide provides an in-depth overview of the historical development of this compound as a research tool, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Historical Development and Early Applications
The quest for a selective adrenal inhibitor in the 1950s led to the synthesis of this compound. Its cortisol-lowering effect was first described in the scientific literature in 1958.[2] This discovery was a significant milestone, providing researchers with a chemical tool to probe the intricacies of adrenal function.
Early clinical investigations throughout the 1960s solidified this compound's role in endocrinological research and diagnostics. It proved to be a reliable agent for assessing the integrity of the HPA axis. By inhibiting cortisol production, this compound removes the negative feedback signal to the pituitary gland, which, in a healthy individual, results in a compensatory increase in adrenocorticotropic hormone (ACTH) secretion. This, in turn, stimulates the adrenal cortex to produce more cortisol precursors, leading to a measurable rise in plasma 11-deoxycortisol and its metabolites in the urine. This principle formed the basis of the This compound stimulation test .
On December 4, 1961, the U.S. Food and Drug Administration (FDA) approved this compound, under the brand name Metopirone, for diagnostic use in assessing HPA axis function.[3] Its initial application was primarily in the differential diagnosis of Cushing's syndrome and in identifying the cause of adrenal insufficiency.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data related to this compound's inhibitory action and its effects on hormone levels.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 7.83 μM | CYP11B1 (11β-hydroxylase) | --INVALID-LINK-- |
| Ki | 30 μM | 11β-HSD1 reductase | --INVALID-LINK-- |
Table 1: In Vitro Inhibitory Activity of this compound. IC50 represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Ki is the inhibition constant, indicating the affinity of the inhibitor for the enzyme.
| Study Type | Subject Group | This compound Dosage | Change in Cortisol Levels | Change in 11-Deoxycortisol Levels | Reference |
| Retrospective Multicenter Study | Cushing's Syndrome Patients (n=91) | Median 2250 mg/day | Median pre-treatment: 654 nmol/L; 75% of patients dropped to <400 nmol/L | Increased in all patients | --INVALID-LINK-- |
| Retrospective Multicenter Study | Cushing's Syndrome Patients (n=123) | Variable | Mean pre-treatment: 882.9 nmol/L; Mean post-treatment: 491.1 nmol/L | Not specified | --INVALID-LINK-- |
| Clinical Research Center Study | Healthy Subjects (n=12) | 500 mg every 4 hours for 48 hours | Reduced by 39% (daytime) and 47% (early morning) | Not specified | --INVALID-LINK-- |
| Prospective Observational Study | Mild Hypercortisolism Patients (n=20) | 250-500 mg/day (evening) for 24 weeks | Median morning serum cortisol after treatment: 365 nmol/L | Not specified | --INVALID-LINK-- |
Table 2: Effects of this compound on Cortisol and 11-Deoxycortisol Levels in Human Subjects. This table presents data from various studies, highlighting the consistent effect of this compound in reducing cortisol and increasing its precursor, 11-deoxycortisol.
Key Experimental Protocols
This compound Stimulation Test for Adrenal Insufficiency
Objective: To assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis by measuring the pituitary's ability to respond to decreased cortisol levels.
Methodology:
-
Patient Preparation: The patient should discontinue any medications that may interfere with the HPA axis, as advised by a physician. The test is often performed on an outpatient basis but may require hospitalization for patients with suspected severe adrenal insufficiency.
-
This compound Administration: A single oral dose of this compound is administered at midnight. The dosage is typically 30 mg/kg of body weight, with a maximum dose of 3 grams. To minimize gastrointestinal irritation, it should be taken with a snack or a glass of milk.
-
Blood Sampling: A blood sample is collected the following morning between 8:00 AM and 9:00 AM.
-
Hormone Analysis: The plasma concentrations of cortisol and 11-deoxycortisol are measured.
-
Interpretation of Results:
-
Normal Response: A plasma 11-deoxycortisol level greater than 7 µg/dL (or 202 nmol/L) and a cortisol level less than 5 µg/dL (indicating adequate 11β-hydroxylase inhibition) suggest an intact HPA axis.
-
Adrenal Insufficiency: A subnormal 11-deoxycortisol response in the presence of a low cortisol level is indicative of adrenal insufficiency. Further tests are needed to differentiate between primary and secondary adrenal insufficiency.
-
Research Protocol for Investigating the Role of Cortisol in Memory Consolidation
Objective: To investigate the effect of pharmacologically reduced cortisol levels on the consolidation of emotional memory.
Methodology:
-
Participant Recruitment: Recruit healthy volunteers with no history of psychiatric or endocrine disorders.
-
Baseline Memory Encoding: Participants are presented with a standardized emotional memory task, such as a narrative accompanied by a series of images with both neutral and emotionally arousing content.
-
This compound Administration: At a predetermined time after memory encoding (e.g., immediately after or several hours later), participants are randomly assigned to receive either this compound or a placebo. The dosage of this compound can be varied to study dose-dependent effects (e.g., a single dose of 750 mg or two doses of 750 mg).
-
Saliva/Blood Sampling: Collect saliva or blood samples at regular intervals to measure cortisol levels and confirm the pharmacological effect of this compound.
-
Memory Retrieval Test: At a later time point (e.g., 24 hours or several days later), participants are asked to recall the information from the memory task.
-
Data Analysis: Compare the memory performance for neutral and emotional content between the this compound and placebo groups. Statistical analysis is used to determine if the reduction in cortisol levels by this compound affects the consolidation of emotional memories.
Signaling Pathways and Experimental Workflows
Adrenal Steroidogenesis Pathway
The following diagram illustrates the primary pathway of adrenal steroidogenesis, highlighting the site of action of this compound.
Caption: Adrenal steroidogenesis pathway with this compound's site of action.
Experimental Workflow for HPA Axis Research Using this compound
This diagram outlines a typical workflow for a research study investigating the HPA axis using this compound.
Caption: General experimental workflow for HPA axis research with this compound.
Conclusion
From its origins as a novel synthetic compound to its established role as a diagnostic and research cornerstone, this compound has significantly advanced our understanding of adrenal physiology and the neurobiology of stress. Its specific and reversible inhibition of 11β-hydroxylase provides a powerful tool for manipulating cortisol levels, enabling researchers to dissect the complex roles of this critical hormone in health and disease. This guide has provided a comprehensive overview of the historical development, quantitative data, and experimental applications of this compound, serving as a valuable resource for scientists and clinicians in their research endeavors. As research continues to unravel the multifaceted functions of the HPA axis, this compound will undoubtedly remain an indispensable tool in the arsenal of endocrine and neuroscience researchers.
References
Metyrapone's Impact on Steroid Hormone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound effects of metyrapone on the intricate pathways of steroid hormone biosynthesis. This compound, a synthetic compound, is a valuable tool in both clinical diagnostics and therapeutic applications due to its targeted inhibition of specific enzymes within the steroidogenic cascade. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols for its study, tailored for professionals in research and drug development.
Core Mechanism of Action: Inhibition of 11β-Hydroxylase
This compound's primary pharmacological action is the potent and reversible inhibition of the enzyme steroid 11β-hydroxylase (CYP11B1) .[1][2][3][4] This mitochondrial cytochrome P450 enzyme is crucial for the final step in cortisol biosynthesis, catalyzing the conversion of 11-deoxycortisol to cortisol.[1] By blocking this conversion, this compound effectively reduces the production of cortisol, the primary glucocorticoid in humans.
This inhibition triggers a cascade of effects within the hypothalamic-pituitary-adrenal (HPA) axis . The decrease in circulating cortisol levels removes the negative feedback signal to the hypothalamus and pituitary gland. This disinhibition leads to an increased secretion of corticotropin-releasing hormone (CRH) and subsequently, a surge in adrenocorticotropic hormone (ACTH) from the pituitary. The elevated ACTH levels stimulate the adrenal cortex, leading to an accumulation of steroid precursors proximal to the enzymatic block, most notably 11-deoxycortisol .
While its primary target is CYP11B1, this compound also exhibits inhibitory effects on other steroidogenic enzymes, albeit with lower potency. These include aldosterone synthase (CYP11B2) , which is involved in the final step of aldosterone synthesis, and to a lesser extent, the cholesterol side-chain cleavage enzyme (CYP11A1) . This broader activity can lead to a reduction in aldosterone levels and, at higher concentrations, a more generalized suppression of steroidogenesis.
Signaling Pathway: Steroid Hormone Biosynthesis
The following diagram illustrates the major pathways of steroid hormone synthesis and highlights the primary site of this compound's inhibitory action.
Caption: Steroid biosynthesis pathway with this compound's inhibition of CYP11B1.
Signaling Pathway: Hypothalamic-Pituitary-Adrenal (HPA) Axis Feedback
The interplay between the adrenal cortex, pituitary gland, and hypothalamus is critical for maintaining hormonal homeostasis. This compound disrupts this delicate balance.
Caption: HPA axis feedback loop and the disruptive effect of this compound.
Quantitative Data on this compound's Effects
The inhibitory potency of this compound on various steroidogenic enzymes has been quantified in numerous studies. The following tables summarize key quantitative data, providing a basis for comparative analysis.
Table 1: In Vitro Inhibitory Potency of this compound on Steroidogenic Enzymes
| Enzyme | Enzyme Name | IC50 / Ki | Species | Reference |
| CYP11B1 | 11β-Hydroxylase | IC50: 15 nM | Human | |
| CYP11B2 | Aldosterone Synthase | IC50: 72 nM | Human | |
| CYP11A1 | Cholesterol Side-Chain Cleavage | Inhibition at 0.1-1.0 mM | Human |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Impact of this compound on Circulating Hormone Levels in Clinical Studies
| Parameter | Baseline (Mean ± SD) | Post-Metyrapone (Mean ± SD) | Patient Population | Dosage | Reference |
| Serum Cortisol (nmol/L) | 722.9 | 348.6 | Cushing's Syndrome | Variable | |
| Urinary Free Cortisol (nmol/24h) | 1483 | 452.6 | Cushing's Syndrome | Variable | |
| Plasma ACTH (pmol/L) | 8 ± 1 | 58 ± 8 | Healthy Subjects | 4.5 g | |
| Serum 11-Deoxycortisol (nmol/L) | Undetectable | >200 | Healthy Subjects | 30 mg/kg |
Detailed Experimental Protocols
To facilitate the study of this compound's effects, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro this compound Inhibition Assay Using H295R Cells
The human adrenocortical carcinoma cell line NCI-H295R is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for cortisol and aldosterone synthesis.
Objective: To determine the dose-dependent inhibitory effect of this compound on steroid hormone production in H295R cells.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ Premix
-
This compound stock solution (in DMSO)
-
Forskolin (optional, for stimulating steroidogenesis)
-
24-well cell culture plates
-
LC-MS/MS system for steroid analysis
Procedure:
-
Cell Culture: Culture H295R cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
(Optional) To stimulate steroidogenesis, add forskolin (e.g., 10 µM) to the treatment media.
-
Remove the old medium from the wells and replace it with the treatment media.
-
-
Incubation: Incubate the cells with this compound for 24-48 hours.
-
Sample Collection:
-
Collect the culture supernatant for steroid analysis.
-
(Optional) Lyse the cells to measure intracellular steroid concentrations.
-
-
Steroid Analysis: Quantify the concentrations of key steroids (e.g., cortisol, 11-deoxycortisol, aldosterone, corticosterone, androstenedione) in the supernatant and/or cell lysates using a validated LC-MS/MS method.
-
Data Analysis:
-
Normalize steroid production to cell viability (e.g., using an MTT assay).
-
Plot the percentage of inhibition of cortisol synthesis against the log of this compound concentration to determine the IC50 value.
-
Analyze the changes in the levels of other steroids to assess the impact on different branches of the steroidogenic pathway.
-
Experimental Workflow: In Vitro H295R Cell Assay
Caption: Workflow for in vitro analysis of this compound's effects on H295R cells.
Clinical this compound Stimulation Test (Overnight Protocol)
This test is a cornerstone in the diagnostic evaluation of the HPA axis integrity, particularly in suspected cases of adrenal insufficiency.
Objective: To assess the pituitary's ability to secrete ACTH in response to a this compound-induced decrease in cortisol.
Patient Preparation:
-
The patient should be well-hydrated.
-
Certain medications that can interfere with the test (e.g., glucocorticoids, phenytoin) should be discontinued prior to the test, as advised by a clinician.
-
The test is often performed on an outpatient basis, but hospitalization may be necessary for patients with suspected severe adrenal insufficiency.
Procedure:
-
Baseline Sample: A baseline blood sample may be drawn in the evening before this compound administration for cortisol and ACTH measurement (optional).
-
This compound Administration: At midnight, the patient ingests a single oral dose of this compound (typically 30 mg/kg body weight). It is recommended to take the medication with a snack (e.g., milk or yogurt) to minimize gastrointestinal upset.
-
Post-Metyrapone Sample Collection: At 8:00 AM the following morning, a blood sample is collected for the measurement of:
-
Serum cortisol
-
Serum 11-deoxycortisol
-
Plasma ACTH
-
-
Prophylactic Glucocorticoid: Following the 8:00 AM blood draw, a prophylactic dose of a glucocorticoid (e.g., hydrocortisone) may be administered to prevent symptoms of acute adrenal insufficiency.
Interpretation of Results:
-
Adequate 11β-hydroxylase blockade: A morning serum cortisol level below a certain threshold (e.g., < 8 µg/dL) indicates that this compound has effectively inhibited cortisol synthesis.
-
Normal HPA axis response: A significant rise in serum 11-deoxycortisol (e.g., > 7 µg/dL) and plasma ACTH (e.g., > 75 pg/mL) indicates a healthy pituitary response to the fall in cortisol.
-
Adrenal insufficiency: A subnormal response in 11-deoxycortisol and ACTH levels suggests a defect in the HPA axis.
Experimental Workflow: Clinical this compound Stimulation Test
Caption: Workflow for the clinical this compound stimulation test.
Conclusion
This compound serves as a powerful pharmacological agent for probing and manipulating the steroid hormone biosynthesis pathways. Its primary mechanism, the inhibition of 11β-hydroxylase, provides a specific and potent means to reduce cortisol production, thereby elucidating the dynamics of the HPA axis. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at further understanding steroidogenesis and developing novel therapeutic interventions for endocrine disorders. The careful application of these methodologies will undoubtedly contribute to advancing our knowledge in this critical area of endocrinology.
References
- 1. The in vitro effect of this compound on steroid synthesis in mice adrenals at different circadian stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of in vitro effects of this compound on Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
Metyrapone in the Diagnostic Armamentarium for Adrenal Insufficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal insufficiency is a potentially life-threatening condition characterized by inadequate production of glucocorticoids, with or without mineralocorticoid or adrenal androgen deficiency. Its diagnosis can be challenging, particularly in non-acute settings where symptoms may be nonspecific.[1][2] Dynamic function tests are therefore crucial for a definitive diagnosis. The Metyrapone stimulation test is a valuable tool in the assessment of the hypothalamic-pituitary-adrenal (HPA) axis, particularly for diagnosing secondary and tertiary adrenal insufficiency.[3][4] This technical guide provides an in-depth overview of the this compound stimulation test, including its physiological basis, a detailed experimental protocol, and interpretation of results.
Physiological Basis and Mechanism of Action
This compound's diagnostic utility lies in its ability to inhibit the final step of cortisol biosynthesis.[5] It selectively and reversibly blocks the enzyme 11β-hydroxylase (cytochrome P450 11B1), which is responsible for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex.
A reduction in circulating cortisol levels disinhibits the negative feedback loop on the hypothalamus and pituitary gland. This leads to an increased secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and a subsequent rise in adrenocorticotropic hormone (ACTH) from the anterior pituitary. The elevated ACTH then stimulates the adrenal cortex, leading to an accumulation of cortisol precursors, most notably 11-deoxycortisol. In a healthy individual with an intact HPA axis, this results in a significant increase in serum 11-deoxycortisol levels.
Experimental Protocol: Overnight this compound Stimulation Test
The overnight, single-dose this compound test is the most commonly used protocol and is considered a sensitive method to evaluate ACTH reserve.
Patient Preparation:
-
Patients taking glucocorticoid replacement therapy should have their evening and morning doses withheld before and during the test, as authorized by their physician.
-
Certain medications, such as phenytoin or oral contraceptives, may interfere with the test results.
Procedure:
-
Baseline Sampling (Optional): A baseline blood sample may be drawn in the morning before the administration of this compound for cortisol and ACTH measurement.
-
This compound Administration: At midnight (or between 11 PM and midnight), the patient ingests a single oral dose of this compound. The dosage is typically weight-dependent.
-
<70 kg: 2.0 g or 30 mg/kg
-
70-90 kg: 2.5 g
-
90 kg: 3.0 g
-
The maximum dose should not exceed 3 g.
-
-
Accompaniment with Food: To minimize gastric irritation, this compound should be taken with a snack or a glass of milk.
-
Post-Metyrapone Blood Draw: The following morning, at 8:00 AM, a blood sample is collected for the measurement of serum cortisol and 11-deoxycortisol. Plasma ACTH can also be measured from this sample.
Precautions:
Due to the risk of precipitating an acute adrenal crisis, this test should be conducted with caution, and some sources recommend it be performed on an inpatient basis. Patients may experience side effects such as nausea, vomiting, and hypotension.
Data Presentation and Interpretation
The interpretation of the this compound stimulation test hinges on the serum levels of 11-deoxycortisol and cortisol following this compound administration.
| Analyte | Normal Response | Adrenal Insufficiency | Inadequate Blockade |
| 11-Deoxycortisol | >7 µg/dL (>200 nmol/L) | <7 µg/dL (<200 nmol/L) | Variable |
| Cortisol | <5 µg/dL (<138 nmol/L) | <5 µg/dL (<138 nmol/L) | >5 µg/dL (>138 nmol/L) |
| ACTH | Significant increase | Blunted or absent increase | Variable |
Interpretation:
-
Normal Response: A post-Metyrapone 11-deoxycortisol level greater than 7 µg/dL in the context of a cortisol level below 5 µg/dL indicates an intact HPA axis.
-
Adrenal Insufficiency: An 11-deoxycortisol level that fails to rise above 7 µg/dL with a concomitant cortisol level below 5 µg/dL is indicative of adrenal insufficiency (either secondary or tertiary).
-
Inadequate 11β-hydroxylase Blockade: A post-Metyrapone cortisol level above 5 µg/dL suggests that the this compound dose was insufficient to adequately block cortisol synthesis, and the test results are uninterpretable. In such cases, a higher dose of this compound may be required for re-testing.
Diagnostic Accuracy
The this compound test is considered a highly sensitive test for detecting partial defects in pituitary ACTH secretion. One study highlighted that the overnight this compound test has a high concordance with the insulin tolerance test, which is often considered the gold standard for assessing the HPA axis. A study comparing the overnight this compound test to the short synacthen (ACTH stimulation) test found the this compound test to be more sensitive and specific for diagnosing central adrenal insufficiency.
| Test | Sensitivity | Specificity |
| Overnight this compound Test (11-deoxycortisol >200 nmol/L) | 100% | 94% |
| Short Synacthen Test (Cortisol >450 nmol/L at 30 min) | 75.0% | 80.2% |
It is important to note that while ACTH levels are expected to rise in a normal response, there can be a significant overlap in ACTH values between healthy individuals and those with adrenal insufficiency, making ACTH measurement alone less reliable for diagnosis. One study found that for a valuable evaluation of the this compound test, the measurement of 11-deoxycortisol is crucial and cannot be replaced by the more readily available plasma ACTH assay.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on the HPA axis.
Experimental Workflow of the Overnight this compound Test
Caption: Workflow for the overnight this compound stimulation test.
Diagnostic Logic for Adrenal Insufficiency
Caption: Decision tree for interpreting this compound test results.
Conclusion
The this compound stimulation test is a robust and sensitive tool for the assessment of the hypothalamic-pituitary-adrenal axis, particularly in the diagnosis of secondary and tertiary adrenal insufficiency. A thorough understanding of its mechanism of action, adherence to a standardized protocol, and correct interpretation of the results are paramount for its effective clinical and research application. The data presented in this guide, including the detailed protocol and diagnostic criteria, provide a comprehensive resource for professionals in the field. The superior sensitivity and specificity of the overnight this compound test, as highlighted in recent studies, underscore its importance in the diagnostic evaluation of patients with suspected HPA axis dysfunction.
References
- 1. ccjm.org [ccjm.org]
- 2. Diagnosis and management of adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Test – My Endo Consult [myendoconsult.com]
- 4. Testing for / diagnosing adrenal insufficiency – AIC Adrenal Insufficiency Coalition [adrenalinsufficiency.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Metyrapone Administration in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metyrapone is a pharmacological agent widely used in research to transiently inhibit the synthesis of corticosteroids, primarily by blocking the enzyme 11β-hydroxylase. In rodents, this leads to a rapid decrease in plasma corticosterone, the primary glucocorticoid, and a corresponding increase in its precursor, 11-deoxycortisol, as well as adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2][3][4] This targeted inhibition makes this compound a valuable tool for investigating the roles of the hypothalamic-pituitary-adrenal (HPA) axis in various physiological and pathological processes, including stress, anxiety, and metabolism.[5] These application notes provide a detailed protocol for the administration of this compound to C57BL/6 mice, a commonly used inbred strain in biomedical research.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in mice, providing a reference for expected outcomes.
Table 1: Effects of this compound on Plasma Corticosterone and ACTH Levels
| Mouse Strain | This compound Dose & Route | Vehicle/Control | Treatment Outcome | Reference |
| 7B2 WT | 1 mg/10 g body weight (100 mg/kg), twice daily | Methylcellulose | Plasma corticosterone decreased from ~150 ng/mL to <50 ng/mL. | |
| 7B2 null | 1 mg/10 g body weight (100 mg/kg), twice daily | Methylcellulose | Plasma corticosterone decreased from ~500 ng/mL to <100 ng/mL. | |
| 7B2 WT | 1 mg/10 g body weight (100 mg/kg), twice daily | Methylcellulose | Slight increase in plasma ACTH compared to control. | |
| Lurcher and control mice | 75 mg/kg, injection | Tween 80 (5%) | Efficiently reduced blood corticosterone levels. | |
| LDL receptor knockout | 100 mg/kg, twice daily | PBS | Plasma corticosterone levels were 43% lower than in controls after 4 weeks. | |
| Rat | 150 mg/kg, SC | Sesame oil | Attenuated the stress-induced rise in plasma corticosterone levels. |
Table 2: Effects of this compound on Other Physiological Parameters
| Mouse Strain/Model | This compound Dose & Route | Parameter Measured | Observation | Reference |
| LDL receptor knockout | 100 mg/kg, twice daily | Hepatic PEPCK mRNA expression | Reduced by 81%. | |
| LDL receptor knockout | 100 mg/kg, twice daily | White Blood Cell (WBC) count | Significantly decreased. | |
| LDL receptor knockout | 100 mg/kg, twice daily | Plasma cholesterol and triglycerides | No significant change. |
Experimental Protocols
This section details a generalized protocol for this compound administration to C57BL/6 mice. Researchers should adapt this protocol based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
Materials:
-
This compound (2-methyl-1,2-di-3-pyridyl-1-propanone)
-
Vehicle (e.g., 0.9% saline, sesame oil, or 5% Tween 80 in saline)
-
C57BL/6 mice (consider substrain differences, e.g., C57BL/6J vs. C57BL/6N, as they can exhibit different behavioral and physiological responses)
-
Sterile syringes and needles for injection
-
Animal balance
-
Equipment for blood collection (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Assay kits for corticosterone and ACTH measurement (e.g., ELISA, RIA)
Protocol:
-
Animal Acclimation:
-
House C57BL/6 mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress-induced variations in HPA axis activity.
-
Provide ad libitum access to food and water.
-
-
This compound Preparation:
-
Prepare this compound solution fresh on the day of the experiment.
-
The solubility of this compound can be limited in aqueous solutions. A common vehicle is a suspension in saline containing a small amount of Tween 80 (e.g., 5%) to aid in solubilization. For subcutaneous injection, sesame oil can also be used.
-
Calculate the required concentration based on the desired dose and the average weight of the mice. For example, for a 100 mg/kg dose in a 25g mouse, you would need 2.5 mg of this compound per mouse. If the injection volume is 0.1 mL, the concentration of the solution should be 25 mg/mL.
-
-
Administration:
-
Weigh each mouse accurately on the day of administration to calculate the precise dose.
-
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile.
-
Intraperitoneal (IP) or Subcutaneous (SC) injection: Commonly used for systemic delivery. SC injection may provide a more sustained release compared to IP.
-
Oral gavage: Can also be used, but absorption rates may be more variable.
-
-
Dosage: Dosages reported in the literature for mice range from 75 mg/kg to 150 mg/kg. A dose of 100 mg/kg has been shown to be effective in significantly reducing corticosterone levels. The frequency of administration can be a single dose or multiple doses (e.g., twice daily) depending on the required duration of corticosterone suppression.
-
Control Group: Administer the vehicle solution to a control group of mice using the same volume and route of administration.
-
-
Sample Collection and Analysis:
-
The timing of sample collection is critical and depends on the research question. This compound has a relatively short half-life. Blood samples are typically collected at the peak time of expected corticosterone inhibition, which can be determined in a pilot study (e.g., 1-4 hours post-administration).
-
Collect blood via a suitable method (e.g., tail vein, submandibular, or terminal cardiac puncture) into EDTA-coated tubes to prevent coagulation.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Measure plasma corticosterone and ACTH levels using commercially available assay kits.
-
-
Data Analysis:
-
Compare the hormone levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits 11β-hydroxylase, blocking corticosterone synthesis.
Experimental Workflow for this compound Administration
Caption: Workflow for this compound administration and analysis in C57BL/6 mice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metopirone.com [metopirone.com]
- 5. Effects of corticosterone synthesis inhibitor this compound on anxiety-related behaviors in Lurcher mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Metyrapone Dosage for Corticosterone Suppression in Sprague-Dawley Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the optimal use of Metyrapone for the suppression of corticosterone in Sprague-Dawley rats, a common model in neuroendocrine and stress research. This compound, a potent inhibitor of the enzyme 11-beta-hydroxylase, effectively reduces corticosterone synthesis, allowing for the investigation of the physiological and behavioral roles of this key stress hormone. These application notes detail recommended dosage ranges, administration protocols, and expected outcomes based on published literature. The included protocols and diagrams are intended to facilitate experimental design and ensure reproducible results in a laboratory setting.
Introduction
Corticosterone is the primary glucocorticoid in rodents, analogous to cortisol in humans, and plays a crucial role in the stress response, metabolism, and cognitive function. Pharmacological suppression of corticosterone is a vital tool for elucidating its specific effects. This compound achieves this by blocking the final step in corticosterone biosynthesis in the adrenal cortex.[1][2] Understanding the dose-dependent effects of this compound is critical for achieving the desired level of corticosterone suppression without inducing unwanted side effects. This document summarizes key findings and provides standardized protocols for the use of this compound in Sprague-Dawley rats.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize quantitative data from various studies on the use of this compound to suppress corticosterone in Sprague-Dawley rats. These data highlight the dose-dependent nature of this compound's effects.
Table 1: Subcutaneous (SC) Administration of this compound
| Dosage (mg/kg) | Vehicle | Timing of Administration | Stressor | Efficacy in Corticosterone Suppression | Reference |
| 25 | Not specified | Not specified | Spatial training in a water maze | Dose-dependently suppressed increases in plasma corticosterone.[3] | [3] |
| 50 | Not specified | Not specified | Spatial training in a water maze | Dose-dependently suppressed increases in plasma corticosterone.[3] | |
| 150 | Sesame oil | 4 hours before hypoxia/ischemia | Hypoxia/Ischemia | Attenuated the ischemia-induced rise in corticosteroid levels. | |
| 200 | Dimethyl sulfate (DMSO) | 2 hours prior to training | Fear conditioning (tone and footshock) | Suppressed the surge of endogenous corticosterone induced by training. |
Table 2: Intraperitoneal (IP) Administration of this compound
| Dosage (mg/kg) | Vehicle | Timing of Administration | Stressor | Efficacy in Corticosterone Suppression | Reference |
| 25 | Not specified | Not specified | Open field activity in hippocampally lesioned rats | Reduced hyperactivity, suggesting corticosterone suppression. | |
| 50 (two injections) | Not specified | At 0900h and 1200h for 4 consecutive days | Ethanol consumption | Reduced ethanol preference, an effect partially cancelled by corticosterone co-administration. | |
| 50 | Not specified | 10 and 2 hours before lipopolysaccharide (LPS) administration | Lipopolysaccharide (LPS) | Prevented LPS-induced changes in maternal behavior and neuroendocrine responses. |
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the competitive inhibition of 11-beta-hydroxylase (CYP11B1), a cytochrome P450 enzyme located in the inner mitochondrial membrane of adrenal cortical cells. This enzyme catalyzes the final step in the synthesis of corticosterone from 11-deoxycorticosterone.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to Sprague-Dawley rats for the purpose of corticosterone suppression.
Protocol 1: Subcutaneous this compound Administration for Acute Stress Studies
Materials:
-
This compound (e.g., from Aldrich)
-
Vehicle: Sesame oil or Dimethyl sulfate (DMSO)
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Scale for weighing animals and reagents
-
Sprague-Dawley rats (male, 200-300g)
Procedure:
-
Animal Handling: Acclimate rats to the housing conditions for at least one week prior to the experiment. Handle animals daily to minimize stress associated with handling on the day of the experiment.
-
This compound Preparation:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 50 mg/kg) and the body weight of the rat.
-
If using sesame oil as a vehicle, dissolve the this compound in the oil. Gentle warming and vortexing may be necessary to achieve complete dissolution.
-
If using DMSO, dissolve the this compound in DMSO to create a stock solution. This stock can then be diluted with saline for the final injection volume (e.g., 1.0 ml/kg).
-
-
Administration:
-
Gently restrain the rat.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle at the base of the skin tent and inject the this compound solution subcutaneously.
-
Administer the injection 2-4 hours prior to the induction of the stressor to allow for optimal inhibition of corticosterone synthesis.
-
-
Stress Induction:
-
Introduce the desired stressor (e.g., forced swim, restraint, fear conditioning) at the predetermined time following this compound administration.
-
-
Blood Sampling and Corticosterone Measurement:
-
Collect blood samples at the desired time points following stress induction. Tail-nicking or trunk blood collection are common methods.
-
Process the blood to separate plasma or serum and store at -80°C until analysis.
-
Measure corticosterone concentrations using a commercially available ELISA or RIA kit.
-
Protocol 2: Intraperitoneal this compound Administration for Longer-Term Studies
Materials:
-
This compound
-
Vehicle: Saline or other appropriate vehicle
-
Sterile syringes and needles (23-25 gauge)
-
Vortex mixer
-
Scale for weighing animals and reagents
-
Sprague-Dawley rats
Procedure:
-
Animal Handling and this compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Administration:
-
Gently restrain the rat, turning it to expose the abdomen.
-
Tilt the rat's head downwards to move the internal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline and internal organs.
-
Inject the this compound solution intraperitoneally.
-
For studies requiring sustained suppression, repeated injections may be necessary (e.g., two injections of 50 mg/kg at 3-hour intervals).
-
-
Behavioral or Physiological Measurements:
-
Conduct behavioral tests or physiological measurements at the desired time points following this compound administration.
-
-
Blood Sampling and Corticosterone Measurement:
-
Follow step 5 from Protocol 1 to measure corticosterone levels and confirm suppression.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on stress-induced corticosterone levels and subsequent behavioral or physiological outcomes.
Safety and Considerations
-
Adrenal Insufficiency: High doses or chronic administration of this compound can lead to adrenal insufficiency. Researchers should be aware of the signs of adrenal crisis in rodents, which can include lethargy, weakness, and hypothermia.
-
Side Effects: this compound administration may lead to side effects such as nausea, dizziness, and headache in humans, and analogous effects should be considered in animal models.
-
Vehicle Selection: The choice of vehicle can influence the absorption and bioavailability of this compound. DMSO can enhance penetration, while oil-based vehicles may provide a slower release.
-
Timing of Administration: The timing of this compound administration relative to the stressor and measurement is critical for observing the desired effect. The peak inhibitory effect of this compound should coincide with the expected peak of the corticosterone response.
Conclusion
This compound is an invaluable tool for investigating the role of corticosterone in a wide range of physiological and behavioral processes. The selection of an appropriate dosage and administration protocol is crucial for achieving reliable and reproducible corticosterone suppression in Sprague-Dawley rats. The information and protocols provided in this document serve as a guide for researchers to design and execute well-controlled experiments. By carefully considering the dose-response relationship and the experimental timeline, scientists can effectively utilize this compound to advance our understanding of the neuroendocrine stress axis.
References
Application Notes and Protocols for Metyrapone in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metyrapone is a well-characterized inhibitor of cytochrome P450 enzymes, primarily targeting steroid 11β-hydroxylase (CYP11B1), a key enzyme in cortisol biosynthesis.[1][2] This inhibitory action makes it a valuable tool in endocrinology research and diagnostics, particularly for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis.[2][3] In the context of in vitro studies, this compound is utilized to investigate steroidogenesis, adrenal cell function, and the impact of cortisol inhibition on various cellular processes. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell culture experiments.
Data Presentation
Accurate preparation of this compound solutions is critical for reproducible experimental outcomes. The following tables summarize the key quantitative data for this compound.
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% (HPLC) | |
| Storage (Powder) | -20°C for up to 3 years |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 22.63 mg/mL (100 mM) to 46 mg/mL (203.29 mM) | |
| Ethanol | ~30 mg/mL | |
| Dimethyl formamide (DMF) | ~30 mg/mL | |
| Water | 2.26 mg/mL (10 mM) | |
| PBS (pH 7.2) | ~5 mg/mL |
Table 3: Recommended Stock and Working Concentrations
| Solution Type | Solvent | Typical Concentration Range | Storage of Stock Solution |
| Stock Solution | DMSO | 10 mM - 100 mM | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Working Solution | Cell Culture Medium | 0.1 µM - 10 µM (IC₅₀ for CYP11B1 is ~7.83 µM) | Prepare fresh from stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder (MW: 226.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder vial and DMSO to come to room temperature.
-
Weighing this compound: Carefully weigh out 22.63 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving this compound: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 100 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).
Protocol 2: Application of this compound in an In Vitro Cell Culture Assay (e.g., H295R cells)
Materials:
-
Cultured cells (e.g., human adrenocortical carcinoma cell line H295R)
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
Sterile multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium in the well to achieve a final concentration of 10 µM.
-
-
-
Cell Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. For longer-term studies, the medium with fresh this compound may need to be replaced every 2-3 days.
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various downstream analyses, such as hormone quantification (e.g., cortisol, 11-deoxycortisol), cell viability assays, gene expression analysis, or protein analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound stock solution preparation and in vitro application.
Caption: this compound inhibits the conversion of 11-Deoxycortisol to Cortisol by blocking CYP11B1.
References
Metyrapone in Primary Adrenal Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metyrapone is a well-established pharmacological agent utilized in both clinical diagnostics and research to investigate the function of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Its primary mechanism of action is the inhibition of the adrenal steroidogenic enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol.[1][2][3] This inhibition leads to a decrease in cortisol production and a concurrent accumulation of its precursor, 11-deoxycortisol. In in vitro settings, particularly in primary adrenal cell cultures, this compound serves as a powerful tool to study the regulation of steroidogenesis, the effects of acute cortisol suppression, and the cellular responses to the accumulation of steroid precursors.
These application notes provide detailed protocols for the use of this compound in primary adrenal cell culture experiments, guidelines for data interpretation, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound primarily targets and reversibly inhibits 11β-hydroxylase (CYP11B1) in the adrenal cortex. At higher concentrations, this compound can also inhibit cholesterol side-chain cleavage (P450scc), the initial rate-limiting step in steroidogenesis, and aldosterone synthase (CYP11B2). This dual inhibitory effect is crucial to consider when designing and interpreting experiments. The inhibition of cortisol synthesis by this compound removes the negative feedback on the pituitary, leading to an increase in adrenocorticotropic hormone (ACTH) secretion in vivo. In primary adrenal cell cultures, where the HPA axis is not intact, this compound allows for the direct study of its effects on adrenal cell function, often in the context of stimulation with exogenous ACTH.
Data Presentation
The following tables summarize the quantitative effects of this compound on steroid hormone production in primary adrenal cell cultures. These values are compiled from various studies and may vary depending on the specific experimental conditions, such as cell origin (species), culture conditions, and duration of treatment.
Table 1: Dose-Dependent Inhibition of Cortisol Production by this compound in Primary Human Adrenocortical Cells
| This compound Concentration (µM) | Cortisol Production (IC50) | Reference |
| 0.01 - 10 | 0.068 µM |
Table 2: Qualitative Effects of this compound on Steroid Profile in Primary Adrenocortical Cell Cultures
| Steroid Hormone | Expected Change with this compound | Rationale | Reference |
| Cortisol | ↓↓↓ | Direct inhibition of 11β-hydroxylase (CYP11B1). | |
| 11-Deoxycortisol | ↑↑↑ | Accumulation of the substrate for 11β-hydroxylase. | |
| Corticosterone | ↓↓ | Inhibition of 11β-hydroxylase (CYP11B1). | |
| Aldosterone | ↓ | Inhibition of aldosterone synthase (CYP11B2). | |
| Pregnenolone | ↑ (at high concentrations) | Potential inhibition of cholesterol side-chain cleavage. | |
| Progesterone | ↑ (at high concentrations) | Potential inhibition of downstream enzymes. |
Note: The magnitude of change is represented by arrows (↑ for increase, ↓ for decrease). Data is synthesized from multiple sources and represents a general trend.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adrenal Cells
This protocol is a generalized procedure for the isolation and culture of primary adrenal cells from rodent or human tissue. All procedures should be performed under sterile conditions in a laminar flow hood.
Materials:
-
Adrenal glands
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Collagenase Type II (e.g., 2 mg/mL in DMEM/F12)
-
DNase I (e.g., 0.1 mg/mL in DMEM/F12)
-
Hanks' Balanced Salt Solution (HBSS)
-
70 µm and 40 µm cell strainers
-
Centrifuge
-
Cell culture plates or flasks
Procedure:
-
Tissue Collection: Aseptically collect adrenal glands and place them in ice-cold HBSS.
-
Tissue Preparation: Carefully remove any surrounding fat and connective tissue. Mince the adrenal glands into small pieces (approx. 1 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a sterile tube containing a collagenase/DNase I solution. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Dissociation: Pipette the cell suspension up and down gently to further dissociate the tissue into single cells.
-
Filtration: Pass the cell suspension through a 70 µm cell strainer followed by a 40 µm cell strainer to remove any undigested tissue clumps.
-
Cell Pelleting: Centrifuge the filtered cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in fresh culture medium. Repeat the centrifugation and washing step twice.
-
Cell Counting and Seeding: Resuspend the final cell pellet in culture medium. Determine cell viability and number using a hemocytometer or automated cell counter. Seed the cells at the desired density in culture plates or flasks.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow the cells to adhere and recover for 24-48 hours before initiating experiments.
Protocol 2: this compound Treatment and Steroid Analysis
This protocol describes the treatment of primary adrenal cells with this compound and subsequent analysis of steroid hormones.
Materials:
-
Primary adrenal cell cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
ACTH (adrenocorticotropic hormone) stock solution (optional, for stimulation experiments)
-
Culture medium
-
LC-MS/MS or ELISA-based assay kits for steroid quantification
Procedure:
-
Cell Treatment:
-
Prepare a series of this compound dilutions in culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent used for this compound) should be included.
-
For ACTH stimulation experiments, a set of wells should be co-treated with a fixed concentration of ACTH (e.g., 10 nM) and varying concentrations of this compound.
-
Remove the old medium from the cultured cells and replace it with the medium containing the different treatments.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific research question.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant, which contains the secreted steroids.
-
Sample Storage: Store the supernatant samples at -80°C until analysis.
-
Steroid Quantification:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for accurate and simultaneous quantification of multiple steroids. The method involves sample extraction, chromatographic separation, and mass spectrometric detection.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits can be used to measure the concentration of specific steroids like cortisol and 11-deoxycortisol. It is important to be aware of potential cross-reactivity of antibodies with steroid precursors.
-
-
Data Analysis: Normalize the steroid concentrations to the amount of protein or cell number in each well to account for variations in cell density.
Protocol 3: Gene Expression Analysis
This protocol outlines the analysis of steroidogenic enzyme gene expression in this compound-treated primary adrenal cells.
Materials:
-
This compound-treated primary adrenal cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP11B1, CYP11B2, STAR, CYP11A1, HSD3B2) and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Cell Lysis and RNA Extraction: After this compound treatment, wash the cells with PBS and lyse them directly in the culture plate. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Mandatory Visualizations
Adrenal Steroidogenesis Pathway and this compound Inhibition Sites.
General Experimental Workflow for Studying this compound Effects.
Upstream ACTH Signaling Pathway Stimulating Steroidogenesis.
References
- 1. Dual sites of inhibition by this compound of human adrenal steroidogenesis: correlation of in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extra-adrenal effects of this compound include inhibition of the 11-oxoreductase activity of 11 beta-hydroxysteroid dehydrogenase: a model for 11-HSD I deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Metyrapone for Inducing Acute Hypocortisolism in Animal Models
Introduction
Metyrapone is a pharmacological agent widely used in preclinical research to induce acute, reversible hypocortisolism (low levels of corticosteroids) in animal models. It functions as a potent inhibitor of the enzyme 11β-hydroxylase (CYP11B1), which is critical for the final step in the synthesis of cortisol in humans and corticosterone in rodents.[1][2][3] By blocking this enzyme, this compound leads to a rapid decrease in the production and circulating levels of these key glucocorticoids.[4][5] This induced state of adrenal insufficiency is a valuable tool for researchers studying the roles of the hypothalamic-pituitary-adrenal (HPA) axis, stress physiology, and the effects of glucocorticoids on various physiological and pathological processes, including learning, memory, and inflammation.
Mechanism of Action
This compound's primary mechanism is the reversible inhibition of 11β-hydroxylase in the adrenal cortex. This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol (in species that produce cortisol) or 11-deoxycorticosterone to corticosterone (the primary glucocorticoid in rodents). The inhibition of this final step leads to a sharp decline in corticosterone levels. Concurrently, the reduction in corticosterone removes the negative feedback signal on the pituitary gland, resulting in an increased secretion of adrenocorticotropic hormone (ACTH). This ACTH surge stimulates the adrenal cortex, causing an accumulation of corticosterone precursors, such as 11-deoxycorticosterone.
Pharmacokinetics in Rodents
In rodents, this compound is rapidly absorbed and metabolized. Following oral administration in rats, peak plasma concentrations are reached quickly. The drug is metabolized in the liver to its active metabolite, metyrapol, which also contributes to the inhibitory effect and has a longer half-life than the parent compound. The elimination half-life of this compound itself is approximately 1.9 hours. Due to its rapid metabolism and clearance, the timing of administration and sample collection is a critical parameter in study design.
Data Presentation: this compound Dosing Regimens
The following tables summarize various this compound dosing regimens used to induce acute hypocortisolism in rat and mouse models, as reported in scientific literature.
Table 1: this compound Dosing Regimens in Rat Models
| Species/Strain | This compound Dose (mg/kg) | Administration Route | Vehicle | Key Findings & Notes | Reference |
| Wistar Rat | 150 | Subcutaneous (SC) | Not specified | Inhibited the stress-induced rise in plasma corticosterone levels 4 hours post-injection. | |
| Not Specified | 25 or 50 | Subcutaneous (SC) | Not specified | Dose-dependently suppressed stress-induced increases in corticosterone. The 50 mg/kg dose impaired spatial learning. |
Table 2: this compound Dosing Regimens in Mouse Models
| Species/Strain | This compound Dose (mg/kg) | Administration Route | Vehicle | Key Findings & Notes | Reference |
| C57BL/6J Mouse | 100 | Subcutaneous (SC) | 0.9% NaCl | Administered prior to sleep fragmentation to block glucocorticoid synthesis. | |
| LDL Receptor KO Mouse | 100 (twice daily) | Intraperitoneal (IP) | PBS | Effectively protected against diet-induced hypercorticosteronemia over 4 weeks; plasma corticosterone was 43% lower than controls. |
Experimental Protocols
Protocol 1: Induction of Acute Hypocortisolism in Rats for Behavioral Studies
This protocol is based on methodologies designed to suppress stress-induced corticosterone elevation.
-
Animal Model: Adult male Wistar rats (250-300g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment to minimize baseline stress.
-
This compound Preparation:
-
Prepare a solution of this compound at a concentration suitable for subcutaneous injection. The vehicle used can be sterile saline (0.9% NaCl).
-
For a target dose of 150 mg/kg, a 150 mg/mL solution would require an injection volume of 1 mL/kg. Ensure complete dissolution.
-
-
Administration:
-
Gently restrain the rat.
-
Administer this compound (e.g., 150 mg/kg) via subcutaneous (SC) injection into the loose skin of the back.
-
Control animals should receive an equivalent volume of the vehicle (e.g., sterile saline).
-
-
Timing:
-
Administer the injection 4 hours before the anticipated stressor or behavioral task to ensure peak inhibition of corticosterone synthesis.
-
-
Confirmation of Hypocortisolism:
-
Collect blood samples at the end of the behavioral task or stress exposure.
-
Plasma corticosterone levels can be measured using commercially available ELISA or RIA kits.
-
A significant reduction in corticosterone levels in the this compound-treated group compared to the vehicle-treated control group confirms successful induction of hypocortisolism. This compound administration has been shown to attenuate ischemia-induced rises in corticosteroid levels.
-
Protocol 2: Sustained Suppression of Corticosterone in Mice
This protocol is adapted from a study requiring longer-term suppression of corticosterone.
-
Animal Model: Adult female LDL receptor knockout mice.
-
Acclimatization: House animals under standard conditions for at least one week.
-
This compound Preparation:
-
Dissolve this compound in Phosphate-Buffered Saline (PBS) to the desired concentration.
-
For a 100 mg/kg dose, a 10 mg/mL solution would require an injection volume of 10 mL/kg (or 100 µL for a 25g mouse).
-
-
Administration:
-
Administer this compound (100 mg/kg) via intraperitoneal (IP) injection.
-
Repeat the injection twice daily (e.g., every 12 hours) to maintain suppression. Alternate injection sites on the left and right side of the abdomen to minimize irritation.
-
Control animals should receive equivalent IP injections of PBS.
-
-
Duration: Continue the dosing regimen for the required study period (e.g., 4 weeks).
-
Confirmation of Hypocortisolism:
-
At the study endpoint, collect terminal blood samples.
-
Analyze plasma corticosterone levels via ELISA or RIA.
-
Successful treatment will result in significantly lower endpoint corticosterone levels compared to the control group.
-
Mandatory Visualization
Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.
Caption: Workflow for inducing and verifying acute hypocortisolism in animal models.
References
Application of Metyrapone in H295R cell steroidogenesis assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H295R human adrenocortical carcinoma cell line is a widely utilized in vitro model for assessing the effects of xenobiotics on steroidogenesis.[1][2][3][4] These cells express the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids from cholesterol.[5] Metyrapone, a well-characterized inhibitor of steroidogenesis, serves as a valuable positive control and mechanistic tool in H295R assays. It primarily targets the enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final conversion step in cortisol and corticosterone synthesis. Inhibition of this enzyme leads to a decrease in the production of these key hormones and a corresponding accumulation of their precursors, notably 11-deoxycortisol and 11-deoxycorticosterone. This document provides detailed application notes and protocols for the use of this compound in H295R cell steroidogenesis assays.
Mechanism of Action of this compound
This compound's principal mechanism of action is the reversible inhibition of cytochrome P450 11B1 (CYP11B1), the enzyme that catalyzes the hydroxylation of 11-deoxycortisol to cortisol. It also inhibits CYP11B2, the enzyme responsible for aldosterone synthesis. This blockade in the steroidogenic pathway results in a measurable decrease in cortisol and corticosterone secretion and an accumulation of precursor steroids. Some studies suggest that at higher concentrations, this compound may also inhibit cholesterol cleavage, an earlier step in steroidogenesis.
Data Presentation: Effects of this compound on Steroidogenesis in H295R Cells
The following tables summarize the quantitative effects of this compound on steroid hormone production in H295R cells as reported in scientific literature. These data demonstrate a dose-dependent inhibition of cortisol and corticosterone, alongside an increase in their immediate precursors.
| This compound Concentration (µM) | Cortisol (% of Control) | Corticosterone (% of Control) | 11-Deoxycortisol (% of Control) | 11-Deoxycorticosterone (% of Control) | Reference |
| 0.5 | ~50% | ~47% | Increased | Increased | |
| 1.0 | Decreased | Decreased | Increased | Increased | |
| 5.0 | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased | |
| 10.0 | Significantly Decreased | Decreased | Increased | Increased |
Note: The exact percentage of change can vary based on experimental conditions such as incubation time and basal steroid production levels of the H295R cells.
Experimental Protocols
This section provides a detailed protocol for conducting a steroidogenesis assay with H295R cells to evaluate the effects of this compound. This protocol is based on established guidelines, such as the OECD Test Guideline 456.
H295R Cell Culture and Maintenance
-
Cell Line: H295R (ATCC® CRL-2128™)
-
Culture Medium: DMEM/F12 supplemented with 1% ITS+ Premix, 2.5% Nu-Serum, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Cells should be passaged when they reach 80-90% confluency, typically every 3-4 days. It is recommended to use cells with a passage number below 10 for experiments.
H295R Steroidogenesis Assay Protocol
-
Cell Seeding: Seed H295R cells in a 24-well plate at a density of 200,000 - 300,000 cells per well in 1 mL of culture medium.
-
Acclimation: Incubate the cells for 24 hours to allow for attachment and recovery.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µM). The final solvent concentration should not exceed 0.1% and a solvent control must be included.
-
Cell Treatment: After the 24-hour acclimation period, carefully remove the medium and replace it with 1 mL of medium containing the respective concentrations of this compound or the solvent control. Include a positive control (e.g., Forskolin, a known inducer of steroidogenesis) and a negative (solvent) control.
-
Incubation: Expose the cells to the test compounds for 48 hours.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Sample Storage: Store the collected supernatant at -80°C until analysis.
-
Cell Viability Assay: Following supernatant collection, assess cell viability using a standard method such as the MTT or Crystal Violet assay to ensure that the observed effects on steroid production are not due to cytotoxicity.
Steroid Hormone Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of multiple steroid hormones in the cell culture supernatant.
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to concentrate and purify the steroids from the cell culture medium.
-
LC Separation: Separate the extracted steroids using a suitable C18 liquid chromatography column with a gradient elution program.
-
MS/MS Detection: Detect and quantify the individual steroids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.
Visualizations
References
- 1. policycommons.net [policycommons.net]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Metyrapone infusion protocol for sustained cortisol suppression in sheep
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metyrapone is a pharmacological agent utilized in research to induce a temporary and reversible inhibition of cortisol synthesis.[1] Its primary mechanism of action is the selective inhibition of the adrenal enzyme 11-beta-hydroxylase (CYP11B1), which is responsible for the final step in cortisol production—the conversion of 11-deoxycortisol to cortisol.[1][2][3] By blocking this enzyme, this compound administration leads to a decrease in circulating cortisol levels and a concurrent increase in its precursor, 11-deoxycortisol.[1] This targeted suppression of cortisol makes this compound a valuable tool in endocrinological research, particularly for studies investigating the roles of the hypothalamic-pituitary-adrenal (HPA) axis in various physiological processes.
These application notes provide a detailed protocol for the continuous intravenous infusion of this compound to achieve sustained cortisol suppression in sheep, a common large animal model in physiological and biomedical research. The protocols and data presented are compiled from established research methodologies.
Mechanism of Action: Cortisol Synthesis Inhibition
This compound specifically targets and inhibits the enzyme 11-beta-hydroxylase (CYP11B1). This enzyme is crucial for the final step of cortisol biosynthesis in the adrenal cortex. Inhibition of CYP11B1 disrupts the steroidogenesis pathway, leading to a reduction in cortisol production. The decrease in cortisol levels removes the negative feedback on the hypothalamus and pituitary gland, resulting in an increased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). The elevated ACTH then stimulates the adrenal cortex, leading to an accumulation of cortisol precursors, most notably 11-deoxycortisol.
Caption: this compound inhibits cortisol synthesis.
Quantitative Data from this compound Infusion Studies in Sheep
The following table summarizes key parameters from a study utilizing continuous this compound infusion in fetal sheep to investigate the effects on the pituitary-adrenal axis.
| Parameter | Vehicle-Infused Group | This compound-Infused Group | Reference |
| Animal Model | Fetal Sheep | Fetal Sheep | |
| Gestation Age at Start of Infusion | 125 days | 125 days | |
| Infusion Duration | 15 days | 15 days | |
| This compound Dosage | Vehicle (0.6 M tartaric acid) | 4.8 mmol/day | |
| Infusion Rate | 0.4 ml/h | 0.4 ml/h | |
| Mean Plasma ACTH (126-140 days) | 81.0 ± 40.8 pg/ml | 156.8 ± 134.4 pg/ml | |
| Plasma 11-Deoxycortisol | Significantly lower than this compound group | Significantly higher than vehicle group (P < 0.0001) | |
| Plasma Cortisol | Not significantly different from this compound group | Not significantly different from vehicle group | |
| Ratio of Plasma Cortisol to 11-Deoxycortisol | Significantly higher than this compound group | Significantly lower than vehicle group (P < 0.0001) |
Note: While plasma cortisol levels were not significantly different between groups in this study, the significant elevation of 11-deoxycortisol and the altered cortisol/11-deoxycortisol ratio confirm the effective inhibition of 11-beta-hydroxylase by this compound.
Experimental Protocols
The following protocols are based on methodologies described for this compound infusion in fetal sheep. These can be adapted for use in adult sheep with appropriate adjustments for body weight and catheter placement.
Animal Preparation and Surgical Procedures
-
Animal Model: Pregnant Merino ewes are to be used.
-
Acclimatization: House animals in individual crates with a 12-hour light/dark cycle. Provide food once daily and water ad libitum.
-
Pre-Surgical Fasting: Fast ewes for 24 hours prior to surgery.
-
Anesthesia and Surgery: Perform surgery under general anesthesia and aseptic conditions to implant vascular catheters. Catheters are typically placed in the fetal jugular vein for infusion and a fetal artery for blood sampling. Administer antibiotics to the ewe pre-operatively.
-
Post-Surgical Recovery: Allow for a post-operative recovery period before commencing the experimental protocol.
This compound Solution Preparation
-
This compound Stock Solution: Prepare a solution of this compound in 0.6 M tartaric acid.
-
Dosage Calculation: The target dosage for fetal sheep is 4.8 mmol/day. This should be adjusted based on the specific experimental aims and the weight of the animal for adult sheep studies.
-
Vehicle Control: The vehicle control solution consists of 0.6 M tartaric acid without this compound.
Infusion Protocol
-
Infusion Start: Commence the continuous intravenous infusion at the desired experimental time point (e.g., at 125 days of gestation in fetal sheep studies).
-
Infusion Rate: A common infusion rate is 0.4 ml/h, maintained by a calibrated infusion pump.
-
Duration: The infusion can be maintained for an extended period, for example, 15 days, to achieve sustained cortisol suppression.
Caption: this compound infusion experimental workflow.
Blood Sampling and Hormone Analysis
-
Baseline Sampling: Collect pre-infusion blood samples to establish baseline hormone levels. For example, collect 2.5 ml of arterial blood at -60 minutes and 0 minutes before starting the infusion.
-
Daily Sampling: Throughout the infusion period, collect arterial blood samples (e.g., 2.5 ml) daily at a consistent time (e.g., between 0900 and 1100 h).
-
Sample Processing: Aliquot blood samples into appropriate tubes for hormone analysis and blood gas measurements. Centrifuge the samples to separate plasma and store at -20°C until analysis.
-
Hormone Assays: Measure plasma concentrations of cortisol, 11-deoxycortisol, and ACTH using validated radioimmunoassays or other appropriate methods. Note that some immunoassays for cortisol may show cross-reactivity with 11-deoxycortisol, which is expected to be high during this compound treatment. Therefore, using specific assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for accurate cortisol measurement in the presence of high concentrations of its precursors.
Concluding Remarks
The protocol described provides a framework for inducing sustained cortisol suppression in sheep using a continuous infusion of this compound. This methodology is a powerful tool for investigating the physiological roles of the HPA axis. Researchers should carefully consider the specific aims of their study to determine the optimal dosage, infusion duration, and sampling schedule. Furthermore, the use of specific and validated hormone assays is critical for the accurate interpretation of results.
References
Application Notes and Protocols for In Vitro Metyrapone Treatment of Adrenal Slices for Steroid Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metyrapone is a pharmaceutical agent known for its diagnostic and therapeutic applications in conditions related to adrenal gland function, primarily Cushing's syndrome.[1][2] Its principal mechanism of action is the inhibition of the steroidogenic enzyme 11β-hydroxylase (CYP11B1).[1][2] This enzyme is critical for the final step in cortisol synthesis, catalyzing the conversion of 11-deoxycortisol to cortisol.[1] Inhibition of 11β-hydroxylase by this compound leads to a decrease in cortisol production and a concurrent accumulation of its precursor, 11-deoxycortisol. This predictable alteration in the steroid profile makes this compound a valuable tool for studying adrenal steroidogenesis in vitro.
These application notes provide a detailed protocol for the treatment of adrenal slices with this compound to analyze its effects on the steroid profile. Adrenal slice cultures offer a physiologically relevant ex vivo model that maintains the tissue architecture and cell-cell interactions of the adrenal cortex, providing a more complex system than cell monolayers. This methodology is particularly useful for preclinical drug testing, studying adrenal disorders, and elucidating the mechanisms of steroidogenesis.
Key Applications
-
Pharmacological Research: Investigating the dose-dependent effects of this compound and other potential steroidogenesis inhibitors on adrenal function.
-
Drug Discovery: Screening new chemical entities for their impact on steroid production pathways.
-
Endocrinology Research: Studying the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the pathophysiology of adrenal disorders such as congenital adrenal hyperplasia and adrenal tumors.
-
Toxicology: Assessing the potential of xenobiotics to disrupt adrenal steroidogenesis.
Signaling Pathway of this compound Action
This compound primarily targets the final stage of cortisol synthesis within the adrenal cortex. The following diagram illustrates the key steps in the steroidogenic pathway and the point of inhibition by this compound.
Caption: this compound's inhibition of 11β-hydroxylase in the adrenal steroidogenesis pathway.
Experimental Protocols
Part 1: Preparation and Culture of Adrenal Slices
This protocol describes the preparation of precision-cut adrenal slices and their subsequent culture.
Materials:
-
Freshly excised adrenal glands (e.g., from bovine, porcine, or rodent models)
-
Krebs-Ringer bicarbonate buffer (KRBG), supplemented with 0.2% glucose and 0.2% bovine serum albumin (BSA), gassed with 95% O2 / 5% CO2
-
Culture medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Vibrating microtome or tissue slicer
-
Cell culture inserts (e.g., Millicell®)
-
6-well or 12-well culture plates
-
Sterile dissection tools (forceps, scalpels)
-
Petri dishes
-
70% ethanol
Procedure:
-
Tissue Procurement: Immediately place freshly excised adrenal glands in ice-cold KRBG buffer for transport to the laboratory. All subsequent steps should be performed under sterile conditions in a laminar flow hood.
-
Tissue Preparation: Carefully trim away any surrounding adipose and connective tissue from the adrenal glands.
-
Slicing:
-
Embed the adrenal gland in low-melting-point agarose if necessary for stability.
-
Using a vibrating microtome, cut the tissue into uniform slices of 200-300 µm thickness.
-
Immediately transfer the slices to a Petri dish containing ice-cold KRBG buffer.
-
-
Slice Culture:
-
Place cell culture inserts into the wells of a 6-well or 12-well plate.
-
Add culture medium to each well, ensuring the medium reaches the bottom of the insert membrane.
-
Carefully place one adrenal slice onto each insert.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the slices to equilibrate for at least 24 hours before commencing treatment.
-
Part 2: this compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Cultured adrenal slices
-
Fresh culture medium
Procedure:
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Treatment:
-
After the 24-hour equilibration period, carefully remove the old culture medium from the wells.
-
Add the prepared treatment media to the respective wells.
-
Incubate the adrenal slices for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Part 3: Assessment of Tissue Viability
It is crucial to assess the viability of the adrenal slices after treatment to ensure that the observed effects on steroid production are not due to cytotoxicity.
Materials:
-
MTS or resazurin-based viability assay kit
-
Plate reader
Procedure (Example using MTS assay):
-
At the end of the treatment period, remove the culture medium.
-
Wash the slices gently with phosphate-buffered saline (PBS).
-
Add fresh culture medium and the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
-
Express viability as a percentage relative to the vehicle-treated control slices.
Part 4: Steroid Extraction and Profiling by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple steroids simultaneously.
Materials:
-
Homogenizer
-
Organic solvents (e.g., ethyl acetate, dichloromethane)
-
Centrifuge
-
Internal standards (deuterated steroid analogues)
-
LC-MS/MS system
Procedure:
-
Sample Collection:
-
Collect the culture medium from each well and store at -80°C for analysis of secreted steroids.
-
Collect the adrenal slices, blot them dry, and record their weight.
-
-
Homogenization: Homogenize the adrenal slices in a suitable buffer.
-
Extraction:
-
Add a mixture of organic solvents (e.g., ethyl acetate/hexane) and internal standards to the homogenate or the collected culture medium.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer (containing the steroids) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of target steroids (e.g., cortisol, cortisone, 11-deoxycortisol, corticosterone, androstenedione).
-
Experimental Workflow
Caption: Workflow for in vitro this compound treatment of adrenal slices.
Data Presentation
The following tables present hypothetical but representative data based on published studies of this compound's effects on adrenal cell cultures, which can be expected to be similar in adrenal slice models.
Table 1: Effect of this compound on Steroid Hormone Concentrations in Culture Medium
| This compound (µM) | Cortisol (nmol/L) | 11-Deoxycortisol (nmol/L) | Corticosterone (nmol/L) | 11-Deoxycorticosterone (nmol/L) | Androstenedione (nmol/L) |
| 0 (Vehicle) | 250.0 ± 25.0 | 5.0 ± 0.5 | 12.0 ± 1.5 | 1.0 ± 0.2 | 8.0 ± 0.9 |
| 0.1 | 150.0 ± 18.0 | 85.0 ± 9.0 | 6.0 ± 0.8 | 15.0 ± 1.8 | 8.5 ± 1.0 |
| 1.0 | 50.0 ± 6.0 | 200.0 ± 22.0 | 2.0 ± 0.3 | 35.0 ± 4.0 | 9.5 ± 1.1 |
| 10 | 10.0 ± 1.5 | 350.0 ± 38.0 | <1.0 | 60.0 ± 7.0 | 12.0 ± 1.5 |
| 100 | <5.0 | 450.0 ± 50.0 | <1.0 | 80.0 ± 9.5 | 15.0 ± 2.0 |
Data are presented as mean ± standard deviation.
Table 2: Tissue Viability of Adrenal Slices After 48-Hour this compound Treatment
| This compound (µM) | Viability (% of Control) |
| 0 (Vehicle) | 100.0 ± 5.0 |
| 0.1 | 98.5 ± 4.8 |
| 1.0 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 100 | 92.3 ± 6.2 |
Data are presented as mean ± standard deviation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low tissue viability in control group | Ischemic time too long; improper slice preparation; contamination | Minimize time between tissue excision and culture; ensure sharp microtome blade and gentle handling; maintain sterile technique. |
| High variability in steroid levels between replicates | Inconsistent slice size; tissue heterogeneity | Use a precision microtome for uniform slice thickness; use multiple slices from different regions of the gland for each condition. |
| No significant change in cortisol levels with this compound treatment | Inactive this compound; incorrect concentration; insufficient treatment time | Verify the activity and concentration of the this compound stock solution; perform a time-course experiment to determine optimal treatment duration. |
| Unexpected steroid profile | Contamination of reagents; cross-reactivity in assay | Use high-purity solvents and reagents; use LC-MS/MS for specific and accurate steroid quantification to avoid immunoassay cross-reactivity issues. |
Conclusion
The in vitro treatment of adrenal slices with this compound is a robust method for studying the regulation of steroidogenesis. This model provides a valuable platform for researchers in endocrinology, pharmacology, and toxicology to investigate the effects of various compounds on adrenal function in a physiologically relevant context. Accurate steroid profiling using LC-MS/MS is essential for obtaining reliable and comprehensive data.
References
Troubleshooting & Optimization
Unexpected side effects of Metyrapone in animal research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected side effects of Metyrapone in animal research. The information is intended for researchers, scientists, and drug development professionals to anticipate and manage potential complications during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in blood pressure in our rat model after this compound administration. Is this a known side effect and what is the underlying mechanism?
A1: Yes, severe hypertension is a well-documented side effect of this compound administration in rats.[1] This is often accompanied by cardiovascular and renal hypertrophy. The primary mechanism is believed to be the drug's inhibition of the 11-β-hydroxylase enzyme. This action reduces the production of cortisol and corticosterone, leading to a compensatory increase in Adrenocorticotropic Hormone (ACTH) from the pituitary gland.[2][3] The elevated ACTH then stimulates the adrenal cortex to produce an excess of mineralocorticoids, such as deoxycorticosterone (DOC), which promotes sodium and water retention, leading to hypertension.[1]
Q2: Our animals are exhibiting behavioral changes, including lethargy and altered responses in fear conditioning tasks. Could this compound be the cause?
A2: Yes, this compound can induce neurobehavioral changes, although the effects can be complex and seemingly contradictory. Some studies report that this compound can have sedative effects, leading to decreased locomotion.[4] Conversely, other research suggests this compound can act as a pharmacological stressor, increasing anxiety-related behaviors and inducing c-fos expression in brain regions associated with stress. In fear conditioning paradigms, this compound has been shown to reduce conditioned fear responses, which may be related to the attenuation of corticosterone release during training. It is crucial to carefully consider the behavioral endpoints and the specific experimental context when interpreting these effects.
Q3: We have noted significant variability in the hormonal response to this compound in our animals. What could be causing this?
A3: Variability in the hormonal response to this compound is not uncommon and can be influenced by several factors. The dose and route of administration are critical; for instance, a single subcutaneous injection of 200 mg/kg in rats has been shown to cause long-term dysregulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The timing of administration and sample collection is also crucial, as the inhibitory effect on corticosterone secretion can be transient (less than 24 hours), while the stimulatory effect on the HPA axis can persist for days. Furthermore, the age and physiological state of the animals can impact the response.
Q4: Are there any unexpected effects of this compound on gene expression that we should be aware of?
A4: this compound has been shown to have unexpected effects on gene transcription in the hippocampus of rats. Even without altering baseline corticosterone levels, this compound can increase the binding of mineralocorticoid and glucocorticoid receptors to glucocorticoid responsive elements (GREs) within target genes, thereby affecting their transcriptional activity. This suggests that this compound's effects are not solely due to corticosterone inhibition and can have direct or indirect genomic consequences.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Complications
-
Symptoms: Severe hypertension, organ hypertrophy (adrenal glands, heart, kidneys), myocardial fibrosis, and in some cases, saccular aneurysms of the aorta.
-
Possible Cause: Excess production of mineralocorticoids, particularly deoxycorticosterone (DOC), due to the compensatory increase in ACTH following this compound-induced inhibition of corticosterone synthesis.
-
Troubleshooting Steps:
-
Monitor Blood Pressure: Regularly monitor the blood pressure of the animals throughout the study.
-
Assess Hormone Levels: Measure plasma concentrations of ACTH, corticosterone, and DOC to confirm the expected hormonal shifts.
-
Histopathological Analysis: At the end of the study, perform histological analysis of the heart, kidneys, and aorta to assess for pathological changes.
-
Consider Dose Reduction: If severe cardiovascular effects are observed, a reduction in the this compound dose may be necessary, though this could impact the desired level of corticosterone inhibition.
-
Control Sodium Intake: As the hypertension is mineralocorticoid-driven, controlling dietary sodium intake may help mitigate the severity of the hypertension.
-
Issue 2: Conflicting Neurobehavioral Results
-
Symptoms: Inconsistent findings in behavioral tests, such as open field, elevated plus maze, and fear conditioning. Animals may appear sedated or overly anxious.
-
Possible Cause: this compound can have a dual role, acting as both a sedative and a stressor. The net effect may depend on the dose, timing, and the specific behavioral paradigm.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose that achieves the desired endocrine effect with minimal confounding behavioral side effects.
-
Control for Stress Effects: Include appropriate control groups to differentiate the effects of this compound from the stress of the experimental procedures. Measuring plasma corticosterone levels can help interpret the behavioral data in the context of HPA axis activity.
-
Comprehensive Behavioral Battery: Utilize a battery of behavioral tests to get a more complete picture of the drug's effects on different domains of behavior (e.g., locomotion, anxiety, cognition).
-
Data Presentation
Table 1: Cardiovascular and Endocrine Effects of this compound in Rats
| Parameter | Control Group | This compound-Treated Group | Reference |
| Blood Pressure | Normal | Severely Hypertensive | |
| Heart Weight | Normal | Greatly Hypertrophied | |
| Kidney Weight | Normal | Greatly Hypertrophied | |
| Adrenal Gland Weight | Normal | Greatly Hypertrophied | |
| Serum Creatine Phosphokinase | Normal | Greatly Elevated | |
| Serum Glucose | Normal | Greatly Elevated | |
| Serum BUN | Normal | Greatly Elevated | |
| Serum Cholesterol | Normal | Greatly Elevated | |
| Plasma ACTH | Baseline | Dose-dependently Increased | |
| Plasma Corticosterone | Baseline | Modestly Affected/Decreased | |
| Plasma Deoxycorticosterone | Baseline | Elevated |
Experimental Protocols
Protocol 1: Induction of Cardiovascular Side Effects in Rats
-
Animal Model: Male and female Sprague-Dawley rats.
-
Procedure:
-
Perform unilateral nephrectomy and provide 1% saline drinking water to sensitize the animals to hypertensive stimuli.
-
Administer this compound at a dose of 10 mg/100 g body weight via intraperitoneal (i.p.) injection, twice daily.
-
Continue treatment for 7 weeks.
-
-
Key Experiments for Assessment:
-
Blood Pressure Measurement: Use tail-cuff plethysmography or telemetry to monitor blood pressure throughout the study.
-
Serum Analysis: Collect blood samples to measure creatine phosphokinase, glucose, BUN, and cholesterol levels.
-
Histopathology: At the end of the study, perfuse the animals and collect the heart, kidneys, and aorta. Process the tissues for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess for hypertrophy, fibrosis, and vascular damage.
-
Protocol 2: Assessment of Neurobehavioral Effects in Rodents
-
Animal Model: Adult male rats or mice.
-
Procedure:
-
Administer this compound at the desired dose and route (e.g., 75 mg/kg i.p. for anxiety-related behaviors in mice, 200 mg/kg s.c. for HPA axis dysregulation in rats).
-
Allow sufficient time for the drug to take effect before behavioral testing (e.g., 2 hours).
-
-
Key Experiments for Assessment:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. Record parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Elevated Plus Maze: A standard test for anxiety-like behavior. Measure the time spent in and the number of entries into the open and closed arms.
-
Fear Conditioning: To assess learning and memory. The protocol typically involves a training phase (pairing a neutral stimulus with an aversive stimulus), followed by a testing phase to measure the conditioned fear response (e.g., freezing behavior).
-
c-Fos Immunohistochemistry: To identify neuronal activation in specific brain regions. After behavioral testing, perfuse the animals and process the brains for c-Fos staining.
-
Visualizations
Caption: Signaling pathway of this compound's effect on the HPA axis and cardiovascular system.
Caption: General experimental workflow for assessing this compound's side effects in animal models.
References
Metyrapone-Induced Adrenal Hyperplasia in Long-Term Rat Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for long-term rat studies involving metyrapone-induced adrenal hyperplasia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces adrenal hyperplasia in rats?
A1: this compound is an inhibitor of the enzyme 11β-hydroxylase (CYP11B1) in the adrenal cortex. This enzyme is crucial for the final step in cortisol (in humans) and corticosterone (in rats) synthesis, converting 11-deoxycortisol and 11-deoxycorticosterone to their active forms. By blocking this enzyme, this compound reduces the production of corticosterone.[1][2] This decrease in circulating corticosterone removes the negative feedback on the hypothalamus and pituitary gland. Consequently, there is an increased secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary.[2][3] Chronic overstimulation of the adrenal glands by elevated ACTH levels leads to hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of the adrenal cortex.
Q2: What is a typical dosage range for this compound in long-term rat studies to induce adrenal hyperplasia?
A2: The dosage of this compound can vary depending on the specific study design, rat strain, and desired level of adrenal stimulation. Doses ranging from 50 mg/kg to 300 mg/kg have been used in rats.[4] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions, as higher doses (e.g., 300 mg/kg) have been associated with toxicity and even mortality in chronically treated young rats.
Q3: How long does it take to observe adrenal hyperplasia in rats treated with this compound?
A3: Adrenal hypertrophy can be observed in as little as three to five days of treatment. For significant and sustained adrenal hyperplasia, longer-term studies are typically required. The duration of treatment in published studies varies, with some studies lasting for several weeks.
Q4: What are the expected changes in hormone levels in rats chronically treated with this compound?
A4: Chronic this compound administration is expected to cause a dose-dependent decrease in plasma corticosterone levels and a significant increase in plasma ACTH and 11-deoxycorticosterone levels. However, some studies have reported that a single dose of this compound can lead to a long-term dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, with an exacerbated ACTH response to stress even after resting hormone levels have normalized.
Q5: What are the common side effects or toxicities to monitor for in rats during long-term this compound treatment?
A5: Common side effects can include reduced food intake, decreased growth rate, and signs of adrenal insufficiency, especially at higher doses. Acute toxicity can manifest as gastrointestinal issues, weakness, and confusion. The oral LD50 in rats is reported to be 521 mg/kg. Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential throughout the study.
Troubleshooting Guides
Problem 1: High mortality rate in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| This compound dose is too high. | Higher doses of this compound (e.g., 300 mg/kg) can be toxic, especially in younger rats. Reduce the dosage and/or conduct a dose-response study to find a non-lethal, effective dose. |
| Acute adrenal insufficiency. | This compound can induce acute adrenal insufficiency, particularly in animals with a reduced adrenal secretory capacity. Ensure that the animals have a healthy adrenal function before starting the study. Consider co-administration of a low dose of glucocorticoid if the goal is not complete corticosterone ablation. |
| Vehicle-related toxicity. | The vehicle used to dissolve this compound may have its own toxicity. Ensure the vehicle is well-tolerated and used at an appropriate concentration. |
| Stress from handling and administration. | Chronic stress can exacerbate the effects of this compound. Refine handling and administration techniques to minimize stress. |
Problem 2: Inconsistent or no significant increase in adrenal weight.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound dosage. | The dose of this compound may not be sufficient to cause a sustained increase in ACTH. Increase the dosage, but monitor for toxicity. |
| Suboptimal duration of treatment. | Adrenal hyperplasia takes time to develop. Ensure the study duration is sufficient. Studies have shown adrenal hypertrophy in as little as 3-5 days, but longer periods are likely needed for significant hyperplasia. |
| Age or strain of the rats. | The response to this compound can vary between different rat strains and ages. Younger rats may show different responses compared to adults. Ensure the chosen strain and age are appropriate for the study goals. |
| Drug metabolism and clearance. | Factors such as diet or co-administered drugs can affect this compound metabolism. Ensure standardized housing and dietary conditions. |
Problem 3: Unexpected corticosterone levels (e.g., no decrease or an increase).
| Possible Cause | Troubleshooting Step |
| Dose- and age-dependent effects. | In young female rats, moderate doses of this compound (50 mg/kg) have been shown to paradoxically increase plasma corticosterone concentrations. Consider the age and sex of the animals and the specific dose being used. |
| This compound acting as a stressor. | This compound itself can act as a pharmacological stressor, leading to activation of the HPA axis. This may counteract its inhibitory effect on corticosterone synthesis, especially at certain time points. |
| Timing of blood sampling. | The inhibitory effect of this compound on corticosterone secretion may last less than 24 hours. Ensure that the timing of blood collection is optimized to capture the expected hormonal changes. |
| Assay sensitivity and specificity. | Ensure that the corticosterone assay is validated and specific, without cross-reactivity with corticosterone precursors that may be elevated by this compound. |
Quantitative Data Summary
Table 1: Effects of this compound on Plasma Hormone Levels in Rats
| This compound Dose | Rat Age/Sex | Duration | Change in Corticosterone | Change in ACTH | Change in 11-Deoxycorticosterone | Reference |
| 50 mg/kg | 6-week-old female | Acute | Increased | - | Increased | |
| 150-300 mg/kg | 6-week-old female | Acute | Attenuated increase | - | Increased | |
| Dose-dependent | Adult (>12 weeks) | Acute | Reduced | Increased | Increased | |
| 300 mg/kg | 5-week-old | Chronic | No effect | - | Increased | |
| 200 mg/kg | Male | Single dose | Inhibition < 24h | Stimulatory effect > 2 days | - | |
| 25 or 50 mg/kg | Male | Acute | Dose-dependently suppressed stress-induced increase | - | - |
Table 2: Effects of this compound on Adrenal and Body Weight in Rats
| This compound Dose | Rat Age | Duration | Change in Adrenal Weight | Change in Body Weight | Reference |
| 15 mg/100g body weight (twice daily) | 2 and 7-day-old | 3 days | Hypertrophy | Depressed | |
| 300 mg/kg | 5-week-old | Chronic | - | Reduced growth rate |
Experimental Protocols
Protocol 1: Induction of Adrenal Hyperplasia in Adult Rats (Generalized)
This protocol is a generalized representation based on methodologies from multiple studies. Researchers should optimize parameters for their specific experimental goals.
-
Animal Model: Adult male or female Wistar or Sprague-Dawley rats (12 weeks or older).
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment. Maintain a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
This compound Preparation: Prepare a fresh solution of this compound daily. This compound can be dissolved in a vehicle such as saline or a mixture of polyethylene glycol and saline. A common route of administration is subcutaneous (s.c.) or oral gavage.
-
Dosing Regimen:
-
Treatment Group: Administer this compound at a dose determined by pilot studies (e.g., 100-200 mg/kg) once or twice daily.
-
Control Group: Administer the vehicle solution at the same volume and frequency as the treatment group.
-
-
Study Duration: Continue the treatment for a predetermined period (e.g., 2-4 weeks) to induce significant adrenal hyperplasia.
-
Monitoring:
-
Record body weight and food/water intake daily.
-
Observe the animals for any signs of toxicity or distress.
-
-
Sample Collection:
-
At the end of the study, collect blood samples for hormone analysis (ACTH, corticosterone, 11-deoxycorticosterone). To minimize stress-induced hormone fluctuations, perform sampling at a consistent time of day and use appropriate techniques (e.g., tail-nick, terminal cardiac puncture under anesthesia).
-
Euthanize the animals and carefully dissect the adrenal glands. Remove any adhering fat and weigh the glands immediately.
-
-
Histopathology:
-
Fix one or both adrenal glands in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections microscopically for evidence of cortical hypertrophy and hyperplasia.
-
Visualizations
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evidence that this compound can act as a stressor: effect on pituitary-adrenal hormones, plasma glucose and brain c-fos induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and etomidate on adrenal function and growth rate in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metyrapone in Cell Culture Applications
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Metyrapone in cell culture media. Our goal is to help you overcome challenges related to the compound's stability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing cell culture medium has turned slightly yellow and I'm seeing reduced efficacy. What could be the cause?
A1: this compound is known to be unstable in aqueous solutions, such as cell culture media.[1] While a distinct color change is not a commonly reported indicator of degradation, the observed loss of efficacy strongly suggests the compound has degraded over time. It is recommended that aqueous solutions of this compound not be stored for more than a day.[1] For optimal results, add freshly diluted this compound to your media immediately before treating your cells.
Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. How can I prevent this?
A2: Precipitation is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. This compound is highly soluble in organic solvents like DMSO and ethanol (approximately 30 mg/mL) but has much lower solubility in aqueous buffers like PBS (around 5 mg/mL).[1][2] To prevent precipitation, ensure that the final concentration of the organic solvent in your culture medium is very low (ideally below 0.1%) to avoid both compound precipitation and solvent-induced cytotoxicity.[3] It is also beneficial to gently agitate the medium while adding the stock solution to facilitate rapid and even dispersion.
Q3: What is the best way to prepare and store this compound for cell culture experiments?
A3: The recommended best practice is to prepare a high-concentration stock solution in a sterile, organic solvent such as DMSO or ethanol. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When you are ready to perform an experiment, thaw a fresh aliquot and dilute it directly into your pre-warmed cell culture medium immediately before use.
Q4: How can I be sure that the this compound in my experiment is biologically active?
A4: The most reliable method to confirm this compound's activity is to perform a functional assay. Since this compound's primary mechanism of action is the inhibition of the 11β-hydroxylase enzyme (CYP11B1), leading to a decrease in cortisol and an increase in its precursor, 11-deoxycortisol, you can measure the levels of these steroids in your cell culture supernatant or cell lysate using methods like ELISA or LC-MS. A significant decrease in cortisol and a corresponding increase in 11-deoxycortisol would confirm the biological activity of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed. | 1. This compound Degradation: The compound has lost activity due to instability in the aqueous culture medium. 2. Suboptimal Concentration: The concentration of this compound is too low to elicit a response. | 1. Prepare fresh this compound dilutions for each experiment. Do not store this compound in aqueous solutions for more than 24 hours. 2. Perform a dose-response curve to determine the optimal effective concentration for your specific cell type and experimental conditions. |
| Precipitate forms in the medium upon adding this compound stock. | 1. Low Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High Solvent Concentration: The volume of organic solvent added to the medium is too high, causing the compound to crash out of solution. | 1. Ensure the final this compound concentration is within its soluble range. 2. Keep the final concentration of the organic solvent (e.g., DMSO) below 0.3%, with 0.1% being the preferred maximum to avoid solvent effects. Prepare a higher concentration stock solution if necessary to reduce the volume added. |
| Signs of cytotoxicity or cell stress observed. | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high for your cells. 2. High this compound Concentration: The concentration of this compound used is toxic to the cells. | 1. Run a vehicle control experiment with the same final concentration of the solvent to rule out solvent-induced toxicity. Ensure the final solvent concentration is below 0.1%. 2. Determine the cytotoxic threshold of this compound for your cell line by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Dimethyl formamide (DMF) | ~30 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL |
| Water | ~2.26 - 23 mg/mL | |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Storage Duration | Reference(s) |
|---|---|---|---|---|
| Crystalline Solid | N/A | -20°C | ≥ 4 years | |
| High-Concentration Stock | DMSO or Ethanol | -20°C or -80°C | 1 month at -20°C, 1 year at -80°C |
| Aqueous Solution | Cell Culture Media or PBS | 4°C or 37°C | Not recommended for more than one day | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Chemical fume hood
Procedure:
-
In a chemical fume hood, weigh out the desired amount of this compound crystalline solid.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 30 mg/mL or a specific molarity).
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be required to facilitate dissolution.
-
Aliquot the stock solution into single-use, sterile tubes to prevent contamination and repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term stability.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability and effective half-life of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or multi-well plates
-
Cell-free incubator set to 37°C and 5% CO₂
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Sterile pipette tips and pipettes
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Dispense this solution into multiple sterile tubes or wells of a plate.
-
Place the samples in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method like HPLC or LC-MS.
-
Plot the concentration of this compound versus time to determine its degradation rate and calculate its half-life in your specific cell culture medium under your experimental conditions.
Visualizations
Signaling Pathway
Caption: this compound inhibits 11β-hydroxylase, blocking cortisol synthesis.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
References
Addressing Metyrapone's stress-like effects in behavioral studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the stress-like effects of metyrapone in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme 11-beta-hydroxylase (CYP11B1).[1] This enzyme is responsible for the final step in the synthesis of cortisol (in humans) and corticosterone (in most rodents), converting 11-deoxycortisol to cortisol or 11-deoxycorticosterone to corticosterone.[1][2][3] By blocking this enzyme, this compound effectively reduces the production of these key glucocorticoid hormones.[2]
Q2: If this compound blocks stress hormones, why does it sometimes produce stress-like effects?
A2: This is a crucial consideration. While this compound lowers corticosterone levels, the body's homeostatic system, the Hypothalamic-Pituitary-Adrenal (HPA) axis, attempts to compensate. The reduction in corticosterone diminishes the negative feedback signal to the hypothalamus and pituitary gland. This results in a significant, dose-dependent increase in the secretion of Adrenocorticotropic Hormone (ACTH). Elevated ACTH and the accumulation of steroid precursors can have their own biological effects. Furthermore, studies have shown that this compound itself can act as a pharmacological stressor, activating stress-sensitive brain regions like the paraventricular nucleus of the hypothalamus (PVN) and the amygdala.
Q3: What are the common behavioral effects observed after this compound administration?
A3: The behavioral effects of this compound can be complex and dose-dependent. It has been reported to:
-
Increase anxiety-like behaviors: In some paradigms, particularly in non-stressed animals, this compound can increase anxiety indices.
-
Impair memory: Both acquisition and retention of spatial memory tasks can be impaired by this compound.
-
Decrease locomotion: this compound can cause a significant decrease in both horizontal and vertical locomotor activity.
-
Alter fear conditioning: It can reduce conditioned fear responses, but this effect can differ between context and cue, particularly in chronically stressed animals.
Q4: Are there alternatives to this compound for inhibiting corticosterone synthesis?
A4: Yes, other steroid synthesis inhibitors exist, though they have different mechanisms and side-effect profiles. Aminoglutethimide, for example, inhibits an earlier step in the steroid synthesis pathway (the conversion of cholesterol to pregnenolone). Ketoconazole is another option that inhibits several enzymes in the steroid synthesis pathway. The choice of inhibitor depends on the specific research question and the desired level of blockade.
Troubleshooting Guide
Issue 1: My this compound-treated animals show increased anxiety, which confounds my results. How can I mitigate this?
-
Possible Cause: The dose of this compound may be too high, causing a significant stress response due to the sharp increase in ACTH and other precursors. The drug itself can be anxiogenic in certain contexts.
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with multiple doses of this compound (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg) to find the lowest effective dose that inhibits corticosterone synthesis for your specific experimental stressor without independently causing anxiety.
-
Appropriate Vehicle Control: Always include a vehicle-injected control group to distinguish the effects of the injection procedure from the drug's pharmacological action.
-
Measure Precursors: If possible, measure plasma levels of not only corticosterone but also ACTH and 11-deoxycortisol to understand the full endocrine profile induced by your chosen dose.
-
Consider Timing: The timing of the injection relative to the behavioral test is critical. Administering the drug too close to testing might capture acute stress-like effects. Allow for a sufficient absorption and action period (e.g., 1-2 hours) before the behavioral task.
-
Issue 2: The behavior of my animals is suppressed (e.g., reduced locomotion), making it difficult to interpret results from active tasks.
-
Possible Cause: this compound has been shown to drastically decrease spontaneous locomotor activity. This sedative-like effect can be a significant confound in tests that rely on movement, such as the open-field test or active avoidance tasks.
-
Troubleshooting Steps:
-
Characterize Locomotor Effects: Independently assess the effect of your chosen this compound dose on general locomotor activity in a simple actimeter or open-field test before proceeding with more complex behavioral assays.
-
Adjust Behavioral Paradigm: If suppression of activity is unavoidable, consider using behavioral paradigms that are less dependent on high levels of locomotion, such as the fear-potentiated startle response or freezing behavior in a fear conditioning context.
-
Control for Sickness Behavior: The observed inactivity could be part of a general malaise or sickness behavior. Monitor animals for other signs, such as piloerection or reduced grooming, and consider these factors in your interpretation.
-
Issue 3: I am not seeing a consistent blockade of the stress-induced corticosterone response.
-
Possible Cause: The dose of this compound may be insufficient for the intensity of the stressor, or the timing of administration and blood sampling may be misaligned. The compensatory rise in ACTH can sometimes overcome the enzymatic blockade.
-
Troubleshooting Steps:
-
Verify Dose and Timing: Ensure your dose is adequate. Doses in rodent studies often range from 50 to 200 mg/kg. The peak action of this compound is relatively short, so it must be administered shortly before the stressor (e.g., 60-120 minutes).
-
Validate Blockade: In a separate cohort of animals, confirm that your administration protocol (dose and timing) effectively blunts the corticosterone increase in response to your specific stressor. This involves collecting blood samples at the time of the behavioral test for corticosterone analysis.
-
Check Drug Stability and Vehicle: Ensure the this compound solution is prepared correctly and is stable. Some protocols use vehicles like 5% Tween 80 to aid solubility.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Behavior and Hormones in Rats
| Dose (mg/kg, SC) | Plasma Corticosterone | Spatial Learning (Acquisition) | Memory (Retention) | Fear-Induced Immobility | Anxiety (Elevated Plus-Maze) |
| 25 | Suppressed stress-induced increase | No impairment | Impaired | No effect | Attenuated |
| 50 | Suppressed stress-induced increase | Impaired | Impaired | Attenuated | No effect |
Data synthesized from Roozendaal et al. (1996) in Neuropsychopharmacology.
Table 2: Effect of this compound on Anxiety Indices in a Predator Scent Stress Model in Rats
| Group | Treatment (100 mg/kg, IP) | Anxiety Index (Mean ± SEM) |
| Non-Stressed | Saline (Vehicle) | 0.62 ± 0.05 |
| Non-Stressed | This compound | 0.86 ± 0.02 (Significant Increase) |
| Stressed | Saline (Vehicle) | Significantly higher than all other groups |
| Stressed | This compound | Increased vs. non-stressed, but lower than Stressed + Saline |
Data synthesized from Gümüştekin et al. (2019) in the Northern Clinics of Istanbul.
Visualizations and Diagrams
Experimental Protocols
Protocol 1: this compound Administration for Fear Conditioning in Rats
This protocol is adapted from methodologies used in studies investigating the role of corticosterone in fear memory.
-
Materials:
-
This compound (2-methyl-1,2-di-3-pyridyl-1-propanone)
-
Vehicle solution (e.g., 5% Tween 80 in sterile saline, or propylene glycol)
-
Sterile syringes and needles (e.g., 25-gauge)
-
Fear conditioning apparatus (context chamber and separate cue-testing chamber)
-
Shock generator
-
-
Procedure:
-
Drug Preparation: Prepare this compound solution at the desired concentration (e.g., 50 mg/mL for a 100 mg/kg dose in a 250g rat at 0.5 mL volume). Ensure it is fully dissolved. Prepare a matching vehicle-only solution for the control group.
-
Animal Handling: Handle rats for several days prior to the experiment to acclimate them to the injection procedure.
-
Administration: Two hours before fear conditioning training, administer this compound or vehicle via intraperitoneal (IP) injection. This time window allows for the drug to inhibit corticosterone synthesis effectively before the stressful event.
-
Fear Conditioning Training:
-
Place the rat in the conditioning chamber and allow a 2-3 minute exploration period.
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz) for 30 seconds.
-
The last 2 seconds of the tone should co-terminate with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing as required by the experimental design (e.g., 2-3 times) with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Testing: 24 hours after training, place the rat back into the original conditioning chamber for 5 minutes without presenting any tones or shocks. Record freezing behavior as a measure of contextual fear memory.
-
Cued Fear Testing: At least 2 hours after the context test (or on a separate day), place the rat in a novel context (different shape, flooring, smell, and lighting). After an acclimation period, present the auditory tone (CS) for several minutes and record freezing behavior.
-
Protocol 2: this compound Administration for Elevated Plus-Maze (EPM) Test in Mice
This protocol is adapted from studies assessing anxiety-like behavior.
-
Materials:
-
This compound
-
Vehicle solution (e.g., 5% Tween 80 in 0.9% saline)
-
Sterile syringes and needles
-
Elevated Plus-Maze apparatus, appropriately scaled for mice.
-
Video tracking software.
-
-
Procedure:
-
Drug Preparation: Prepare this compound solution at the desired concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 25g mouse at 0.25 mL volume).
-
Administration: 60 minutes prior to testing, administer this compound or vehicle via IP injection.
-
EPM Testing:
-
Gently place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using an overhead camera.
-
-
Data Analysis: Using video tracking software or manual scoring, measure the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
An anxiety index can be calculated (e.g., time in open arms / total time). A lower index typically indicates higher anxiety-like behavior.
-
-
References
LC-MS/MS versus immunoassay for accurate cortisol measurement after Metyrapone.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of cortisol following the administration of Metyrapone. It addresses the critical differences between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay methods, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is accurate cortisol measurement crucial after this compound administration?
A1: this compound is an inhibitor of the 11β-hydroxylase enzyme, a key player in the final step of cortisol synthesis.[1] Its use, either for diagnostic purposes (this compound test) or therapeutic management of conditions like Cushing's syndrome, intentionally alters the steroidogenesis pathway.[2] Accurate cortisol measurement is essential to correctly assess the adrenocorticotropic hormone (ACTH) reserve or to effectively titrate this compound dosage to avoid over-treatment and the risk of iatrogenic adrenal insufficiency.[3]
Q2: What is the primary issue with using immunoassays for cortisol measurement after this compound?
A2: The primary issue is significant overestimation of cortisol levels.[4] this compound blocks the conversion of 11-deoxycortisol to cortisol, leading to an accumulation of 11-deoxycortisol and other cortisol precursors in the serum.[5] Due to the structural similarity between these precursors and cortisol, antibodies used in immunoassays often cross-react, binding to these non-target molecules and generating a falsely elevated cortisol signal.
Q3: How significant is the discrepancy between immunoassay and LC-MS/MS results post-Metyrapone?
A3: The discrepancy can be substantial and is often dose-dependent. Studies have shown a positive correlation between the this compound dose, the concentration of 11-deoxycortisol, and the degree of cortisol overestimation by immunoassay. This can lead to a clinically misleading assessment of a patient's cortisol status, potentially resulting in continued high-dose this compound administration despite the patient having low true cortisol levels.
Q4: Is LC-MS/MS the recommended method for cortisol measurement after this compound?
A4: Yes, LC-MS/MS is considered the gold standard for cortisol measurement in patients receiving this compound. Its high specificity allows for the chromatographic separation of cortisol from structurally similar interfering compounds like 11-deoxycortisol before mass spectrometric detection and quantification. This ensures that only true cortisol is measured, providing an accurate assessment of the patient's adrenal function.
Q5: Can I still use an immunoassay if I don't have access to LC-MS/MS?
A5: While LC-MS/MS is strongly recommended, if you must use an immunoassay, it is crucial to be aware of its limitations. The results should be interpreted with extreme caution, and the potential for falsely elevated cortisol levels must be considered. It is advisable to consult with the immunoassay manufacturer for specific cross-reactivity data with 11-deoxycortisol. Whenever possible, samples should be sent to a reference laboratory with LC-MS/MS capabilities for confirmation.
Troubleshooting Guides for Immunoassay-Based Cortisol Measurement
Issue 1: Unexpectedly High Cortisol Levels in a Patient on this compound
-
Potential Cause: Cross-reactivity of the immunoassay antibody with accumulated cortisol precursors, primarily 11-deoxycortisol.
-
Troubleshooting Steps:
-
Review Patient's Medication: Confirm the this compound dosage and time of administration relative to the blood draw. Higher doses are correlated with greater interference.
-
Check Assay Specificity: Consult the immunoassay kit's package insert for data on cross-reactivity with 11-deoxycortisol, 21-deoxycortisol, and 17-hydroxyprogesterone. Different immunoassays exhibit varying degrees of cross-reactivity.
-
Sample Dilution: Perform a serial dilution of the sample. If a non-linear dilution response is observed (i.e., the corrected concentration does not remain constant across dilutions), it may indicate the presence of interfering substances.
-
Alternative Immunoassay: If available, test the sample with a different cortisol immunoassay kit, preferably one known to have lower cross-reactivity with 11-deoxycortisol. However, be aware that most immunoassays are affected to some degree.
-
Confirmation with a Reference Method: The most reliable solution is to have the sample re-analyzed using LC-MS/MS.
-
Issue 2: Inconsistent Cortisol Results in a Longitudinal Study
-
Potential Cause: Variability in this compound dosage and timing, leading to fluctuating levels of interfering precursors. It could also be due to lot-to-lot variation in the immunoassay kits.
-
Troubleshooting Steps:
-
Standardize Sampling Protocol: Ensure that blood samples are collected at a consistent time relative to this compound administration for all study subjects and time points.
-
Use a Single Lot of Reagents: For a given study, use immunoassay kits from the same manufacturing lot to minimize variability in antibody specificity and performance.
-
Include Quality Control Samples: Run quality control samples with known concentrations of cortisol and, if possible, spiked with 11-deoxycortisol to monitor assay performance over time.
-
Consider LC-MS/MS for Key Samples: For pivotal data points or unexpected results, validate the findings using LC-MS/MS.
-
Data Presentation: Comparison of Cortisol Measurement Methods
Table 1: Quantitative Comparison of Serum Cortisol Levels (nmol/L) Measured by Immunoassay and LC-MS/MS in Patients Receiving this compound.
| This compound Daily Dose (mg) | Mean Difference (Immunoassay - LC-MS/MS) in nmol/L | Percentage Discordance |
| 500 | 15 | 7% |
| 750 | 84 | 33% |
| 1000 | 68 | 33% |
| 1500 | 69 | 44% |
| 2250 | 210 | 100% |
Data adapted from a retrospective analysis of 72 paired cortisol samples.
Table 2: Bias in Cortisol Measurement Between Immunoassay and LC-MS/MS.
| Patient Group | Number of Samples | Mean Bias (%) | Mean Bias (nmol/L) |
| Control Group (no adrenal pathology) | 67 | 1.1% | -4.3 |
| Cushing's Control Group (no treatment) | 31 | 1.3% | -3.7 |
| This compound Therapy Group | 112 | 23% | 59 |
Data from a study comparing a chemiluminescence immunoassay to LC-MS/MS.
Experimental Protocols
Protocol 1: Serum Cortisol Measurement by LC-MS/MS (A Representative Method)
This protocol provides a general overview. Specific parameters will need to be optimized based on the instrumentation and reagents available.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., cortisol-d4).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove other interfering substances, although for many modern LC-MS/MS systems, a simple protein precipitation is sufficient.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a C18 or similar reversed-phase LC column.
-
Use a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The gradient is optimized to separate cortisol from other steroids, including 11-deoxycortisol.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for cortisol (e.g., m/z 363.2 -> 121.1) and the internal standard (e.g., m/z 367.2 -> 121.1) are monitored. This high specificity ensures that only the target analytes are quantified.
-
-
Data Analysis:
-
Quantify the cortisol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of cortisol.
-
Protocol 2: Serum Cortisol Measurement by Competitive ELISA (A General Protocol)
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Refer to the specific kit manufacturer's instructions for detailed procedures.
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and controls, according to the kit's instructions. Allow all reagents to reach room temperature before use.
-
-
Assay Procedure:
-
Pipette standards, controls, and patient samples into the appropriate wells of the microplate, which is pre-coated with anti-cortisol antibodies.
-
Add the enzyme-labeled cortisol (conjugate) to each well.
-
Incubate the plate for the specified time (e.g., 60 minutes) at room temperature to allow for the competitive binding reaction to occur between the cortisol in the sample and the enzyme-labeled cortisol for the limited antibody binding sites.
-
Wash the plate multiple times with the wash buffer to remove any unbound components.
-
Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.
-
Incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of cortisol in the sample.
-
Stop the enzyme-substrate reaction by adding a stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cortisol concentration in the patient samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Caption: Cortisol synthesis pathway and the inhibitory action of this compound.
Caption: Comparison of LC-MS/MS and Immunoassay analytical workflows.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in Cushing’s syndrome: a profile of its use | springermedizin.de [springermedizin.de]
- 3. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Cortisol measurement in patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Metyrapone Metabolite Interference in Corticosterone ELISA Kits: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Metyrapone and its metabolites in corticosterone ELISA kits.
Introduction
This compound is a diagnostic and therapeutic agent that inhibits the 11β-hydroxylase enzyme (CYP11B1), a critical step in the synthesis of cortisol and corticosterone.[1] By blocking this enzyme, this compound administration leads to a decrease in the production of these hormones and a corresponding accumulation of their precursors, most notably 11-deoxycortisol and 11-deoxycorticosterone.[2][3] Due to the structural similarity between these precursors and the target analyte, there is a significant risk of cross-reactivity in competitive immunoassays like ELISA, potentially leading to inaccurate, often overestimated, corticosterone measurements.[4][5] This guide offers insights into identifying and mitigating this interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic compound that reversibly inhibits the 11β-hydroxylase enzyme in the adrenal cortex. This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. By blocking this conversion, this compound is used diagnostically to test the function of the hypothalamic-pituitary-adrenal (HPA) axis and therapeutically to reduce cortisol levels in conditions like Cushing's syndrome.
Q2: How can this compound interfere with my corticosterone ELISA?
A2: The interference is primarily due to the cross-reactivity of accumulated steroid precursors with the antibodies used in the ELISA kit. This compound treatment leads to a significant increase in circulating levels of 11-deoxycorticosterone, a molecule structurally very similar to corticosterone. In a competitive ELISA format, the antibodies may not be able to distinguish perfectly between corticosterone and high concentrations of 11-deoxycorticosterone, leading to a falsely elevated signal.
Q3: What are the metabolites of this compound and can they also interfere?
A3: this compound is rapidly metabolized in the liver to its active metabolite, metyrapol. Further metabolism can produce this compound mono-N-oxides and metyrapol mono-N-oxides. While the primary concern for corticosterone assays is the buildup of endogenous steroid precursors, it is theoretically possible for these drug metabolites to also cross-react with the assay antibodies, although this is less commonly documented. The structural similarity of these metabolites to the target analyte would determine the extent of any potential interference.
Q4: My corticosterone levels are unexpectedly high in samples from this compound-treated subjects. What should I do?
A4: Unexpectedly high corticosterone levels in the context of this compound treatment are a strong indicator of assay interference. The recommended course of action is to confirm the results using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate between corticosterone and its structurally similar precursors.
Q5: Are there any ELISA kits that are not affected by this compound?
A5: The susceptibility to interference varies between different ELISA kits depending on the specificity of the primary antibody used. However, without specific validation data from the manufacturer stating non-reactivity with 11-deoxycorticosterone, it is prudent to assume that any corticosterone ELISA may be affected. It is highly recommended to perform a validation experiment to test for cross-reactivity (see Experimental Protocols section).
Troubleshooting Guide
If you suspect that your corticosterone ELISA results are being affected by this compound or its metabolites, follow this troubleshooting workflow:
Data Presentation
The primary interference in corticosterone assays following this compound treatment is from the precursor 11-deoxycorticosterone. While specific cross-reactivity data for every corticosterone ELISA kit is not available, the well-documented interference of 11-deoxycortisol in cortisol immunoassays serves as a direct parallel.
Table 1: Impact of this compound on Steroid Hormone Measurements (Illustrative Data for Cortisol)
| Measurement Method | Patient Group | Mean Cortisol (nmol/L) | Notes |
| Immunoassay (IA) | This compound-treated | Falsely Elevated | Positive bias due to cross-reactivity with 11-deoxycortisol. |
| LC-MS/MS | This compound-treated | Accurate (Lower) | Specific method that distinguishes cortisol from its precursors. |
| Immunoassay (IA) | Control Group | Baseline | |
| LC-MS/MS | Control Group | Baseline |
This table illustrates the principle of interference. A similar effect is expected for corticosterone immunoassays due to 11-deoxycorticosterone accumulation.
Table 2: Key Compounds in this compound-Related Interference
| Compound | Role | Potential for Interference in Corticosterone ELISA |
| This compound | 11β-hydroxylase inhibitor | Low (structurally distinct from corticosterone) |
| Metyrapol | Active metabolite of this compound | Low (structurally distinct from corticosterone) |
| 11-deoxycorticosterone | Corticosterone precursor | High (structurally very similar to corticosterone) |
| Corticosterone | Target Analyte | N/A |
Experimental Protocols
Protocol: Validating a Corticosterone ELISA for this compound Interference
This protocol outlines a spiking experiment to determine if this compound or its key related steroid, 11-deoxycorticosterone, interferes with your assay.
Materials:
-
Corticosterone ELISA Kit
-
Standard corticosterone (provided in the kit)
-
11-deoxycorticosterone (to be purchased separately)
-
This compound (optional, to test for direct interference)
-
Sample matrix (e.g., charcoal-stripped serum or plasma, or the assay buffer provided in the kit)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Procedure:
-
Prepare a Corticosterone Standard Curve: Prepare the corticosterone standards according to the ELISA kit manual. This will be your reference.
-
Prepare Spiked Samples:
-
Create a high-concentration stock solution of 11-deoxycorticosterone in a suitable solvent (e.g., ethanol), and then dilute it into the sample matrix to create a series of concentrations. The concentration range should reflect the expected physiological levels after this compound administration.
-
(Optional) Prepare a similar set of spiked samples using this compound.
-
-
Create Test Samples:
-
Negative Control: Sample matrix alone.
-
Positive Control: A mid-range corticosterone standard (e.g., from your standard curve).
-
Test Samples: Spike a known, low concentration of corticosterone into each of the 11-deoxycorticosterone concentrations prepared in step 2. This will show if the presence of the precursor affects the recovery of corticosterone.
-
Direct Interference Samples: The series of 11-deoxycorticosterone concentrations without any added corticosterone. This will show if the precursor alone generates a signal.
-
-
Run the ELISA: Run all samples (standard curve, controls, and test samples) on the ELISA plate according to the kit's instructions.
-
Analyze the Data:
-
Calculate the corticosterone concentration for all samples using the standard curve.
-
For the Direct Interference Samples , any measured corticosterone concentration above the assay's lower limit of detection indicates cross-reactivity.
-
For the Test Samples , compare the measured corticosterone concentration to the known spiked amount. A significant deviation indicates interference with the quantification of corticosterone.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the mechanism of this compound's action on the steroidogenesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Metyrapone dosage to avoid complete adrenal suppression
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Metyrapone dosage to achieve target levels of adrenal suppression without causing complete adrenal insufficiency.
Troubleshooting Guide: Managing this compound Administration
| Issue | Potential Cause | Recommended Action |
| Suboptimal Cortisol Suppression | - Insufficient this compound dosage.- Individual variability in drug metabolism and response.[1][2]- Concurrent use of medications that induce this compound metabolism (e.g., phenytoin). | - Gradually increase the this compound dosage.[3]- Monitor serum cortisol and/or 24-hour urinary free cortisol (UFC) levels to assess response.[4]- Consider a "block-and-replace" regimen where a higher this compound dose is combined with physiological corticosteroid replacement.[3] |
| Symptoms of Adrenal Insufficiency (e.g., fatigue, nausea, hypotension) | - Excessive this compound dosage leading to complete adrenal suppression. | - Immediately reduce the this compound dosage or temporarily discontinue treatment.- Administer a supplemental dose of corticosteroids as a corrective measure.- Monitor morning serum cortisol levels to ensure they do not fall below the target range. |
| Variable or Unpredictable Cortisol Suppression | - Short half-life of this compound (approximately 1.9 hours), leading to fluctuations in plasma concentration.- Individual differences in drug absorption and metabolism. | - Increase the frequency of this compound administration (e.g., from twice to three times daily) without altering the total daily dose.- Perform a this compound day curve, measuring serum cortisol at multiple time points, to understand the individual pharmacokinetic and pharmacodynamic response. |
| Side Effects (e.g., hirsutism, acne, hypertension) | - Increased production of adrenal androgen and mineralocorticoid precursors due to the blockade of cortisol synthesis. | - Monitor for clinical signs of androgen excess and changes in blood pressure and electrolytes.- Consider adding a mineralocorticoid receptor antagonist (e.g., spironolactone) to manage hypertension and edema.- If side effects are severe, consider reducing the this compound dose or exploring alternative therapies. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the adrenal steroid synthesis enzyme 11-beta-hydroxylase (CYP11B1). This enzyme is responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. By blocking this step, this compound reduces the production of cortisol. This reduction in cortisol leads to a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the production and accumulation of cortisol precursors, such as 11-deoxycortisol.
Q2: How should I determine the starting dose of this compound for my experiment?
The initial dose of this compound can vary depending on the research goals and the model system. For managing hypercortisolism in clinical research, a starting dose of 750 mg/day is often used, which can be adjusted based on the severity of the condition. In preclinical studies, doses can range from 25 to 50 mg/kg. It is crucial to start with a lower dose and titrate upwards based on biochemical monitoring to avoid acute adrenal insufficiency.
Q3: What biomarkers should I monitor to assess the degree of adrenal suppression?
The primary biomarkers for monitoring this compound's effect are serum cortisol and 24-hour urinary free cortisol (UFC). The goal is typically to reduce these to a target range, for example, a mean serum cortisol of 150–300 nmol/L. Additionally, monitoring plasma ACTH and serum 11-deoxycortisol levels can confirm the inhibitory action of this compound on 11-beta-hydroxylase. A significant increase in 11-deoxycortisol alongside a decrease in cortisol indicates effective enzyme inhibition.
Q4: What is a "block-and-replace" regimen, and when should it be used?
A "block-and-replace" regimen involves administering a high dose of this compound to completely block endogenous cortisol production, while simultaneously providing a physiological replacement dose of a glucocorticoid (e.g., hydrocortisone or dexamethasone). This approach can be beneficial when rapid control of hypercortisolism is needed or in cases of fluctuating cortisol levels, as it provides a stable and predictable glucocorticoid environment.
Q5: How can I avoid complete adrenal suppression in my experimental subjects?
To avoid complete adrenal suppression, a careful dose-titration strategy is essential. Start with a low dose of this compound and gradually increase it while closely monitoring cortisol levels. In clinical settings, the target is often to normalize, but not completely eliminate, cortisol production. Regular monitoring of morning serum cortisol is important to prevent over-treatment. If signs of adrenal insufficiency appear, the dose should be reduced.
Data Presentation
Table 1: this compound Dosage Regimens in Selected Human Studies
| Study Focus | Starting Dose | Final/Median Dose | Monitoring Parameters | Reference |
| Cushing's Syndrome (Pre-operative) | 750 mg/day (median) | 1000 mg/day (median) | Urinary Free Cortisol (UFC), Serum Cortisol | |
| Cushing's Syndrome (General) | 750 mg/day | 1375 - 1500 mg/day (median) | Serum Cortisol Day Curve, UFC, 9 am Serum Cortisol | |
| Cushing's Syndrome (Prospective Study) | Titrated from a starting dose | 1500 mg/day (median) | Mean UFC (mUFC), Serum Cortisol |
Table 2: this compound Dosage in Preclinical Studies (Rodent Models)
| Study Focus | Dosage | Route of Administration | Key Findings | Reference |
| Dose-dependent suppression of corticosterone | 25 mg/kg and 50 mg/kg | Subcutaneous (SC) | Dose-dependent suppression of stress-induced corticosterone | |
| Inhibition of stress-induced corticosterone | 50 mg/kg | Intraperitoneal (i.p.) | Effective inhibition of forced swim stress-induced corticosterone |
Experimental Protocols
Protocol 1: Dose-Titration to Achieve Partial Adrenal Suppression
-
Baseline Measurement: Before initiating this compound treatment, collect baseline samples to measure key biomarkers. This should include a 24-hour urine collection for UFC and a morning blood sample for serum cortisol and plasma ACTH.
-
Initiation of this compound: Begin with a low dose of this compound (e.g., 250 mg twice daily).
-
Biochemical Monitoring: After 3-5 days of treatment, repeat the biomarker measurements (UFC, serum cortisol, and ACTH).
-
Dose Adjustment: Based on the results, adjust the this compound dose. If cortisol levels remain significantly above the target range, increase the daily dose by 250 mg.
-
Iterative Process: Repeat steps 3 and 4 every 3-5 days until the target level of cortisol suppression is achieved and stabilized.
-
Monitoring for Adrenal Insufficiency: Throughout the protocol, closely monitor subjects for clinical signs of adrenal insufficiency. If morning serum cortisol drops below the desired threshold (e.g., <248 nmol/L), the this compound dose should be reduced.
Protocol 2: Characterizing Individual Response Using a this compound Day Curve
-
Baseline: Obtain a baseline morning (08:00-09:00h) serum cortisol measurement.
-
This compound Administration: Administer a single test dose of this compound (e.g., 750 mg).
-
Serial Sampling: Collect blood samples for serum cortisol and 11-deoxycortisol at regular intervals post-administration (e.g., hourly for the first 4 hours).
-
Data Analysis: Plot the time-course of serum cortisol and 11-deoxycortisol concentrations. This will reveal the time to nadir for cortisol and the peak of 11-deoxycortisol, providing insight into the individual's pharmacodynamic response.
-
Dosage Regimen Design: Use the data from the day curve to design an optimized, individualized dosing schedule (e.g., timing and frequency of doses) to maintain cortisol levels within the target range throughout the day.
Visualizations
Caption: this compound's mechanism of action in the cortisol synthesis pathway.
Caption: Experimental workflow for this compound dose-titration.
References
- 1. This compound single administration, as a possible predictive tool of its dosage and timing in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound single administration, as a possible predictive tool of its dosage and timing in Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Cushing’s syndrome: a profile of its use | springermedizin.de [springermedizin.de]
- 4. Effectiveness of this compound in Treating Cushing’s Syndrome: A Retrospective Multicenter Study in 195 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Metyrapone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during Metyrapone experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the adrenal steroid synthesis enzyme 11-beta-hydroxylase (CYP11B1).[1][2][3][4] This enzyme is responsible for the final step in cortisol synthesis, which is the conversion of 11-deoxycortisol to cortisol.[2] By blocking this step, this compound leads to a decrease in cortisol production and a subsequent accumulation of its precursor, 11-deoxycortisol. The reduction in cortisol levels stimulates the pituitary gland to increase the secretion of adrenocorticotropic hormone (ACTH) in individuals with a healthy hypothalamic-pituitary-adrenal (HPA) axis.
Q2: What are the primary applications of this compound in a research and clinical setting?
This compound is primarily used as a diagnostic tool to assess the integrity of the HPA axis, specifically in the diagnosis of adrenal insufficiency. It is also used, though less commonly, in the medical management of Cushing's syndrome to control hypercortisolism. Additionally, research has explored its potential in studying the role of cortisol in various physiological and pathological processes, including memory and mood disorders.
Q3: What is the expected hormonal response to this compound administration in a healthy individual?
In a subject with a normal HPA axis, the administration of this compound will lead to:
-
A decrease in serum cortisol levels.
-
A significant increase in serum 11-deoxycortisol levels.
-
A compensatory increase in plasma ACTH levels.
Q4: What are the common side effects of this compound administration?
Common side effects may include nausea, vomiting, dizziness, and headache. Due to the potential for inducing acute adrenal insufficiency, especially in susceptible individuals, experiments should be conducted under careful monitoring. Long-term use can also lead to hirsutism in women due to the shunting of steroid precursors to androgen production.
Troubleshooting Guide for Inconsistent this compound Experiment Results
Issue 1: Subnormal or No Increase in 11-Deoxycortisol and ACTH Levels
This is the most common inconsistent result, suggesting a blunted response to the this compound challenge.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate this compound Dosage or Bioavailability | - Verify the correct weight-based dosage was administered (typically 30 mg/kg). - Ensure the subject ingested the full dose. - Administer this compound with food (e.g., milk or a snack) to minimize gastric irritation and improve absorption. |
| Incorrect Timing of Administration or Sample Collection | - this compound should be administered at midnight. - Blood samples for 11-deoxycortisol, cortisol, and ACTH should be collected between 8:00 AM and 9:00 AM the following morning. Deviations from this schedule can lead to misleading results. |
| Subject has Adrenal Insufficiency | A subnormal response is the expected outcome in patients with primary or secondary adrenal insufficiency. In this case, the result is not inconsistent but rather indicative of the underlying pathology. |
| Concurrent Use of Glucocorticoids | Glucocorticoid medications will suppress the HPA axis and interfere with the test. Ensure that any glucocorticoid treatment has been appropriately withheld prior to the experiment, as directed by the study protocol. |
| Improper Sample Handling and Processing | - ACTH is a labile peptide. Blood samples for ACTH measurement should be collected in chilled EDTA tubes and centrifuged in a refrigerated centrifuge promptly. The resulting plasma should be frozen immediately. - Ensure proper storage and handling of all samples according to laboratory protocols to prevent degradation of analytes. |
Issue 2: Elevated Cortisol Levels Post-Metyrapone
This result indicates a failure to adequately block cortisol synthesis.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Blockade | - An 8 AM serum cortisol level of less than 5 mcg/dL (138 nmol/L) generally confirms adequate inhibition of 11-beta-hydroxylase. If cortisol levels are above this threshold, the this compound blockade was likely insufficient. - Consider repeating the experiment with a higher dose of this compound, if appropriate for the research protocol and subject safety. |
| Individual Variations in Drug Metabolism | - this compound is metabolized in the liver. Variations in metabolic rate could lead to faster clearance of the drug and a shorter duration of action in some individuals. |
| Administration of Exogenous Cortisol | - Verify that the subject has not received any form of cortisol or synthetic glucocorticoid during the experimental period. |
Issue 3: Exaggerated or High Normal Response
An unusually robust increase in 11-deoxycortisol and ACTH can also be an inconsistent result depending on the experimental context.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cushing's Disease | - Patients with pituitary-dependent Cushing's disease often show an exaggerated response to this compound due to the pituitary adenoma's responsiveness to falling cortisol levels. |
| Concurrent Medications | - Certain drugs, such as oral contraceptives, can lead to exaggerated responses. It is crucial to have a complete medication history of the subjects. |
| Underlying Medical Conditions | - Conditions like untreated hypothyroidism, diabetes mellitus, and obesity have been associated with exaggerated responses to this compound. |
Experimental Protocols and Data
Standard Overnight this compound Test Protocol
This protocol is a common method for assessing HPA axis integrity.
-
Patient Preparation: Ensure the subject has discontinued any interfering medications, such as glucocorticoids.
-
This compound Administration: Administer a single oral dose of this compound (30 mg/kg body weight) at midnight. It should be taken with a snack or milk to reduce gastrointestinal upset.
-
Blood Sample Collection: The following morning, between 8:00 AM and 9:00 AM, collect blood samples for the measurement of serum cortisol, serum 11-deoxycortisol, and plasma ACTH.
-
Sample Handling: Process the samples promptly. For ACTH, use a pre-chilled lavender-top (EDTA) tube, place it on ice immediately, and centrifuge in a refrigerated centrifuge. Separate the plasma and freeze it until analysis.
Expected Hormonal Levels After this compound Administration
The following table summarizes the typical hormonal responses in healthy individuals and in those with adrenal insufficiency.
| Analyte | Expected Response in Healthy Individuals | Expected Response in Adrenal Insufficiency |
| Serum Cortisol | < 5 mcg/dL (< 138 nmol/L) | < 5 mcg/dL (< 138 nmol/L) |
| Serum 11-Deoxycortisol | > 7 mcg/dL (> 202 nmol/L) | < 7 mcg/dL (< 202 nmol/L) |
| Plasma ACTH | > 75 pg/mL (> 17 pmol/L) | Variable, but often low or inappropriately normal in secondary/tertiary adrenal insufficiency. |
Note: Reference ranges can vary between laboratories and assays. It is essential to use the specific reference ranges provided by the testing laboratory.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits the enzyme 11-beta-hydroxylase (CYP11B1).
Experimental Workflow for the this compound Test
Caption: A standard workflow for the overnight single-dose this compound test.
Troubleshooting Logic for Subnormal Response
Caption: A decision tree for troubleshooting a subnormal response to this compound.
References
Managing Metyrapone's effects on off-target enzymes in experimental design
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the effects of metyrapone, with a particular focus on its interactions with off-target enzymes in experimental design. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary pharmacological effect is the inhibition of the enzyme 11β-hydroxylase (CYP11B1).[1][2][3] This enzyme is responsible for the final step in cortisol biosynthesis, converting 11-deoxycortisol to cortisol in the adrenal cortex. By blocking this step, this compound leads to a decrease in cortisol production.
Q2: What are the main off-target enzymes affected by this compound?
While this compound is a potent inhibitor of CYP11B1, it can also affect other steroidogenic enzymes, though generally with lower potency. The most significant off-target enzyme is aldosterone synthase (CYP11B2), which shares a high degree of homology with CYP11B1.[4][5] Other enzymes that can be inhibited by this compound, particularly at higher concentrations, include 17α-hydroxylase (CYP17A1) and the cholesterol side-chain cleavage enzyme (CYP11A1).
Q3: What are the expected downstream effects of this compound administration in an experimental model?
Inhibition of CYP11B1 by this compound leads to a rapid decrease in cortisol levels. This reduction in cortisol removes the negative feedback on the hypothalamus and pituitary gland, resulting in an increased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). The elevated ACTH then stimulates the adrenal cortex, leading to an accumulation of steroid precursors proximal to the 11β-hydroxylase block, most notably 11-deoxycortisol. Due to off-target inhibition of aldosterone synthase, a decrease in aldosterone production can also be observed.
Q4: How can I accurately measure changes in steroid hormone levels in my experiment?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and specific quantification of multiple steroid hormones simultaneously. Immunoassays can be prone to cross-reactivity with the accumulating steroid precursors, particularly 11-deoxycortisol, which can lead to an overestimation of cortisol levels. It is highly recommended to use LC-MS/MS for reliable data.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected physiological effects (e.g., hypertension, fluid retention) | Mineralocorticoid excess: Accumulation of 11-deoxycorticosterone (DOC), a precursor with mineralocorticoid activity, due to the shunting of steroidogenesis pathways. | 1. Monitor blood pressure and electrolytes in animal models. 2. Co-administer a mineralocorticoid receptor antagonist (e.g., spironolactone, eplerenone) to block the effects of excess DOC. 3. Lower the dose of this compound if the on-target effect can still be achieved. |
| Signs of hyperandrogenism (e.g., hirsutism in female animals) | Androgen precursor accumulation: Shunting of steroid precursors towards the androgen synthesis pathway. | 1. Measure androgen precursors (e.g., DHEA, androstenedione, testosterone) using LC-MS/MS to confirm. 2. Consider co-administration of an androgen receptor antagonist (e.g., flutamide, bicalutamide) if the androgenic effects are confounding experimental results. 3. Optimize the this compound dose to the lowest effective concentration. |
| Inconsistent or weaker than expected cortisol suppression | 1. Inadequate dose or bioavailability of this compound. 2. Compensatory rise in ACTH overcoming the enzyme blockade. 3. Assay interference: Overestimation of cortisol by immunoassays due to cross-reactivity with 11-deoxycortisol. | 1. Verify the dose and administration route. Consider pharmacokinetic studies to assess bioavailability. 2. Measure ACTH and 11-deoxycortisol levels to assess the compensatory response. 3. Switch to a more specific analytical method like LC-MS/MS for cortisol measurement. |
| Difficulty in differentiating on-target vs. off-target effects | Non-specific action of this compound at the concentration used. | 1. Perform dose-response studies to identify the lowest effective concentration with minimal off-target effects. 2. Use a more selective CYP11B1 inhibitor as a control if available. 3. Employ genetic knockdown/knockout of the target enzyme (CYP11B1) as a complementary approach to validate the on-target effects. |
Quantitative Data: this compound's Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and key off-target enzymes. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.
| Enzyme | Common Name | Function | This compound IC50 (nM) |
| CYP11B1 | 11β-hydroxylase | Cortisol synthesis | 15 |
| CYP11B2 | Aldosterone synthase | Aldosterone synthesis | 72 |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Progestin and androgen synthesis | Higher than for CYP11B1/B2 (specific value not consistently reported) |
| CYP11A1 | Cholesterol side-chain cleavage enzyme | First step of steroidogenesis | Inhibition observed at higher concentrations |
Note: IC50 values can vary depending on the experimental system (e.g., recombinant enzymes, cell-based assays). The values presented are indicative and should be used as a guide for experimental design.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Off-Target Effects in a Steroidogenic Cell Line (e.g., H295R)
This protocol outlines a method to determine the effect of this compound on the steroid hormone profile produced by a human adrenocortical carcinoma cell line.
1. Cell Culture and Treatment:
-
Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) until they reach 80-90% confluency.
-
The day before the experiment, replace the medium with serum-free medium.
-
On the day of the experiment, treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
2. Sample Collection:
-
Collect the cell culture supernatant for steroid analysis.
-
Centrifuge the supernatant to remove any cell debris and transfer the clear supernatant to a new tube.
-
Store the samples at -80°C until analysis.
3. Steroid Profile Analysis by LC-MS/MS:
-
Sample Preparation (Protein Precipitation):
-
Thaw the supernatant samples on ice.
-
To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile containing a mix of deuterated internal standards for the steroids of interest.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the separation and quantification of a panel of steroid hormones including, but not limited to, cortisol, cortisone, 11-deoxycortisol, corticosterone, 11-deoxycorticosterone, aldosterone, progesterone, 17-OH-progesterone, DHEA, and androstenedione.
-
Develop a standard curve for each analyte using certified reference materials.
-
Analyze the data to determine the concentration of each steroid in the samples treated with different concentrations of this compound.
-
4. Data Interpretation:
-
Plot the concentration of each steroid as a function of the this compound concentration.
-
A decrease in cortisol and an increase in 11-deoxycortisol will confirm the on-target effect.
-
Changes in the levels of other steroids (e.g., aldosterone, androgens) will indicate off-target effects.
Visualizations
Caption: Steroidogenesis pathway showing this compound's primary and off-target inhibition sites.
Caption: Workflow for assessing this compound's off-target effects on steroidogenesis in vitro.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action [synapse.patsnap.com]
- 2. CYP11B1 cytochrome P450 family 11 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A steady state system for in vitro evaluation of steroidogenic pathway dynamics: Application for CYP11B1, CYP11B2 and CYP17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Metyrapone-Induced Cortisol Suppression: A Comparative Guide to In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metyrapone's efficacy in suppressing cortisol levels in vivo against other therapeutic alternatives. Supported by experimental data, this document details the methodologies of key experiments and presents quantitative data in structured tables for clear comparison.
This compound is a widely utilized agent for the medical management of hypercortisolism, primarily in patients with Cushing's syndrome. Its efficacy in reducing cortisol synthesis is well-documented, offering a valuable therapeutic option for patients awaiting definitive treatment or for whom surgery is not feasible. This guide delves into the data validating this compound's cortisol-suppressing effects and compares its performance with other adrenal steroidogenesis inhibitors, namely ketoconazole and etomidate.
Mechanism of Action: Targeting Cortisol Synthesis
This compound exerts its effect by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol biosynthesis—the conversion of 11-deoxycortisol to cortisol.[1] This blockade leads to a rapid decrease in circulating cortisol levels and a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, resulting in an accumulation of cortisol precursors, such as 11-deoxycortisol.
Alternatives to this compound also target the adrenal steroidogenic pathway but with different mechanisms. Ketoconazole, an imidazole antifungal agent, inhibits multiple enzymes in this pathway, including 11β-hydroxylase and, more potently, the cholesterol side-chain cleavage enzyme and 17,20-lyase.[2][3] Etomidate, an intravenous anesthetic, is a potent inhibitor of 11β-hydroxylase.[4]
Comparative Efficacy in Cortisol Suppression
The efficacy of this compound and its alternatives in reducing cortisol levels has been evaluated in numerous clinical studies. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their performance.
| Drug | Mechanism of Action | Typical Dosage | Normalization of Urinary Free Cortisol (UFC) | Time to Response | Key Side Effects |
| This compound | 11β-hydroxylase inhibitor | 750-6000 mg/day, divided doses | 43-75.9% of patients[5] | Hours to days | Hirsutism, acne, hypertension, hypokalemia, dizziness, nausea |
| Ketoconazole | Inhibits multiple steroidogenic enzymes | 200-1200 mg/day | 30-80% of patients | Weeks | Hepatotoxicity, gastrointestinal upset, gynecomastia |
| Etomidate | 11β-hydroxylase inhibitor | 0.03-0.3 mg/kg/hr IV infusion | Rapid control in severe cases | Minutes to hours | Sedation, myoclonus, adrenal insufficiency |
Table 1: Overview of Cortisol-Lowering Drugs
| Study | Drug(s) | Number of Patients | Primary Outcome | Key Findings |
| Daniel et al. (2015) | This compound | 164 (monotherapy) | Control of hypercortisolemia | 43% of patients achieved normal UFC at last review. |
| Fleseriu et al. (2021) | This compound | 66 (meta-analysis) | Proportion of Cushing's Disease control | 66% of patients achieved disease control. |
| Castinetti et al. (2014) | Ketoconazole | 200 | Normalization of UFC | 49.3% of patients had normal UFC levels at last follow-up. |
| Corcuff et al. (2015) | This compound + Ketoconazole | 22 | Control of severe hypercortisolism | 73% of patients with ectopic ACTH syndrome and 86% with adrenal carcinoma achieved normal UFC. |
| Preda et al. (2020) | Etomidate | 5 | Control of severe hypercortisolism | All patients achieved cortisol levels <500 nM within 4.2 days on average. |
Table 2: Summary of Key Clinical Studies
Experimental Protocols
Accurate validation of this compound's efficacy relies on standardized experimental protocols. Below are detailed methodologies for common in vivo assessments.
This compound Suppression Test (Overnight Protocol)
This test assesses the integrity of the hypothalamic-pituitary-adrenal (HPA) axis by measuring the response to 11β-hydroxylase inhibition.
Patient Preparation:
-
Patients should discontinue any medications that may interfere with the HPA axis, as advised by a clinician.
-
Fasting is not typically required, but a snack is recommended with this compound administration to minimize gastric irritation.
Procedure:
-
Baseline Sample: A baseline blood sample is drawn in the evening (e.g., 11 PM) for measurement of serum cortisol and 11-deoxycortisol.
-
This compound Administration: At 11 PM, the patient orally ingests this compound at a dose of 30 mg/kg (maximum 3 g).
-
Post-Metyrapone Sample: At 8 AM the following morning, a second blood sample is drawn for the measurement of serum cortisol and 11-deoxycortisol.
Interpretation:
-
Adequate Blockade: A post-metyrapone serum cortisol level of < 5 µg/dL indicates sufficient inhibition of 11β-hydroxylase.
-
Normal HPA Axis Response: In individuals with a normal HPA axis, the fall in cortisol stimulates ACTH release, leading to a significant increase in serum 11-deoxycortisol (typically > 7 µg/dL).
-
Adrenal Insufficiency: A failure to increase 11-deoxycortisol levels in the presence of adequate 11β-hydroxylase blockade suggests adrenal insufficiency.
Long-Term Cortisol Suppression Monitoring
For therapeutic use in conditions like Cushing's syndrome, the efficacy of this compound is monitored over a longer period.
Procedure:
-
Initiation of Treatment: this compound is initiated at a starting dose (e.g., 250-750 mg three times daily) and titrated upwards based on clinical and biochemical response.
-
Regular Monitoring: Serum cortisol and/or 24-hour urinary free cortisol (UFC) are measured regularly (e.g., weekly or bi-weekly) to assess the degree of cortisol suppression.
-
Dose Adjustment: The this compound dose is adjusted to achieve the target cortisol level (e.g., normalization of UFC or a mean serum cortisol within a specific range) while avoiding adrenal insufficiency.
-
Clinical Assessment: Clinical signs and symptoms of hypercortisolism are monitored to evaluate the therapeutic response.
Conclusion
This compound is an effective and rapidly acting agent for the suppression of cortisol synthesis in vivo. Its efficacy is comparable to or, in some cases, superior to alternatives like ketoconazole, particularly in achieving rapid control of hypercortisolism. However, the choice of agent must be individualized based on the clinical scenario, desired speed of onset, and the patient's underlying health status, with careful consideration of the distinct side effect profiles of each drug. For acute and severe cases where oral administration is not possible, intravenous etomidate offers a potent alternative for rapid cortisol reduction. The experimental protocols outlined in this guide provide a framework for the continued validation and comparison of these important therapeutic agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Efficacy and Hepatotoxicity During Rapid Titration of Ketoconazole and/or this compound in Patients With Cushing Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 5. Effectiveness of this compound in Treating Cushing’s Syndrome: A Retrospective Multicenter Study in 195 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Metyrapone vs. Osilodrostat: A Comparative Analysis of CYP11B1 Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metyrapone and Osilodrostat, two prominent inhibitors of 11β-hydroxylase (CYP11B1), a critical enzyme in cortisol biosynthesis. The following sections detail their comparative inhibitory profiles against various steroidogenic enzymes, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
Introduction
Both this compound and Osilodrostat are utilized in the management of conditions characterized by excess cortisol, such as Cushing's syndrome. Their primary mechanism of action is the inhibition of CYP11B1, the enzyme responsible for the final step of cortisol synthesis. However, their specificity for CYP11B1 relative to other cytochrome P450 enzymes involved in steroidogenesis differs, leading to distinct biochemical and clinical profiles. This guide aims to elucidate these differences to inform research and clinical decisions.
Data Presentation: Inhibitory Potency and Specificity
The following tables summarize the in-vitro inhibitory potency of this compound and Osilodrostat against key steroidogenic enzymes.
Table 1: Comparative IC50 Values for Cortisol and Aldosterone Inhibition
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Osilodrostat | Cortisol | HAC15 | 0.035 | [1] |
| This compound | Cortisol | HAC15 | 0.068 | [1] |
| Osilodrostat | Aldosterone | Primary Human Adrenocortical Cells | More potent than this compound | [1] |
| This compound | Aldosterone | Primary Human Adrenocortical Cells | Less potent than Osilodrostat | [1] |
Table 2: Dissociation Constants (Kd) and In-vitro Inhibition of Steroidogenic Enzymes
| Compound | Target Enzyme | Dissociation Constant (Kd) | In-vitro Inhibition Notes | Reference |
| Osilodrostat | CYP11B1 | ≈ 1 nM or less | Potent inhibition | [2] |
| CYP11B2 | ≈ 1 nM or less | Potent inhibition | ||
| CYP11A1 | 18.8 µM | Partial inhibition at high concentrations | ||
| CYP17A1 | - | Negligible inhibition | ||
| CYP21A2 | - | Negligible inhibition | ||
| This compound | CYP11B1 | 0.8 µM (apparent Ki) | Competitive inhibition | |
| CYP11B2 | - | Inhibits aldosterone synthase |
Table 3: Comparative Effects on Steroidogenesis in H295R Cells
| Compound (Concentration) | Effect on Cortisol | Effect on Corticosterone | Reference |
| Osilodrostat (0.05 µM) | ~50% decrease | ~69% decrease | |
| This compound (0.5 µM) | ~50% decrease | ~53% decrease |
Table 4: In-vivo Effects on Steroidogenic Enzyme Activity in Patients with ACTH-Dependent Cushing's Syndrome
| Parameter (Substrate:Product Ratio) | Osilodrostat | This compound | Interpretation | Reference |
| CYP11B1 Activity (11-deoxycortisol/cortisol) | No significant difference | No significant difference | Both inhibit CYP11B1 | |
| CYP21A2 Activity (17OH-progesterone/11-deoxycortisol) | Significantly decreased | - | Osilodrostat may inhibit CYP21A2 | |
| CYP17A1 Activity (17OH-progesterone/androstenedione) | Significantly decreased | - | Osilodrostat may inhibit CYP17A1 |
Experimental Protocols
Determination of IC50 for Cortisol Production in HAC15 Cells
This protocol is based on the methodology described by D. C. Lu et al. (2019).
-
Cell Culture: Human adrenocortical (HAC15) cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Stock solutions of Osilodrostat and this compound are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of final concentrations (e.g., 0.01 to 10 µM).
-
Cell Treatment: HAC15 cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cortisol Measurement: The concentration of cortisol in the supernatant is quantified using a validated method, such as a chemiluminescence immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The cortisol concentrations are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cortisol production, is calculated using non-linear regression analysis.
Assessment of Steroidogenic Enzyme Activity in H295R Cells
This protocol is based on the methodology described by Bonnet-Serrano et al. (2022).
-
Cell Culture: Human adrenocortical carcinoma (NCI-H295R) cells are cultured in a suitable medium supplemented with the necessary growth factors.
-
Compound Incubation: H295R cells are incubated for 72 hours with various concentrations of Osilodrostat or this compound (e.g., 0.05 µM, 0.1 µM, 0.5 µM, 1 µM, and 5 µM).
-
Steroid Profile Analysis: The cell culture supernatant is collected, and a profile of ten steroids is measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Interpretation: The levels of different steroid precursors and products are analyzed to infer the activity of various steroidogenic enzymes. For example, a decrease in cortisol and an accumulation of 11-deoxycortisol indicate inhibition of CYP11B1. The ratio of substrate to product for a specific enzyme is used to assess its activity.
Mandatory Visualization
Cortisol Synthesis Pathway and Inhibition Sites
References
Metyrapone vs. Ketoconazole: A Comparative Guide to In Vitro Cortisol Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two widely used inhibitors of cortisol production, metyrapone and ketoconazole. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action and Potency
This compound and ketoconazole are both effective inhibitors of cortisol synthesis but act through distinct mechanisms and exhibit different potency profiles. This compound primarily targets the final step in cortisol biosynthesis by selectively inhibiting the enzyme 11β-hydroxylase (CYP11B1)[1]. In contrast, ketoconazole demonstrates a broader spectrum of inhibition, affecting multiple cytochrome P450 enzymes involved in steroidogenesis, including 17α-hydroxylase (CYP17A1), 11β-hydroxylase (CYP11B1), and the cholesterol side-chain cleavage enzyme[2].
A direct in vitro comparison using the human adrenocortical carcinoma cell line HAC-15 demonstrated that this compound is a more potent inhibitor of cortisol production than ketoconazole under the tested conditions. The half-maximal effective concentration (EC50) for cortisol inhibition was found to be 0.084 µM for this compound and 0.764 µM for ketoconazole[3].
Quantitative Comparison of In Vitro Efficacy
| Compound | Target Enzyme(s) | Cell Line | Parameter | Value | Reference |
| This compound | CYP11B1 (11β-hydroxylase) | HAC-15 | EC50 (Cortisol Inhibition) | 0.084 µM | [3] |
| Ketoconazole | CYP17A1, CYP11B1, Cholesterol Side-Chain Cleavage | HAC-15 | EC50 (Cortisol Inhibition) | 0.764 µM | [3] |
Signaling Pathway of Cortisol Synthesis and Inhibition
The following diagram illustrates the key steps in the cortisol synthesis pathway and the points of inhibition for this compound and ketoconazole.
References
Understanding the Consistency of Cortisol Suppression with Metyrapone: A Guide for Researchers
An objective analysis of the metyrapone suppression test, its protocol, expected outcomes, and factors influencing the reproducibility of its results.
The this compound suppression test is a valuable diagnostic tool for assessing the integrity of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in the evaluation of secondary and tertiary adrenal insufficiency.[1][2][3] this compound transiently inhibits the enzyme 11β-hydroxylase, which is responsible for the final step of cortisol synthesis. This blockage leads to a decrease in cortisol levels, which in a healthy individual, stimulates the pituitary gland to release more adrenocorticotropic hormone (ACTH). The subsequent adrenal stimulation results in an accumulation of the cortisol precursor, 11-deoxycortisol.[3] While the test is widely used, a thorough understanding of its protocol and the variables that can affect its outcome is crucial for the accurate interpretation of results. This guide provides a comprehensive overview of the this compound suppression test, with a focus on the factors that may influence the reproducibility of cortisol suppression with its administration.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis and this compound's Mechanism of Action
The HPA axis is a complex neuroendocrine feedback system that regulates the body's response to stress and many physiological processes. The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete ACTH. ACTH then acts on the adrenal cortex to stimulate the production and release of cortisol. Cortisol, in turn, exerts negative feedback on both the hypothalamus and the pituitary to inhibit further CRH and ACTH secretion, thus maintaining hormonal balance.
This compound disrupts this delicate feedback loop by inhibiting 11β-hydroxylase, the enzyme that converts 11-deoxycortisol to cortisol in the adrenal cortex. The resulting drop in cortisol levels removes the negative feedback on the pituitary and hypothalamus, leading to a compensatory increase in ACTH secretion. This surge in ACTH stimulates the adrenal gland to produce more steroid precursors, leading to a significant rise in 11-deoxycortisol levels. The measurement of these hormonal changes provides insight into the functional capacity of the entire HPA axis.
Caption: The HPA axis and this compound's inhibitory action.
Standard Experimental Protocol: Single-Dose Overnight this compound Suppression Test
The most common method for assessing the HPA axis with this compound is the single-dose overnight test. The following protocol is a synthesis of established clinical guidelines.[2]
Patient Preparation:
-
Certain medications that can interfere with the test, such as estrogens, should be discontinued for at least six weeks prior to the test.
-
Patients are typically advised to have a snack at bedtime with the this compound dose to minimize nausea.
This compound Administration:
-
A single weight-based dose of this compound is administered orally at midnight.
Sample Collection:
-
Blood samples are drawn between 8:00 AM and 9:00 AM the following morning.
-
Samples are collected for the measurement of serum cortisol, 11-deoxycortisol, and plasma ACTH.
Caption: Workflow of the single-dose overnight this compound test.
Expected Hormonal Responses and Interpretation
The interpretation of the this compound test hinges on the levels of cortisol, 11-deoxycortisol, and ACTH. The following table summarizes the expected responses in individuals with a healthy HPA axis and those with primary or secondary adrenal insufficiency.
| Hormonal Parameter | Healthy HPA Axis | Primary Adrenal Insufficiency | Secondary Adrenal Insufficiency |
| Serum Cortisol | Decreased | Decreased | Decreased |
| Serum 11-Deoxycortisol | Markedly Increased | Low/No Increase | Low/No Increase |
| Plasma ACTH | Markedly Increased | High (baseline and post-metyrapone) | Low/Normal (baseline), No Increase |
Interpretation:
-
Healthy HPA Axis: A significant decrease in cortisol accompanied by a robust increase in both 11-deoxycortisol and ACTH indicates a normal, intact HPA axis.
-
Primary Adrenal Insufficiency: Low cortisol and 11-deoxycortisol levels with a high baseline ACTH that does not significantly change after this compound administration is indicative of a primary adrenal problem. The adrenal glands are unable to respond to ACTH stimulation.
-
Secondary Adrenal Insufficiency: Low cortisol and a failure to increase 11-deoxycortisol and ACTH levels suggest a pituitary or hypothalamic dysfunction. The pituitary is unable to mount an appropriate ACTH response to the fall in cortisol.
Factors Influencing Reproducibility and Variability
While the this compound test is a valuable tool, several factors can influence the results and contribute to variability, which is a critical consideration when assessing the reproducibility of cortisol suppression. Direct studies on the intra-individual reproducibility of the this compound test are limited in the scientific literature. However, an understanding of the potential sources of variation is essential for researchers and clinicians.
1. Drug Interactions:
-
Enzyme Inducers: Drugs such as phenytoin, phenobarbital, and rifampicin can accelerate the metabolism of this compound, potentially leading to a blunted response.
-
Estrogens: Oral contraceptives and other estrogen-containing medications can increase cortisol-binding globulin (CBG) levels, affecting total cortisol measurements. It is recommended to discontinue these medications for six weeks before the test.
-
Other Medications: A variety of other drugs can influence the HPA axis and should be carefully reviewed before testing.
2. Patient-Specific Factors:
-
Absorption and Metabolism: Individual differences in the absorption and metabolism of this compound can lead to variations in its effective concentration and the degree of 11β-hydroxylase inhibition.
-
Underlying Conditions: Conditions such as liver disease can affect this compound metabolism, while renal impairment can alter its excretion.
-
Stress: Acute physical or psychological stress can independently activate the HPA axis and potentially influence the baseline and response to the test.
3. Analytical Methods:
-
Immunoassays vs. Mass Spectrometry: Immunoassays for cortisol are susceptible to cross-reactivity with other steroid precursors, particularly 11-deoxycortisol, which is significantly elevated after this compound administration. This can lead to a factitiously high cortisol reading, potentially masking adequate adrenal blockade. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more specific method for measuring cortisol and 11-deoxycortisol and is recommended for greater accuracy, especially in the context of this compound administration.
-
Assay Variability: Inter-assay and intra-assay variability in the laboratory methods used to measure hormones can contribute to differences in results.
4. Day-to-Day Variability:
-
The pulsatile nature of ACTH and cortisol secretion can lead to natural day-to-day fluctuations in hormone levels. This inherent biological variability can impact the baseline measurements and the response to a dynamic test like the this compound suppression test.
Conclusion
The this compound suppression test remains a cornerstone in the evaluation of the HPA axis. A standardized protocol is essential for obtaining reliable results. While direct evidence on the reproducibility of cortisol suppression with repeated this compound administration is scarce, an awareness of the numerous factors that can introduce variability is paramount for accurate interpretation. For researchers and drug development professionals, utilizing highly specific analytical methods like LC-MS/MS and carefully controlling for potential confounding variables will enhance the reliability and comparability of data obtained from this compound suppression tests. Further studies designed to specifically assess the intra-individual reproducibility of the test would be a valuable contribution to the field of endocrinology.
References
Confirming the accumulation of 11-deoxycortisol after Metyrapone treatment.
A Comparative Guide for Researchers and Drug Development Professionals
Metyrapone, a diagnostic agent used in the assessment of the hypothalamic-pituitary-adrenal (HPA) axis, functions by inhibiting the enzyme 11-beta-hydroxylase. This targeted inhibition blocks the final step of cortisol synthesis, leading to a measurable accumulation of its precursor, 11-deoxycortisol. This guide provides a comprehensive comparison of the this compound stimulation test with alternative methods for evaluating HPA axis function, supported by experimental data and detailed protocols.
Mechanism of Action and Clinical Significance
This compound's primary mechanism of action is the reversible inhibition of 11-beta-hydroxylase (CYP11B1), the enzyme responsible for converting 11-deoxycortisol to cortisol in the adrenal cortex.[1] The resulting decrease in circulating cortisol levels stimulates the pituitary gland, through a negative feedback loop, to increase the secretion of adrenocorticotropic hormone (ACTH).[2] This surge in ACTH then stimulates the adrenal cortex to produce more steroid precursors, leading to a significant and measurable increase in 11-deoxycortisol.[2][3]
The magnitude of this 11-deoxycortisol surge serves as an indicator of the HPA axis's integrity. A robust increase suggests a normal, responsive pituitary gland, while a blunted or absent response can indicate secondary or tertiary adrenal insufficiency.[4] The test is also employed in the differential diagnosis of Cushing's syndrome.
Comparative Analysis of HPA Axis Stimulation Tests
The this compound stimulation test is a valuable tool for assessing the HPA axis, but it is not the only method available. The Insulin Tolerance Test (ITT) and the ACTH (Cosyntropin) Stimulation Test are two other commonly used diagnostic procedures. Each test has its own advantages, disadvantages, and specific clinical applications.
| Feature | This compound Stimulation Test | Insulin Tolerance Test (ITT) | ACTH (Cosyntropin) Stimulation Test |
| Principle | Inhibition of cortisol synthesis, leading to a feedback-driven increase in ACTH and a subsequent rise in 11-deoxycortisol. | Induction of hypoglycemia, a potent physiological stressor that stimulates the entire HPA axis. | Direct stimulation of the adrenal cortex with synthetic ACTH to assess its cortisol-producing capacity. |
| Primary Analyte | 11-deoxycortisol, Cortisol | Cortisol, Glucose | Cortisol |
| Advantages | - Directly assesses the integrity of the entire HPA axis feedback loop.- Can be performed on an outpatient basis (overnight test).- Generally considered safer than the ITT. | - Considered the "gold standard" for assessing HPA axis integrity. | - Simple, safe, and quick to perform. - Directly assesses adrenal reserve. |
| Disadvantages | - Requires measurement of 11-deoxycortisol, which may not be routinely available in all labs.- Potential for side effects like nausea and dizziness.- Interpretation can be complex. | - Induces hypoglycemia, which can be dangerous for patients with cardiovascular disease or epilepsy.- Requires close medical supervision.- Contraindicated in certain patient populations. | - Does not assess the hypothalamic or pituitary components of the HPA axis.- May yield normal results in early or partial secondary adrenal insufficiency. |
| Diagnostic Utility | - Diagnosis of secondary and tertiary adrenal insufficiency.- Differential diagnosis of ACTH-dependent Cushing's syndrome. | - Assessment of HPA axis and growth hormone reserve. | - Diagnosis of primary adrenal insufficiency (Addison's disease). - Initial screening for adrenal insufficiency. |
Quantitative Data Comparison
The following table summarizes the expected hormonal responses in healthy individuals and patients with adrenal insufficiency undergoing the this compound Stimulation Test.
| Patient Group | Test | Baseline 11-Deoxycortisol | Post-Metyrapone 11-Deoxycortisol | Baseline Cortisol | Post-Metyrapone Cortisol |
| Healthy Individuals | Overnight this compound | < 2.60 nmol/L | > 200 nmol/L | Normal | < 200 nmol/L |
| Adrenal Insufficiency (Secondary/Tertiary) | Overnight this compound | Low to Normal | No significant increase (< 200 nmol/L) | Low to Normal | Low |
| Adrenal Insufficiency (Primary) | Overnight this compound | Low | No significant increase (< 200 nmol/L) | Low | Low |
Experimental Protocols
Overnight this compound Stimulation Test
Objective: To assess the integrity of the hypothalamic-pituitary-adrenal axis.
Materials:
-
This compound tablets (250 mg)
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Equipment for serum storage (-20°C)
-
Access to a laboratory capable of measuring 11-deoxycortisol and cortisol, preferably by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Patient Preparation: The patient should be instructed to have a normal evening meal. No fasting is required.
-
This compound Administration: At midnight, the patient ingests a single oral dose of this compound. The dosage is weight-dependent:
-
<70 kg: 2.0 g
-
70-90 kg: 2.5 g
-
90 kg: 3.0 g A light snack (e.g., a glass of milk and a biscuit) should be taken with the medication to minimize gastric irritation.
-
-
Blood Sampling: The following morning, between 8:00 AM and 9:00 AM, a blood sample is collected for the measurement of serum 11-deoxycortisol and cortisol.
-
Sample Processing: The blood sample is allowed to clot, then centrifuged to separate the serum. The serum should be stored frozen at -20°C until analysis.
Interpretation of Results:
-
Normal Response: A serum 11-deoxycortisol concentration >7 µg/dL (>200 nmol/L) and a serum cortisol concentration <8 µg/dL (<220 nmol/L) indicates a normal HPA axis response.
-
Adrenal Insufficiency: A serum 11-deoxycortisol concentration <7 µg/dL (<200 nmol/L) in the presence of a low serum cortisol level is indicative of adrenal insufficiency (either primary, secondary, or tertiary). Further testing, such as an ACTH stimulation test, may be required to differentiate the cause.
Measurement of 11-Deoxycortisol and Cortisol by LC-MS/MS
Objective: To accurately quantify the concentrations of 11-deoxycortisol and cortisol in serum.
Principle: This method utilizes the high specificity and sensitivity of liquid chromatography-tandem mass spectrometry for the simultaneous measurement of multiple steroids.
Procedure Outline:
-
Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for both 11-deoxycortisol and cortisol is added to the serum sample.
-
Protein Precipitation: Proteins in the serum are precipitated using a solvent such as acetonitrile.
-
Liquid-Liquid or Solid-Phase Extraction: The steroids are extracted from the supernatant using an organic solvent (e.g., methyl tert-butyl ether) or a solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The different steroids are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Ionization: The separated steroids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Mass Spectrometric Detection: The ionized steroids are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each steroid and then detecting a specific product ion after fragmentation, ensuring high specificity.
-
-
Quantification: The concentration of each steroid is determined by comparing the peak area of the analyte to that of its corresponding internal standard.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the steroidogenesis pathway and the experimental workflow of the this compound stimulation test.
Caption: Steroidogenesis pathway highlighting this compound's inhibition of 11-beta-hydroxylase.
Caption: Experimental workflow for the overnight this compound stimulation test.
References
- 1. 11-Deoxycortisol – Supra-Regional Assay Service [sas-centre.org]
- 2. This compound test with adrenocorticotrophic levels. Separating primary from secondary adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The discrepancy between ACTH and 11-deoxycortisol levels in a single dose this compound test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lab Dictionary | View [forms.uhn.ca]
Cross-validation of Metyrapone's effects across different animal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Metyrapone, a corticosterone synthesis inhibitor, across various animal strains. The data presented is compiled from multiple studies to facilitate a cross-validation of its pharmacological effects. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological and experimental processes.
Data Presentation: Cross-Strain Comparison of this compound's Effects
The following tables summarize the quantitative effects of this compound on corticosterone levels and behavioral outcomes in different animal strains. It is important to note that the data are collated from separate studies with inherent variations in experimental protocols.
Table 1: Effects of this compound on Corticosterone Levels in Mice
| Mouse Strain | This compound Dose | Route of Administration | Effect on Corticosterone | Reference |
| 7B2 Wild-Type | 1 mg/10g body weight (twice daily) | Not Specified | Significant decrease from ~150 ng/mL to <50 ng/mL | [1] |
| 7B2 Null | 1 mg/10g body weight (twice daily) | Not Specified | Significant decrease from ~500 ng/mL to <100 ng/mL | [1] |
| Lurcher Mutant | 75 mg/kg | Intraperitoneal (i.p.) | Efficiently reduced blood corticosterone rate | [2] |
| Control (for Lurcher) | 75 mg/kg | Intraperitoneal (i.p.) | Efficiently reduced blood corticosterone rate | [2] |
| LDL Receptor Knockout | 100 mg/kg (twice daily) | Not Specified | 43% lower plasma corticosterone compared to controls | [3] |
Table 2: Effects of this compound on Corticosterone Levels in Rats
| Rat Strain | This compound Dose | Route of Administration | Effect on Corticosterone | Reference |
| Sprague-Dawley | 25 mg/kg or 50 mg/kg | Subcutaneous (s.c.) | Dose-dependently suppressed stress-induced increases | |
| Wistar | 100, 150, or 200 mg/kg | Not Specified | Dose-dependent reduction in cortisol levels | |
| Wistar (high-preferring) | 50 mg/kg (twice daily) | Not Specified | Significant suppression of corticosterone synthesis |
Table 3: Behavioral Effects of this compound in Mice
| Mouse Strain | Behavioral Test | This compound Dose | Key Behavioral Finding | Reference |
| Lurcher Mutant | Elevated Plus-Maze | 75 mg/kg | Modest modifications of anxiety-related behaviors | |
| Control (for Lurcher) | Elevated Plus-Maze | 75 mg/kg | Modest modifications of anxiety-related behaviors |
Table 4: Behavioral Effects of this compound in Rats
| Rat Strain | Behavioral Test | This compound Dose | Key Behavioral Finding | Reference |
| Sprague-Dawley | Spatial Water Maze | 50 mg/kg | Impaired acquisition performance | |
| Sprague-Dawley | Elevated Plus-Maze | 25 mg/kg | Attenuated anxiety state | |
| Sprague-Dawley | Fear Conditioning | Not specified | Reduced conditioned fear in all rats | |
| Wistar (high-preferring) | Ethanol Consumption | 50 mg/kg (twice daily) | Significantly reduced ethanol preference |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Corticosterone Suppression and Behavioral Analysis in Lurcher Mutant Mice
-
Animal Strain: Cerebellar Lurcher mutant mice and control counterparts.
-
Drug Administration: this compound (75 mg/kg) or vehicle (Tween 80, 5%) was administered via intraperitoneal injection.
-
Behavioral Assay (Elevated Plus-Maze): The test was conducted to assess anxiety-related behaviors. The apparatus consists of two open and two closed arms. Mice were placed at the center, and their movement and time spent in each arm were recorded.
-
Hormone Analysis: Blood samples were collected to measure corticosterone levels to confirm the efficacy of this compound in reducing its synthesis.
Protocol 2: Dose-Dependent Effects of this compound on Emotion and Memory in Sprague-Dawley Rats
-
Animal Strain: Sprague-Dawley rats.
-
Drug Administration: this compound was administered subcutaneously at doses of 25 mg/kg or 50 mg/kg.
-
Behavioral Assays:
-
Spatial Water Maze: Used to assess spatial learning and memory. Rats were trained to find a hidden platform in a pool of water.
-
Elevated Plus-Maze: Employed to measure anxiety-like behavior.
-
Conditioned Fear Stressor: Involved exposure to inescapable footshock to induce a fear response.
-
-
Hormone Analysis: Plasma concentrations of corticosterone were measured to determine the dose-dependent suppression by this compound.
Protocol 3: this compound's Effect on Ethanol Consumption in Wistar Rats
-
Animal Strain: Male Wistar rats, categorized as high-preferring or low-preferring for ethanol.
-
Drug Administration: this compound (50 mg/kg) was injected twice daily for four consecutive days. A separate group received corticosterone (0.6 mg/kg) two hours before each this compound injection.
-
Behavioral Measurement: The fluid intake of water and 6% ethanol was measured to determine preference.
-
Rationale: This study aimed to investigate the role of corticosterone in modulating alcohol intake.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in the adrenal cortex, leading to the inhibition of corticosterone synthesis.
Caption: this compound inhibits 11β-hydroxylase, blocking corticosterone/cortisol synthesis.
Experimental Workflow for this compound Studies
This flowchart outlines a typical experimental workflow for investigating the effects of this compound in animal models.
Caption: A generalized workflow for this compound studies in animal models.
References
- 1. This compound-induced suppression of corticosterone synthesis reduces ethanol consumption in high-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. readarticle.org [readarticle.org]
- 3. This compound Reveals That Previous Chronic Stress Differentially Impairs Hippocampal-dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metyrapone and Mifepristone in Glucocorticoid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Metyrapone and Mifepristone, two agents that antagonize glucocorticoid receptor (GR) signaling through distinct mechanisms. This analysis is supported by experimental data and detailed methodologies to inform research and development in glucocorticoid-related disorders.
Introduction
Glucocorticoids, acting through the glucocorticoid receptor, are pivotal in regulating a vast array of physiological processes. Consequently, dysregulation of GR signaling is implicated in numerous pathologies, making GR antagonists valuable tools for both research and therapeutic intervention. This compound and Mifepristone are two of the most prominent agents used to counteract glucocorticoid activity. However, they achieve this through fundamentally different mechanisms. This compound acts indirectly by inhibiting the synthesis of cortisol, the primary endogenous glucocorticoid. In contrast, Mifepristone functions as a direct competitive antagonist at the glucocorticoid receptor. Understanding these differences is crucial for the appropriate selection and application of these compounds in experimental and clinical settings.
Mechanism of Action
This compound: An Indirect Antagonist
This compound's antagonism of glucocorticoid signaling is a consequence of its inhibitory effect on cortisol production. It specifically targets and reversibly inhibits the enzyme 11β-hydroxylase (cytochrome P450 11B1), which is responsible for the final step in the cortisol biosynthesis pathway: the conversion of 11-deoxycortisol to cortisol.[1][2] By blocking this enzyme, this compound effectively reduces circulating cortisol levels.[3] This reduction in cortisol leads to a decrease in the activation of the glucocorticoid receptor. It is important to note that this compound does not directly bind to the glucocorticoid receptor.[4]
Mifepristone: A Direct Competitive Antagonist
Mifepristone, also known as RU-486, is a synthetic steroid that acts as a potent and direct antagonist of the glucocorticoid receptor.[5] It competitively binds to the GR with high affinity, preventing the binding of endogenous glucocorticoids like cortisol. This binding to the GR does not induce the conformational changes required for receptor activation, thereby blocking the downstream signaling cascade. At high doses, Mifepristone effectively blocks the effects of cortisol at the glucocorticoid receptor.
Quantitative Comparison of Glucocorticoid Receptor Antagonism
The differing mechanisms of this compound and Mifepristone necessitate distinct approaches for their quantitative comparison. While Mifepristone's direct interaction with the GR can be quantified using standard receptor binding and functional assays, this compound's effect is measured by its inhibition of cortisol synthesis.
| Parameter | This compound | Mifepristone | Reference |
| Mechanism of GR Antagonism | Indirect (Inhibition of Cortisol Synthesis) | Direct (Competitive Receptor Antagonist) | |
| Direct GR Binding | No | Yes | |
| IC50 (11β-hydroxylase inhibition) | ~7.83 µM | Not Applicable | |
| Ki (Glucocorticoid Receptor) | Not Applicable | ~0.6 nM - 2.6 nM |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway and Points of Antagonism
The following diagram illustrates the classical glucocorticoid receptor signaling pathway and highlights the distinct points of intervention for this compound and Mifepristone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. This compound in treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor-independent transcriptional induction of cytochrome P450 3A1 by this compound and its potentiation by glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metyrapone's Dose-Dependent Effects on Corticosterone: A Comparative Analysis for Researchers
For researchers and drug development professionals investigating the modulation of corticosterone levels, Metyrapone serves as a critical tool. This guide provides a comprehensive comparison of this compound's dose-dependent effects on corticosterone, alongside alternative compounds, supported by experimental data and detailed protocols.
Quantitative Comparison of Corticosterone/Cortisol Inhibitors
The following table summarizes the dose-dependent effects of this compound and its alternatives on cortisol levels, as corticosterone data in humans is less common in this context. It is important to note that the efficacy of these drugs can vary based on the etiology of hypercortisolism.
| Compound | Typical Starting Dose | Common Therapeutic Dose Range | Efficacy (Normalization of Cortisol Levels) | Onset of Action |
| This compound | 750 mg/day[1][2] | 750 - 6000 mg/day[3] | ~55-81% of patients achieve eucortisolemia[2][3] | Rapid, within hours |
| Ketoconazole | 400-600 mg/day | 600 - 1200 mg/day | ~43-80% normalization of urinary free cortisol (UFC) | Days to weeks |
| Osilodrostat | 2 mg twice daily | 2 - 7 mg twice daily (up to 30 mg BID) | ~79-89% of patients achieve normal UFC levels | Rapid, within hours to days |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the dose-dependent effects of this compound on corticosterone levels.
In Vivo Animal Study Protocol
This protocol outlines a typical experiment in a rodent model to assess the dose-response effects of this compound on plasma corticosterone.
1. Animal Model:
-
Species: Male Wistar rats (or other appropriate rodent strain).
-
Housing: Animals should be housed under controlled conditions (12:12 h light-dark cycle, 22 ± 2°C, food and water ad libitum) and allowed to acclimate for at least one week prior to the experiment.
2. This compound Administration:
-
Preparation: this compound is dissolved in a suitable vehicle (e.g., saline or a suspension with a small amount of Tween 80).
-
Dosing: Prepare a range of doses (e.g., 25 mg/kg, 50 mg/kg, and 100 mg/kg) to be administered. A vehicle-only group serves as the control.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection is common.
3. Experimental Procedure:
-
Baseline Sampling: A baseline blood sample is collected from each animal prior to this compound administration.
-
This compound Injection: Administer the prepared doses of this compound or vehicle to the respective groups.
-
Time-Course Sampling: Collect blood samples at various time points post-injection (e.g., 1, 2, 4, and 8 hours) to determine the time course of corticosterone suppression.
-
Blood Collection: Blood can be collected via tail vein or saphenous vein sampling. To minimize stress-induced corticosterone release, sampling should be performed quickly and efficiently.
4. Corticosterone Measurement:
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Assay: Plasma corticosterone concentrations are measured using a commercially available ELISA kit or by more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to avoid cross-reactivity with this compound metabolites.
5. Data Analysis:
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to determine the main effects of dose and time, as well as their interaction. Post-hoc tests can be used to compare individual groups.
Human Clinical Study Protocol (for Cushing's Syndrome)
This protocol describes a typical clinical investigation into the efficacy of this compound in patients with hypercortisolism.
1. Patient Population:
-
Inclusion Criteria: Patients diagnosed with Cushing's syndrome of various etiologies.
-
Exclusion Criteria: Patients with adrenal insufficiency or hypersensitivity to this compound.
2. Study Design:
-
A dose-titration study is often employed.
3. This compound Administration:
-
Initial Dose: Treatment is typically initiated at a dose of 750 mg/day, divided into multiple doses.
-
Dose Titration: The dose is gradually increased based on the patient's cortisol levels and clinical response. The dose can be uptitrated every few days to weeks.
-
Administration: this compound is administered orally, often with milk or a snack to improve absorption and reduce gastrointestinal side effects.
4. Monitoring:
-
Biochemical Monitoring:
-
Serum Cortisol: Morning serum cortisol levels are measured regularly. It is recommended to use LC-MS/MS for cortisol measurement to avoid interference from steroid precursors that accumulate with this compound treatment.
-
24-hour Urinary Free Cortisol (UFC): UFC is a key indicator of overall daily cortisol production and is monitored to assess treatment efficacy.
-
-
Clinical Monitoring: Monitor for signs and symptoms of both hypercortisolism and hypocortisolism (adrenal insufficiency).
5. Data Analysis:
-
The primary endpoint is often the percentage of patients achieving normalization of cortisol levels (e.g., mean serum cortisol within a target range or normal 24-hour UFC).
-
The relationship between the final effective dose and the baseline severity of hypercortisolism is also analyzed.
Visualizing Key Processes
To better understand the experimental and physiological contexts of this compound's action, the following diagrams are provided.
References
Osilodrostat Demonstrates Superior Potency in Cortisol Synthesis Inhibition Compared to Metyrapone
For Immediate Release
Pivotal in the management of hypercortisolism, osilodrostat emerges as a more potent inhibitor of cortisol synthesis than the conventional agent, metyrapone. This comprehensive guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed comparison of their inhibitory actions, supported by in vitro and clinical data.
Osilodrostat and this compound both target 11β-hydroxylase (CYP11B1), the terminal enzyme in the cortisol biosynthesis pathway. However, accumulating evidence suggests that osilodrostat exhibits a significantly higher inhibitory potency, leading to more effective control of cortisol levels in patients with Cushing's syndrome. This guide delves into the quantitative data, experimental methodologies, and underlying mechanisms that differentiate these two inhibitors.
Mechanism of Action: Targeting the Final Step of Cortisol Synthesis
Both osilodrostat and this compound function by competitively inhibiting CYP11B1, which catalyzes the conversion of 11-deoxycortisol to cortisol in the adrenal cortex.[1][2] By blocking this crucial step, both drugs effectively reduce circulating cortisol levels.[1][2] However, their inhibitory profiles extend to other steroidogenic enzymes, leading to differences in their overall effects and side-effect profiles. Osilodrostat also demonstrates potent inhibition of aldosterone synthase (CYP11B2).[2] In contrast, this compound's inhibition of CYP11B1 can lead to a more pronounced accumulation of androgen precursors.
Quantitative Comparison of Inhibitory Potency
The superior potency of osilodrostat is evident from both in vitro and in vivo studies. In vitro assays consistently demonstrate a lower half-maximal inhibitory concentration (IC50) for osilodrostat compared to this compound in inhibiting CYP11B1. Clinical studies further corroborate these findings, with a higher percentage of patients achieving normalization of urinary free cortisol (UFC) levels with osilodrostat.
Table 1: In Vitro Inhibitory Potency against Cortisol Synthesis
| Drug | Cell Line/System | IC50 (µM) | Reference |
| Osilodrostat | Adrenal tumor surgery specimens (CPA) | 0.061 | |
| This compound | Adrenal tumor surgery specimens (CPA) | 0.466 | |
| Osilodrostat | H295R cells | 0.05 (for half-decrease in cortisol) | |
| This compound | H295R cells | 0.5 (for half-decrease in cortisol) |
Table 2: Clinical Efficacy in Patients with Cushing's Syndrome
| Drug | Study | Primary Endpoint | Result | Reference |
| Osilodrostat | LINC 4 | Proportion of patients with mUFC ≤ ULN at week 12 | 77% | |
| This compound | PROMPT | Proportion of patients with mUFC ≤ ULN at week 12 | 47% | |
| Osilodrostat | LINC 4 | Proportion of patients with mUFC ≤ ULN at week 36 | 81% | |
| This compound | PROMPT (extension) | Proportion of patients with mUFC ≤ ULN or ≥50% decrease from baseline at week 12 | 80% |
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for the evaluation of these cortisol synthesis inhibitors.
In Vitro Inhibition Assay in Human Adrenocortical Carcinoma Cells (H295R)
This protocol outlines the methodology used to assess the direct inhibitory effects of osilodrostat and this compound on steroidogenesis in a human cell line.
-
Cell Culture: The H295R human adrenocortical carcinoma cell line was used. Cells were cultured under standard conditions.
-
Drug Incubation: Cells were incubated for 72 hours with various concentrations of osilodrostat or this compound, typically ranging from 0.05 µM to 5 µM.
-
Steroid Measurement: Following incubation, the cell culture supernatant was collected. A profile of ten steroids, including cortisol and corticosterone, was measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Cell Viability: Cell viability after drug exposure was evaluated using a Crystal Violet assay to ensure that the observed effects were due to enzyme inhibition and not cytotoxicity.
Clinical Trial Protocols for Cushing's Syndrome
The LINC 4 study for osilodrostat and the PROMPT study for this compound were pivotal in establishing their clinical efficacy and safety profiles.
LINC 4 Study (Osilodrostat)
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled trial followed by a 36-week open-label treatment period.
-
Participants: Adult patients (aged 18-75 years) with confirmed Cushing's disease and a mean urinary free cortisol (mUFC) excretion of ≥ 1.3 times the upper limit of normal (ULN).
-
Intervention: Patients were randomized (2:1) to receive either osilodrostat or a placebo. The starting dose of osilodrostat was 2 mg twice daily, with dose adjustments based on mUFC values and tolerability, up to a maximum of 30 mg twice daily.
-
Primary Endpoint: The proportion of randomized patients with mUFC ≤ ULN at week 12.
-
Key Secondary Endpoint: The proportion of patients achieving mUFC ≤ ULN at week 36.
PROMPT Study (this compound)
-
Study Design: A prospective, international, multicenter, single-arm, open-label Phase III/IV study.
-
Participants: Fifty adult patients with endogenous Cushing's syndrome who were either unsuitable for or uncontrolled after surgery, with three UFC concentrations each ≥ 1.5-fold the ULN.
-
Intervention: The initial daily dose of this compound was 750 mg for patients with UFC ≤ 5-fold ULN and 1500 mg for those with UFC > 5-fold ULN, divided into 3 or 4 doses. Dose adjustments were made based on efficacy and tolerability, with a maximum dose of 6000 mg daily.
-
Primary Endpoint: The proportion of patients with mUFC ≤ ULN at week 12.
-
Key Secondary Endpoint: A decrease in mUFC of ≥ 50% from baseline at week 12.
Conclusion
References
Synergistic Suppression of Cortisol Synthesis: A Comparative Analysis of Metyrapone and Ketoconazole
For Immediate Release
In the landscape of therapeutic interventions for hypercortisolism, the inhibition of cortisol synthesis remains a cornerstone of medical management. This guide provides a comprehensive comparison of two prominent steroidogenesis inhibitors, Metyrapone and Ketoconazole, with a special focus on their synergistic effects when used in combination. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study and development of treatments for conditions characterized by excessive cortisol production, such as Cushing's syndrome.
Executive Summary
This compound and Ketoconazole are both effective inhibitors of cortisol synthesis, albeit through actions on different key enzymes in the steroidogenesis pathway. While this compound primarily targets 11β-hydroxylase (CYP11B1), the final step in cortisol production, Ketoconazole exhibits a broader mechanism, inhibiting several cytochrome P450 enzymes including 17α-hydroxylase (CYP17A1) and, to a lesser extent, 11β-hydroxylase. Clinical and preclinical evidence suggests that their combined use results in a synergistic or at least additive effect, leading to a more profound and rapid reduction in cortisol levels than can be achieved with either agent alone. This guide will delve into the mechanisms of action, present comparative quantitative data from both in vitro and clinical studies, and provide detailed experimental protocols for the assessment of cortisol inhibition.
Mechanism of Action: A Two-Pronged Approach to Cortisol Inhibition
The synergistic efficacy of this compound and Ketoconazole stems from their complementary sites of action within the adrenal cortisol synthesis pathway.
This compound acts as a potent and selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1) .[1] This enzyme catalyzes the final and rate-limiting step in cortisol biosynthesis, the conversion of 11-deoxycortisol to cortisol. By blocking this step, this compound leads to a rapid decrease in circulating cortisol levels and a corresponding accumulation of the precursor, 11-deoxycortisol.
Ketoconazole , an imidazole antifungal agent, inhibits steroidogenesis through a more multifaceted mechanism. It targets several cytochrome P450 enzymes involved in the synthesis of adrenal steroids. Its primary inhibitory effect is on 17α-hydroxylase (CYP17A1) , an earlier step in the pathway responsible for the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives.[1] Ketoconazole also inhibits 11β-hydroxylase, albeit to a lesser extent than this compound.[2][3] This broad-spectrum inhibition disrupts the synthesis of cortisol at multiple points.
The combination of these two agents, therefore, creates a sequential blockade in the cortisol synthesis pathway, leading to a more comprehensive and potent inhibition.
Comparative Efficacy: In Vitro and Clinical Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Ketoconazole, both individually and in combination.
In Vitro Cortisol Inhibition Data
| Drug | Cell Line | Parameter | Value | Reference |
| This compound | HAC-15 | EC50 | ~0.084 µM | [4] |
| Ketoconazole | HAC-15 | EC50 | ~0.764 µM | |
| Ketoconazole | H295R | EC50 | ~0.24 µM |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Clinical Efficacy in Patients with Cushing's Syndrome
| Treatment | Study Population | Primary Outcome | Result | Reference |
| This compound Monotherapy | 83 patients | % Reduction in 24h-UFC at 12 weeks | -37% | |
| Ketoconazole Monotherapy | 49 patients | % Reduction in 24h-UFC at 12 weeks | -48% | |
| This compound & Ketoconazole Combination | 22 patients with severe hypercortisolism | Normalization of UFC | 73-86% of patients achieved normal UFC values at 1 month |
UFC (Urinary Free Cortisol) is a key biomarker for assessing cortisol production.
The clinical data strongly supports the enhanced efficacy of the combination therapy. A retrospective study on patients with severe hypercortisolism demonstrated that the combination of this compound and Ketoconazole led to a rapid and dramatic decrease in urinary free cortisol levels, with a majority of patients achieving normal levels within one month.
Experimental Protocols
In Vitro Cortisol Inhibition Assay using H295R Cells
This protocol outlines a standard method for assessing the inhibition of cortisol production in the human adrenocortical carcinoma cell line H295R.
1. Cell Culture and Seeding:
-
Culture H295R cells in a complete growth medium (e.g., DMEM/F12 supplemented with serum and growth factors) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 24-well plates at a density that will result in 70-80% confluency after 24 hours.
2. Compound Treatment:
-
Prepare stock solutions of this compound and Ketoconazole in a suitable solvent (e.g., DMSO).
-
After 24 hours of cell seeding, remove the culture medium and replace it with fresh medium containing various concentrations of this compound, Ketoconazole, or a combination of both. Include a vehicle control (solvent only).
-
Incubate the cells with the compounds for a predetermined period, typically 24 to 48 hours.
3. Cortisol Quantification:
-
Following incubation, collect the cell culture supernatant.
-
Measure the concentration of cortisol in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
Normalize the cortisol concentrations to the cell viability, which can be assessed using assays like the MTT or CellTiter-Glo assay.
-
Calculate the percentage of cortisol inhibition for each treatment condition relative to the vehicle control.
-
Determine the EC50 values for each compound and analyze the synergistic, additive, or antagonistic effects of the combination using methods such as the Combination Index (CI).
Conclusion
The concurrent administration of this compound and Ketoconazole presents a potent therapeutic strategy for the rapid and effective control of hypercortisolism. Their distinct and complementary mechanisms of action on the cortisol synthesis pathway provide a strong rationale for their combined use. The available clinical data, though largely from retrospective studies, consistently demonstrates a high rate of efficacy for the combination therapy in achieving biochemical control in patients with severe Cushing's syndrome. Further prospective, controlled clinical trials are warranted to definitively establish the synergistic nature of this combination and to optimize dosing strategies for various patient populations. The in vitro methodologies outlined in this guide provide a robust framework for preclinical investigations into the synergistic potential of these and other steroidogenesis inhibitors.
References
- 1. Differential effects of the imidazole derivatives etomidate, ketoconazole and miconazole and of this compound on the secretion of cortisol and its precursors by human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Medical treatment of Cushing's syndrome: adrenal-blocking drugs and ketaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
Safety Operating Guide
Safe Disposal of Metyrapone in a Laboratory Setting
Proper disposal of Metyrapone is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and poses a threat to aquatic life with long-term effects[1][2][3]. Therefore, it must be managed as hazardous pharmaceutical waste.
All waste disposal procedures must strictly adhere to local, state, and federal regulations[1]. Never dispose of this compound with household garbage or allow it to enter the sewage system.
Step-by-Step Disposal Procedures for this compound
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area to avoid inhalation of dust particles.
-
Prepare a designated, clearly labeled hazardous waste container. The container must be leak-proof, sealable, and compatible with the chemical waste.
2. Handling Unused or Expired this compound (Pure Substance):
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust. If the powder is fine, you may dampen it slightly with water to prevent it from becoming airborne.
-
Securely seal the container.
3. Disposing of Contaminated Materials:
-
Items contaminated with this compound, such as weighing boats, gloves, bench paper, and empty original containers, are also considered hazardous waste.
-
Empty containers may retain residual dust and should be handled with the same precautions as the product itself. Do not rinse empty containers into the drain. Place them directly into the designated solid hazardous waste container.
-
All contaminated disposable materials should be collected in a sealed bag and placed in the final hazardous waste container.
4. Managing Spills:
-
In case of a spill, first, ensure the area is well-ventilated and restrict access.
-
Gently dampen the spilled this compound powder with water to prevent dusting.
-
Carefully sweep the dampened material into a suitable container for disposal.
-
Clean the affected area thoroughly. All cleaning materials must be disposed of as hazardous waste.
5. Final Disposal:
-
Label the hazardous waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials like oxidizing agents.
-
Arrange for collection by a licensed hazardous waste disposal company. The final disposal method for pharmaceutical waste is typically high-temperature incineration at an approved facility.
Summary of Disposal Guidelines
| Do's | Don'ts |
| Wear appropriate PPE (gloves, goggles, lab coat). | Do not dispose of this compound in the regular trash or with household garbage. |
| Handle waste in a well-ventilated area. | Do not flush this compound down the drain or allow it to enter the sewage system. |
| Use designated, sealed, and clearly labeled hazardous waste containers. | Do not mix this compound with incompatible waste streams. |
| Treat all contaminated materials and empty containers as hazardous waste. | Do not create dust when handling the solid waste. |
| Arrange for disposal through a licensed hazardous waste management facility. | Do not attempt to incinerate the waste in a standard laboratory furnace. |
| Follow all local, state, and federal waste disposal regulations. | Do not handle waste without proper training on hazardous material disposal. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
